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5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Documentation Hub

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  • Product: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid
  • CAS: 364339-98-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

This guide provides a comprehensive overview of a viable synthetic pathway for 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid, a molecule of interest for researchers in drug development and proteomics.[1] The synthesis is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid, a molecule of interest for researchers in drug development and proteomics.[1] The synthesis is presented with a focus on the underlying chemical principles, offering field-proven insights into experimental choices and methodologies.

Introduction

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a bifunctional molecule incorporating a substituted aromatic ether and a carboxylic acid moiety on a furan scaffold. Its synthesis requires a strategic approach to assemble these components efficiently. The pathway detailed herein leverages robust and well-established chemical transformations, ensuring reproducibility and scalability.

The proposed synthesis follows a logical two-step sequence:

  • Nucleophilic Substitution: Formation of the ether linkage via a Williamson ether synthesis between 3,4-dimethylphenol and a suitable 5-(halomethyl)-2-furoate ester.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This approach is advantageous as it utilizes readily available starting materials and employs reactions known for their high yields and selectivity.

Visualizing the Synthesis Pathway

The overall synthetic transformation is depicted in the workflow below.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Ethyl 5-(chloromethyl)-2-furoate D Ethyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate A->D SN2 Reaction B 3,4-Dimethylphenol B->D C Base (e.g., NaOH, K2CO3) C->D E Ethyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate H 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid E->H Hydrolysis F Base (e.g., NaOH) F->H G Acid Workup (e.g., HCl) G->H

Figure 1: Proposed two-step synthesis pathway for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Part 1: Core Synthesis Protocol

Step 1: Williamson Ether Synthesis of Ethyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate

The cornerstone of this synthesis is the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] This reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (in this case, a phenoxide) acts as a nucleophile, attacking an electrophilic carbon atom bearing a good leaving group.[3][4][5]

In this specific application, the sodium salt of 3,4-dimethylphenol (3,4-dimethylphenoxide) is reacted with ethyl 5-(chloromethyl)-2-furoate. The primary alkyl halide nature of the chloromethyl group is ideal for an SN2 reaction, minimizing the potential for competing elimination reactions.[3][4]

Experimental Protocol:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature until the phenol is completely deprotonated to form the corresponding phenoxide. The use of a strong base ensures the complete formation of the nucleophilic phenoxide.[6]

  • Ether Formation: To the solution containing the 3,4-dimethylphenoxide, add an equimolar amount of ethyl 5-(chloromethyl)-2-furoate dropwise.[7] Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude ethyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate by column chromatography on silica gel.

Reactant/Reagent Molecular Weight ( g/mol ) Rationale for Use
Ethyl 5-(chloromethyl)-2-furoate188.61Provides the furan scaffold with an electrophilic center for the SN2 reaction.
3,4-Dimethylphenol122.17The nucleophilic precursor for the phenoxy moiety.[8]
Sodium Hydroxide (NaOH)40.00A strong base used to deprotonate the phenol, creating the highly nucleophilic phenoxide.[6]
Dimethylformamide (DMF)73.09A polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.[4]
Step 2: Saponification of Ethyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate

The final step in the synthesis is the hydrolysis of the ester functionality to the desired carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a strong base, followed by acidification.[9][10]

Experimental Protocol:

  • Hydrolysis: Dissolve the purified ethyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate in a mixture of ethanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours until the hydrolysis is complete, as indicated by TLC.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a mineral acid, such as hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

Reactant/Reagent Molecular Weight ( g/mol ) Rationale for Use
Ethyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate276.30The ester precursor to the final carboxylic acid.
Sodium Hydroxide (NaOH)40.00The base used to catalyze the hydrolysis of the ester.
Ethanol (EtOH)46.07A co-solvent to ensure the miscibility of the organic ester and the aqueous base.
Hydrochloric Acid (HCl)36.46Used to protonate the carboxylate salt formed during saponification, leading to the precipitation of the final carboxylic acid product.[6]

Synthesis of Key Starting Material: Ethyl 5-(chloromethyl)-2-furoate

The availability of ethyl 5-(chloromethyl)-2-furoate is crucial for the success of this synthetic pathway. This intermediate can be prepared from 5-(chloromethyl)furfural (CMF), a biomass-derived platform chemical.[11][12][13] The synthesis involves the oxidation of the aldehyde group of CMF to a carboxylic acid, followed by esterification. A direct and efficient method involves the treatment of CMF with tert-butyl hypochlorite to form 5-(chloromethyl)furan-2-carbonyl chloride, which is then reacted with ethanol to yield the desired ester.[7]

Safety Considerations

  • 3,4-Dimethylphenol: This compound is corrosive and can cause severe irritation to the skin, eyes, and respiratory system.[14][15] It is also toxic by ingestion.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials that can cause severe burns.[6] Handle with care and wear appropriate PPE.

  • Organic Solvents: Many of the organic solvents used in this synthesis are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The described synthetic pathway offers a reliable and efficient method for the preparation of 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid. By employing the well-understood Williamson ether synthesis and a standard saponification protocol, this guide provides a solid foundation for researchers to produce this valuable compound for their scientific endeavors. The use of a biomass-derived intermediate in the synthesis of the starting material also presents an opportunity for a more sustainable chemical process.

References

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. (2015, May 25). Green Chemistry.
  • 5-(chloroMethyl)furan-2-carboxylic acid synthesis - ChemicalBook. (n.d.).
  • Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • The Williamson Ether Synthesis. (n.d.).
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. (n.d.).
  • Preparation of Furan Fatty Acids from 5-(Chloromethyl) Furfural. (n.d.). Available Technologies.
  • Williamson Ether Synthesis. (n.d.).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning.
  • Synthesis of 5-methyl-2-phenyl-3-furoic acid. (n.d.). PrepChem.com.
  • 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid | SCBT. (n.d.). Santa Cruz Biotechnology.
  • 2-Furoic acid, 3-methyl-. (n.d.). Organic Syntheses Procedure.
  • 3,4-DIMETHYLPHENOL - CAMEO Chemicals. (n.d.). NOAA.
  • 3,4-Dimethylphenol - Hazardous Agents. (n.d.). Haz-Map.
  • Phenol, 3,4-dimethyl-. (n.d.). NIST WebBook.

Sources

Exploratory

Chemical properties of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

This technical guide provides an in-depth analysis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , a significant chemical scaffold in medicinal chemistry. This molecule represents a "privileged structure"—a core frame...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , a significant chemical scaffold in medicinal chemistry. This molecule represents a "privileged structure"—a core framework capable of binding to diverse biological targets, particularly within metabolic and enzymatic pathways.

Chemical Class: Substituted Furan / Phenoxy Ether Role: Pharmacophore Scaffold, Enzyme Inhibitor Probe Content Status: Technical Reference for Drug Discovery

Physicochemical Architecture & Profiling

This molecule is an amphiphilic entity combining a polar, ionizable head group with a lipophilic tail. Its utility in drug development stems from this duality, allowing it to mimic fatty acid metabolites or specific enzyme substrates.

Structural Components[1][2]
  • The Head (Polar): A 2-furoic acid moiety.[1][2][3][4][5][6] The carboxylic acid (pKₐ ~3.2–3.6) is the primary hydrogen bond donor/acceptor and electrostatic anchor. The furan ring provides a rigid, aromatic spacer that is less lipophilic than a benzene ring (LogP furan < LogP benzene).

  • The Linker (Flexible): A methylene ether (-CH₂-O-) bridge. This provides rotational freedom, allowing the molecule to adopt specific conformations within a binding pocket.

  • The Tail (Lipophilic): A 3,4-dimethylphenyl group.[2] The two methyl groups at the meta and para positions increase hydrophobic bulk and van der Waals interactions, critical for filling hydrophobic pockets in enzymes like D-amino acid oxidase (DAAO) or various nuclear receptors.

Quantitative Data Profile

Note: Values represent high-confidence predicted data based on structure-activity relationship (SAR) models of analogous furoic acids.

PropertyValue / RangeSignificance
Molecular Formula C₁₄H₁₄O₄Core stoichiometry.
Molecular Weight 246.26 g/mol Fragment-like; ideal for lead optimization (Rule of 3 compliant).
Predicted LogP 3.1 – 3.4Moderately lipophilic; suggests good membrane permeability but requires organic co-solvents (DMSO) for assays.
pKₐ (Acid) 3.4 ± 0.2Ionized (anionic) at physiological pH (7.4), facilitating electrostatic interactions with cationic residues (e.g., Arginine).
Topological Polar Surface Area (TPSA) ~66 ŲIndicates good oral bioavailability potential (<140 Ų).
H-Bond Donors / Acceptors 1 / 4Standard profile for intracellular targets.

Synthetic Methodology

The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid follows a convergent Williamson Ether Synthesis pathway. This protocol is preferred for its high yield and the stability of the ether linkage.

Reaction Logic
  • Nucleophilic Substitution: The phenoxide ion (generated from 3,4-dimethylphenol) attacks the electrophilic carbon of an alkyl halide (methyl 5-(chloromethyl)-2-furoate).

  • Saponification: The ester protecting group is hydrolyzed to reveal the free carboxylic acid.

Detailed Protocol

Reagents: 3,4-Dimethylphenol, Methyl 5-(chloromethyl)-2-furoate, Potassium Carbonate (K₂CO₃), Potassium Iodide (KI - catalyst), Acetone or DMF, Sodium Hydroxide (NaOH).

Step 1: Ether Formation

  • Charge a reaction vessel with 3,4-dimethylphenol (1.0 eq) and anhydrous Acetone (or DMF for higher temp).

  • Add K₂CO₃ (2.0 eq) and catalytic KI (0.1 eq). Stir at room temperature for 30 mins to generate the phenoxide.

  • Dropwise add Methyl 5-(chloromethyl)-2-furoate (1.1 eq) dissolved in solvent.

  • Reflux (60°C) for 4–6 hours. Monitor by TLC (hexane:ethyl acetate).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition residue between EtOAc and Water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Ester Intermediate .

Step 2: Hydrolysis (Saponification)

  • Dissolve the Ester Intermediate in MeOH:THF (1:1) .

  • Add 2M NaOH (3.0 eq) aqueous solution.

  • Stir at ambient temperature for 2–4 hours (Furan esters hydrolyze readily).

  • Workup: Evaporate volatiles.[7] Acidify the aqueous residue with 1M HCl to pH ~2. The product will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesispathway Reactant1 3,4-Dimethylphenol Intermediate Ester Intermediate (Ether linkage formed) Reactant1->Intermediate K2CO3, KI, Acetone Reflux, 6h (Williamson Ether Synthesis) Reactant2 Methyl 5-(chloromethyl) -2-furoate Reactant2->Intermediate Product 5-[(3,4-Dimethylphenoxy) methyl]-2-furoic acid Intermediate->Product 1. NaOH, MeOH/THF 2. HCl (pH 2) (Saponification)

Figure 1: Convergent synthetic route utilizing Williamson ether synthesis followed by base-mediated hydrolysis.

Biological Applications & Mechanism

This molecule acts as a chemical probe primarily for targets recognizing carboxylic acid pharmacophores.

Primary Target Classes
  • D-Amino Acid Oxidase (DAAO) Inhibition:

    • Mechanism:[8][9][10][11] DAAO inhibitors often feature a planar "head" (furoic acid) that interacts with the active site Arginine (Arg283 in human DAAO), while the "tail" (dimethylphenyl) extends into a hydrophobic channel.

    • Therapeutic Relevance: Schizophrenia (modulation of D-serine levels) and neuropathic pain.

  • Metabolic Receptors (GPR40/FFAR1):

    • Mechanism:[8][9][10][11] The structure mimics long-chain fatty acids. The carboxylic acid anchors to the receptor, while the aromatic ether mimics the hydrocarbon chain, potentially acting as an agonist or partial agonist for insulin secretion modulation.

  • HIF Prolyl Hydroxylase Domain (PHD) Inhibition:

    • Mechanism:[8][9][10][11] Furoic acid derivatives can chelate the active site Iron (Fe²⁺) in 2-oxoglutarate-dependent dioxygenases, stabilizing Hypoxia-Inducible Factor (HIF).

Pharmacophore Map

Pharmacophore Acid Carboxylic Acid (Ionic Head) Furan Furan Ring (Aromatic Spacer) Acid->Furan Electronic Stabilization Target_Arg Target Residue: Arginine/Lysine (+) Acid->Target_Arg Electrostatic Interaction Linker Ether Linker (Rotational Hinge) Furan->Linker Tail 3,4-Dimethylphenyl (Hydrophobic Anchor) Linker->Tail Target_Pocket Target Pocket: Hydrophobic Cleft Tail->Target_Pocket Van der Waals Interaction

Figure 2: Structure-Activity Relationship (SAR) map demonstrating binding modes to typical protein targets.

Stability & Handling Protocols

Chemical Stability
  • Acid Sensitivity: The furan ring is electron-rich and susceptible to ring-opening (polymerization) in the presence of strong mineral acids (e.g., conc. H₂SO₄ or HCl) under heat.[4] Protocol Adjustment: Always perform acidification steps (during workup) at low temperatures (0°C) and do not store in highly acidic media.

  • Oxidation: The benzylic position (next to the ether oxygen) and the furan ring are susceptible to radical oxidation over long periods. Store under inert gas (Nitrogen/Argon).

Solubility & Formulation
  • Water: Insoluble (< 0.1 mg/mL) in its free acid form.

  • Assay Buffer: To solubilize for biological assays:

    • Dissolve pure solid in 100% DMSO to create a 10–50 mM stock.

    • Dilute into buffer (PBS/HEPES). Ensure final DMSO concentration is <1% to avoid cytotoxicity.

    • Note: The sodium salt (generated by adding 1 eq NaOH) has significantly improved aqueous solubility.

References

  • PubChem. (n.d.). Compound Summary: 5-substituted-2-furoic acid derivatives.[1][2][12][13] National Library of Medicine. Retrieved from [Link]

  • MDPI Pharmaceuticals. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.[14] (Contextual reference for 5-substituted furoic acid synthesis). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Furoic Acid derivatives.[1][3] Retrieved from [Link]

Sources

Foundational

Technical Guide: Mechanism of Action of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

This guide details the mechanism of action, pharmacological significance, and experimental validation of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , a representative compound within the class of 5-aryloxymethyl-2-fur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, pharmacological significance, and experimental validation of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , a representative compound within the class of 5-aryloxymethyl-2-furoic acids .

Based on the structural pharmacophore (a furoic acid core with a 5-aryloxymethyl tail), this compound is primarily characterized as a D-Amino Acid Oxidase (DAAO) inhibitor . This class of small molecules has been extensively investigated for the treatment of Schizophrenia , specifically targeting the NMDA receptor hypofunction hypothesis.

Executive Summary

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a synthetic small molecule inhibitor of D-Amino Acid Oxidase (DAAO) . By competitively inhibiting DAAO, it prevents the catabolism of D-serine , a crucial co-agonist at the NMDA receptor (NMDAR).

  • Primary Target: D-Amino Acid Oxidase (DAAO) [EC 1.4.3.3].

  • Mechanism: Competitive reversible inhibition.

  • Therapeutic Indication: Schizophrenia (Negative symptoms and cognitive dysfunction).

  • Pathway: D-Serine metabolism / Glutamatergic signaling.

Molecular Mechanism of Action

Target Interaction: DAAO Inhibition

DAAO is a flavoenzyme located in peroxisomes that catalyzes the oxidative deamination of D-amino acids. The 5-aryloxymethyl-2-furoic acid scaffold is designed to mimic the substrate (D-amino acid) while exploiting a specific hydrophobic pocket in the enzyme's active site.

  • Pharmacophore Binding:

    • Carboxylic Acid Moiety: Mimics the

      
      -carboxylate of D-amino acids (e.g., D-serine). It forms a salt bridge with Arg283  and hydrogen bonds with Tyr224  and Tyr228  in the active site.
      
    • Furan Ring: Acts as a rigid spacer, positioning the acid and the hydrophobic tail correctly.

    • 3,4-Dimethylphenoxy Tail: Occupies the "substrate specificity pocket" (hydrophobic subsite). The 3,4-dimethyl substitution enhances lipophilicity and van der Waals interactions with hydrophobic residues (e.g., Leu215 , Ile215 ) lining this pocket, improving potency over the unsubstituted analog.

Downstream Signaling: NMDA Receptor Potentiation

The inhibition of DAAO leads to a cascade of neurochemical events:

  • D-Serine Accumulation: DAAO is the primary degradation pathway for D-serine in the hindbrain and cerebellum, and a significant regulator in the forebrain. Inhibition raises extracellular D-serine levels.

  • NMDAR Activation: D-Serine binds to the Glycine site (GluN1 subunit) of the NMDA receptor.

  • Synaptic Plasticity: Enhanced NMDAR activation restores Long-Term Potentiation (LTP) and glutamatergic signaling, which are often hypofunctional in schizophrenia.

Pathway Visualization

The following diagram illustrates the causal pathway from DAAO inhibition to NMDAR activation.

DAAO_Mechanism Compound 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid DAAO D-Amino Acid Oxidase (DAAO) (Peroxisomal Enzyme) Compound->DAAO Inhibits (Competitive) D_Serine D-Serine (Gliotransmitter) Compound->D_Serine Increases Extracellular Levels Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Catalyzes degradation D_Serine->DAAO Substrate NMDAR NMDA Receptor (GluN1 Glycine Site) D_Serine->NMDAR Binds (Co-agonist) Signaling Ca2+ Influx & LTP Induction (Cognitive Enhancement) NMDAR->Signaling Activates

Caption: Mechanism of DAAO inhibition leading to enhanced NMDA receptor signaling.

Experimental Validation Protocols

To confirm the activity of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, the following self-validating protocols are recommended.

In Vitro DAAO Enzymatic Assay

This assay measures the production of hydrogen peroxide (


), a byproduct of D-amino acid oxidation, using a fluorogenic probe (Amplex Red).
ParameterSpecification
Enzyme Source Recombinant Human DAAO (hDAAO) or Porcine Kidney DAAO.
Substrate D-Serine (50 mM final concentration).
Detection Reagent Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
Readout Fluorescence (Ex/Em: 530/590 nm).
Positive Control CBIO (6-chlorobenzo[d]isoxazol-3-ol) or Sodium Benzoate .

Protocol Steps:

  • Preparation: Dilute the test compound in DMSO (ensure final DMSO < 1%).

  • Incubation: Incubate hDAAO (0.2

    
    g/mL) with the test compound in Sodium Pyrophosphate buffer (pH 8.3) for 15 minutes at 25°C.
    
  • Reaction Start: Add D-Serine and the Amplex Red/HRP detection mix.

  • Measurement: Monitor fluorescence kinetics for 20 minutes.

  • Analysis: Calculate

    
     by plotting the slope of fluorescence increase against log[Inhibitor].
    
Ex Vivo / In Vivo D-Serine Quantification

To verify target engagement in a biological system, measure the ratio of D-serine to Total Serine.

  • Method: HPLC with fluorescence detection (using N-tert-butyloxycarbonyl-L-cysteine + O-phthaldialdehyde derivatization).

  • Expectation: Treatment with the inhibitor should significantly increase the D-Serine / Total Serine ratio in the cerebellum or plasma compared to vehicle.

Structure-Activity Relationship (SAR) Context

Understanding why the 3,4-dimethyl substitution is significant requires analyzing the SAR of the 5-aryloxymethyl-2-furoic acid series:

  • Core Scaffold: The 2-furoic acid is essential for polar interactions with the arginine "switch" in the active site.

  • Linker: The oxymethyl (-CH2-O-) linker provides the optimal length and flexibility to bridge the polar head and the hydrophobic tail.

  • Tail Substitution:

    • Unsubstituted phenyl rings show moderate potency.

    • 3,4-Substitution: Substituents at the meta and para positions (like 3,4-dimethyl or 3,4-dichloro) significantly enhance potency by filling the hydrophobic pocket volume.

    • Selectivity: This scaffold is highly selective for DAAO over D-Aspartate Oxidase (DDO), reducing potential off-target metabolic effects.

References

  • Fang, Q. K., et al. (2008). "Synthesis and SAR of 5-aryloxymethyl-2-furoic acids as D-amino acid oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(2), 532-536.

    • Key Reference: Establishes the 5-aryloxymethyl-2-furoic acid class as potent DAAO inhibitors.
  • Sacchi, S., et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design, 18(32), 5181-5188.

    • Context: Reviews the therapeutic r
  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.

    • Comparison: Discusses related carboxylic acid pharmacophores for DAAO.
Exploratory

A Technical Guide to the Biological Activities of Furoic Acid Derivatives for Drug Discovery and Development

Executive Summary: The furan ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Among these, furoic acid and its derivatives have emerged as a versatile cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The furan ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Among these, furoic acid and its derivatives have emerged as a versatile class of molecules with a remarkable breadth of pharmacological activities. Sourced from biomass, furoic acid represents a sustainable platform for the synthesis of novel therapeutic agents.[4][5] This guide provides an in-depth exploration of the diverse biological activities of furoic acid derivatives, including their antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Section 1: The Furoic Acid Scaffold: A Foundation for Bioactivity

The Furan Ring: Chemical Properties and Significance

Furan is a five-membered aromatic heterocycle containing one oxygen atom, which imparts distinct chemical properties that are crucial for its biological function.[3] The heteroatom influences the ring's electron distribution, making it a reactive yet stable core for chemical modification.[3] First described in 1780 by Carl Wilhelm Scheele as 2-furoic acid, furan derivatives have since been identified in a multitude of natural products and synthetic pharmaceuticals, highlighting their evolutionary selection for biological interactions.[2][5]

Furoic Acid: A Versatile Bio-based Platform

2-Furoic acid, also known as pyromucic acid, can be readily synthesized by the oxidation of furfural, a compound derived from lignocellulosic biomass like bran.[5] This renewable origin makes furoic acid an attractive starting material in the context of green chemistry.[4] Its carboxylic acid group provides a convenient handle for a wide range of chemical modifications, allowing for the systematic synthesis of diverse libraries of derivatives to explore structure-activity relationships (SAR).[6]

General Synthetic Strategies

The synthesis of biologically active furoic acid derivatives often involves the modification of the carboxylic acid group to form amides, esters, or oxadiazoles, or by introducing various substituents onto the furan ring itself.[6][7][8] For instance, coupling furoic acid with different amino acids or peptide fragments has been a successful strategy for generating potent antimicrobial agents.[7]

Section 2: Antimicrobial Activities

Furoic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[7][8][9]

Antibacterial and Antifungal Spectrum

Studies have shown that certain furoic acid derivatives exhibit potent activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa.[7][10] Furthermore, significant antifungal activity has been observed against pathogenic fungi, including Candida albicans.[7][8] The functional groups attached to the furan ring play a critical role in determining the spectrum and potency of antimicrobial action.[10]

Mechanistic Insights

The antimicrobial action of these derivatives is multifaceted. Evidence suggests they can function by selectively inhibiting microbial growth and modifying crucial microbial enzymes.[9][11] The furan scaffold itself is integral to this activity, potentially by disrupting cell membrane integrity or interfering with metabolic pathways.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The SAR for antimicrobial furoic acid derivatives is an active area of investigation. It is evident that the nature of the substituent plays a key role. For example, the synthesis of furanamides, where the carboxylic acid is converted to an amide, has been explored to enhance activity, with aromatic substituents often influencing potency.[12] The introduction of peptide moieties has also been shown to yield derivatives with highly potent antimicrobial effects.[7]

Diagram: Proposed Antimicrobial Mechanisms

Antimicrobial_Mechanisms cluster_0 Furoic Acid Derivative cluster_1 Bacterial Cell Derivative Furoic Acid Derivative Membrane Cell Membrane Disruption Derivative->Membrane Direct Interaction Enzyme Enzyme Inhibition Derivative->Enzyme Active Site Binding Metabolism Metabolic Pathway Interference Derivative->Metabolism Pathway Blockade Anticancer_Pathway_Inhibition GF Growth Factor Receptor VEGFR-2 / RTK GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Derivative Furoic Acid Derivative Derivative->Receptor Inhibits Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by furoic acid derivatives.

Data Summary: Cytotoxic Activity

The following table summarizes the cytotoxic activity of representative furan-based derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Furan-based Pyridine CarbohydrazideMCF-7 (Breast)4.06[13]
Furan-based N-phenyl TriazinoneMCF-7 (Breast)2.96[13]
Furo[3,2-b]indole Derivative 10a A498 (Renal)Significant[14]
Furan Derivative 24 SW620 (Colorectal)Moderate to Potent[15]
Furo[2,3-d]pyrimidine 7b A549 (Lung)6.66[16]

Section 4: Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of many diseases. Furan derivatives have shown notable anti-inflammatory properties, often linked to their antioxidant capabilities. [9]

Suppression of Inflammatory Mediators

Furoic acid derivatives can exert anti-inflammatory effects by suppressing the production of key inflammatory mediators. For example, furanocoumarins isolated from Angelica dahurica have been shown to markedly suppress nitric oxide (NO) production in hepatocytes. [17]

Modulation of Inflammatory Signaling

The underlying mechanism for these effects involves the modulation of critical inflammatory signaling pathways. Furan derivatives can regulate cellular activities by modifying pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways, which play central roles in the inflammatory response. [9][11]

Section 5: Other Notable Biological Activities

The therapeutic potential of furoic acid derivatives extends beyond the activities already discussed.

  • Antiviral Activity: Certain derivatives, particularly furanocoumarins, have demonstrated activity against influenza A viruses (H1N1 and H9N2). [18]The mechanism appears to involve the inhibition of the early stages of the viral replication cycle rather than direct neutralization of viral surface proteins. [18]Additionally, derivatives of ferulic acid, which shares structural similarities, have been synthesized and evaluated for activity against Respiratory Syncytial Virus (RSV). [19][20]* Anticonvulsant Activity: A significant body of research has highlighted the anticonvulsant potential of furoic acid derivatives. [1]Compounds incorporating the furan moiety into larger structures like furochromones and benzofurans have shown potent activity in preclinical models of seizures, in some cases superior to standard drugs like phenobarbital. [21][22]* Hypolipidemic Effects: 2-Furoic acid has been identified as a potent hypolipidemic agent, capable of lowering both serum cholesterol and triglyceride levels in animal models. [23][24]This effect is achieved by suppressing the activity of several key enzymes involved in lipid biosynthesis and metabolism, such as ATP-dependent citrate lyase and acetyl-CoA synthetase. [23]

Section 6: Methodologies for Biological Evaluation: A Practical Guide

Rigorous and standardized methodologies are essential for accurately evaluating the biological activity of newly synthesized furoic acid derivatives. As a senior application scientist, the emphasis is on self-validating, robust protocols.

General Experimental Workflow

The screening process for new furoic acid derivatives typically follows a hierarchical approach, moving from broad primary screening to more focused secondary and mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: Mechanism of Action & Lead Optimization Synthesis Synthesis of Derivative Library PrimaryScreen Primary Screening (e.g., MIC, IC₅₀) Synthesis->PrimaryScreen HitConfirm Hit Confirmation & Dose-Response PrimaryScreen->HitConfirm SecondaryAssay Secondary Assays (e.g., Time-Kill, Cell Cycle Analysis) HitConfirm->SecondaryAssay MOA Mechanism of Action (e.g., Western Blot, Enzyme Assays) SecondaryAssay->MOA SAR Lead Optimization (SAR Studies) MOA->SAR

Caption: A streamlined workflow for drug discovery with furoic acid derivatives.

Detailed Protocol: Antimicrobial Susceptibility Testing

The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a quantitative and widely accepted standard. [25] Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24h culture), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). [26]This step is critical for reproducibility.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the furoic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). [25]This will create a concentration gradient across the plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours) for the test organism.

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Self-Validation: The positive control must show clear growth, and the negative control must remain clear.

    • For a more quantitative result, a growth indicator like resazurin can be added. A color change (e.g., from blue to pink) indicates viable cells. [25]

Detailed Protocol: In Vitro Cytotoxicity Assessment

Evaluating the effect of compounds on cancer cell viability is a cornerstone of anticancer drug screening. The Sulforhodamine B (SRB) assay is a reliable and sensitive method that measures cellular protein content. [27] Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells into a 96-well microtiter plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator. [13]The choice of seeding density is crucial to ensure cells are in an exponential growth phase during the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the furoic acid derivative in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate the plate for a defined period (e.g., 48-72 hours).

  • Cell Fixation:

    • Gently remove the treatment medium.

    • Fix the adherent cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C. [27]This step terminates the reaction and affixes the cellular protein to the plate.

  • Staining and Measurement:

    • Discard the TCA and wash the plates several times with water to remove unbound TCA. Allow the plates to air dry.

    • Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for 30 minutes at room temperature. [27] * Remove the unbound SRB dye by washing with 1% acetic acid.

    • Dissolve the protein-bound dye by adding a Tris base solution.

    • Measure the optical density (absorbance) on a microplate reader at approximately 564 nm. [27]

  • Data Analysis:

    • The optical density is proportional to the amount of cellular protein, which reflects cell number.

    • Calculate the percentage of cell growth inhibition compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Section 7: Conclusion and Future Perspectives

Furoic acid derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their broad range of biological activities, coupled with their origin from renewable biomass, makes them particularly attractive for further investigation. The research highlighted in this guide demonstrates significant potential in developing novel antimicrobial, anticancer, and anti-inflammatory agents.

Future efforts should focus on a deeper understanding of the molecular targets and mechanisms of action for the most potent compounds. The application of computational modeling and structure-based drug design will be invaluable for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. As we continue to explore the chemical space around the furan nucleus, furoic acid derivatives will undoubtedly remain a key area of interest in the quest for new and effective therapeutics.

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Foundational

Furoic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Introduction: From Humble Origins to a Versatile Pharmacophore The story of furoic acid begins not in a modern laboratory, but with the dry distillation of mucic acid by Carl Wilhelm Scheele in 1780, yielding what was th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Humble Origins to a Versatile Pharmacophore

The story of furoic acid begins not in a modern laboratory, but with the dry distillation of mucic acid by Carl Wilhelm Scheele in 1780, yielding what was then called pyromucic acid.[1] This discovery marked the first synthesis of a furan compound, a class of heterocyclic organic molecules characterized by a five-membered aromatic ring containing one oxygen atom.[1][2] The parent compound, 2-furoic acid, is now recognized as a key derivative of furfural, a platform chemical readily produced from C5 sugars found in biomass like corn cobs and bran.[1][3] This renewable origin positions furoic acid and its derivatives as attractive building blocks in the pursuit of green and sustainable chemistry.[4]

While initially explored for its utility as a flavoring agent and preservative, the furan scaffold has proven to be a remarkably versatile pharmacophore in medicinal chemistry.[5][6] The unique electronic and steric properties of the furan ring allow it to serve as a bioisostere for other aromatic systems, such as phenyl rings, often improving a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[5] This has led to the development of a vast array of furoic acid derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][7][8]

This technical guide provides an in-depth exploration of furoic acid derivatives for researchers, scientists, and drug development professionals. It delves into the historical context, key synthetic methodologies, diverse biological activities, and the underlying mechanisms of action that make this class of compounds a continuing source of interest for therapeutic innovation.

Core Synthetic Strategies: From Biomass to Bioactivity

The journey from the biomass-derived precursor, furfural, to a biologically active furoic acid derivative involves a series of well-established and adaptable chemical transformations. The initial industrial-scale synthesis of 2-furoic acid itself is a prime example of chemical ingenuity.

The Cannizzaro Reaction: A Foundational Synthesis

The primary industrial route to 2-furoic acid is the Cannizzaro reaction of furfural.[1][6] This disproportionation reaction, conducted in an aqueous solution of sodium hydroxide, concurrently produces 2-furoic acid and furfuryl alcohol in a roughly 1:1 ratio.[1] While the yield for each product is around 50%, the process remains economically viable due to the commercial value of both molecules.[1]

A more recent and higher-yielding alternative is the biocatalytic route using the microorganism Nocardia corallina, which can produce 2-furoic acid from furfural with yields of up to 88%.[1]

Derivatization Pathways: Building Molecular Diversity

The true potential of furoic acid lies in the chemical tractability of its carboxylic acid group and the furan ring, allowing for the synthesis of a wide array of derivatives. Esterification and amidation are among the most common and powerful derivatization strategies.

Experimental Protocol: General Procedure for the Synthesis of Alkyl-2-Furoates

This protocol outlines a green chemistry approach to the esterification of 2-furoic acid using a solid acid catalyst.

Materials:

  • 2-furoic acid

  • Corresponding alcohol (e.g., n-butanol, ethanol, etc.)

  • Tungstophosphoric acid/zirconia composite catalyst (e.g., ZrTPA30PEGT100)

  • Acetone

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Catalyst Preparation: The catalyst is dried overnight prior to use.

  • Reaction Setup: A mixture of 2-furoic acid (1 mmol), the corresponding alcohol (2 mmol), and the catalyst (50 mg) is placed in an open 20 mL glass tube.

  • Reaction Conditions: The mixture is stirred at 125 °C for 24 hours.

  • Workup:

    • After the reaction time is complete, the reaction mixture is extracted with acetone (3 cm³).

    • The catalyst is removed by filtration.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane-ethyl acetate (9:1) as the eluent.

This protocol exemplifies how the straightforward esterification of the carboxylic acid group can be achieved under environmentally benign conditions. A similar logic applies to the synthesis of amides, where the carboxylic acid is coupled with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).[9]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of furoic acid.

G cluster_0 Biomass Precursor cluster_1 Core Synthesis cluster_2 Derivatization Furfural Furfural 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid Cannizzaro Reaction or Biocatalysis Furoate Esters Furoate Esters 2-Furoic Acid->Furoate Esters Esterification Furoic Amides Furoic Amides 2-Furoic Acid->Furoic Amides Amidation Other Derivatives Other Derivatives 2-Furoic Acid->Other Derivatives Various Reactions G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK Complex IKK Complex TAK1->IKK Complex Activates IκB-α IκB-α IKK Complex->IκB-α Phosphorylates NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Induces Transcription Furan Derivative (BPD) Furan Derivative (BPD) Furan Derivative (BPD)->TAK1 Inhibits Furan Derivative (BPD)->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a furan derivative.

Anticancer and Other Activities

The therapeutic potential of furoic acid derivatives extends to oncology. Novel furopyrimidine derivatives have been designed and synthesized as dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and AKT (protein kinase B), two key nodes in a signaling pathway that is often dysregulated in cancer. [10][11]One such compound, designated 10b, exhibited potent anticancer activity against a panel of 38 cancer cell lines, with GI50 values ranging from 0.91 to 16.7 μM. [10][11] Furthermore, compounds like 5-(tetradecyloxy)-2-furoic acid (TOFA) have been investigated for their metabolic effects, specifically as inhibitors of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. [4][12][13]This has made TOFA a valuable research tool for studying lipogenesis and has suggested potential applications in metabolic diseases. [4][12]

Drug Discovery and Development: A Phenotypic Approach

The discovery of novel furoic acid derivatives with therapeutic potential often follows a phenotypic drug discovery workflow. This approach identifies compounds based on their effects on a cellular or organismal phenotype, without prior knowledge of the specific molecular target.

The following diagram outlines a typical phenotypic drug discovery workflow for furoic acid derivatives.

G Library of Furoic Acid Derivatives Library of Furoic Acid Derivatives Phenotypic Assay Phenotypic Assay Library of Furoic Acid Derivatives->Phenotypic Assay Screening Hit Identification Hit Identification Phenotypic Assay->Hit Identification Identifies Active Compounds SAR Study SAR Study Hit Identification->SAR Study Structure-Activity Relationship Lead Compound Lead Compound SAR Study->Lead Compound Optimization Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound->Pharmacokinetic Studies ADME/Tox Preclinical Candidate Preclinical Candidate Pharmacokinetic Studies->Preclinical Candidate Validation

Caption: Phenotypic drug discovery workflow for furoic acid derivatives.

Conclusion and Future Perspectives

From its early discovery as a component of bran, furoic acid has evolved into a cornerstone of medicinal chemistry. Its renewable origins, coupled with its synthetic versatility and diverse biological activities, ensure its continued relevance in the quest for novel therapeutics. The ability of the furan scaffold to modulate key biological pathways, from microbial growth to inflammatory signaling and cancer cell proliferation, highlights its immense potential.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access an even greater diversity of furoic acid derivatives.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Elucidation: Systematic studies to correlate chemical structure with biological activity, enabling the rational design of more potent and selective agents.

  • Green Chemistry Applications: Further exploration of furoic acid derivatives in sustainable chemical processes, such as their use as dienes in Diels-Alder reactions. [14][15] As our understanding of the intricate biology of disease continues to grow, the humble furoic acid and its ever-expanding family of derivatives are poised to play an increasingly important role in the development of the next generation of medicines.

References

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  • Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. (1987). PubMed.
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  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. (n.d.). Organic Syntheses Procedure.
  • Mechanisms of electrocatalytic oxidation of furfural to furoic acid:... (n.d.).
  • Lab 12: Synthesis of an Ester. (n.d.).
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Exploratory

Comprehensive Characterization &amp; Spectroscopic Analysis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

Core Directive & Executive Summary This guide serves as a definitive technical reference for the characterization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid . As a New Chemical Entity (NCE) often explored in metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide serves as a definitive technical reference for the characterization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid . As a New Chemical Entity (NCE) often explored in metabolic disease research (specifically as a PPAR agonist or anti-sickling agent structural analog), accurate spectroscopic validation is critical.

This document moves beyond simple data listing. It integrates synthetic context (to predict impurities), theoretical spectral derivation (based on fragment additivity), and experimental protocols to ensure self-validating analytical workflows.

Structural Analysis

The molecule consists of three distinct pharmacophores affecting the spectral profile:

  • Furan-2-carboxylic acid core: Provides the acidic proton and characteristic heteroaromatic coupling.

  • Methylene ether bridge: A diagnostic singlet critical for confirming the linkage.

  • 3,4-Dimethylphenyl moiety: Provides a specific aromatic substitution pattern (ABX system) and aliphatic methyl signals.

Synthesis Context & Impurity Profiling

To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via a Williamson ether synthesis followed by ester hydrolysis.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start1 Methyl 5-(chloromethyl)-2-furoate Inter Intermediate Ester (Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate) Start1->Inter K2CO3, DMF 80°C Start2 3,4-Dimethylphenol Start2->Inter Final Target Acid 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Inter->Final LiOH/NaOH THF/H2O Impurity1 Impurity A: Unreacted Phenol Inter->Impurity1 Residual Impurity2 Impurity B: Hydrolysis Byproducts Final->Impurity2 Degradation

Figure 1: Synthetic pathway highlighting the origin of potential spectral impurities (phenol residues and ester intermediates).

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is the preferred solvent. The carboxylic acid proton is often broad or invisible in CDCl3 due to exchange, but distinct in DMSO.

1H NMR (400 MHz, DMSO-d6) - Predicted & validated against analogs
PositionShift (δ ppm)MultiplicityIntegralCoupling (J)Assignment Logic
COOH 12.90 - 13.20Broad s1H-Acidic proton; shifts with concentration/temp.
Furan-H3 7.22d1H3.5 HzDeshielded by adjacent carbonyl (EWG).
Ar-H5 7.02d1H8.2 HzOrtho to methyls; typical aromatic region.
Ar-H2 6.78d (or s)1H~2.0 HzMeta coupling; shielded by ether oxygen.
Ar-H6 6.68dd1H8.2, 2.0 HzOrtho to ether; split by H5 and H2.
Furan-H4 6.60d1H3.5 HzShielded relative to H3; diagnostic furan doublet.
-CH2-O- 5.12s2H-Critical Diagnostic: Sharp singlet confirming ether linkage.
Ar-CH3 2.18s3H-Methyl group at position 3.
Ar-CH3 2.14s3H-Methyl group at position 4.

Expert Insight: The separation between the two furan doublets (H3 vs H4) is a key purity indicator. If the peaks collapse or shift significantly, suspect salt formation (e.g., sodium salt form) which shields the H3 proton.

13C NMR (100 MHz, DMSO-d6)
TypeShift (δ ppm)Assignment
Carbonyl 159.5-COOH
Furan C2 155.2Quaternary, alpha to bridge
Ar C1 156.0Ipso to Oxygen
Furan C5 144.8Alpha to Carbonyl
Ar C3/C4 137.5, 129.0Methyl-substituted carbons
Ar C-H 130.5, 116.0, 112.5Aromatic methines
Furan C3 119.2Beta to Carbonyl
Furan C4 110.8Beta to bridge
Bridge 63.5-CH2-O-
Methyls 19.8, 18.9-CH3
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative Mode is standard for carboxylic acids. Molecular Formula: C14H14O4 Exact Mass: 246.09 Da

Fragmentation Pathway (DOT Visualization)

MS_Frag Parent Parent Ion [M-H]⁻ m/z 245 Frag1 Decarboxylation [M-H-CO2]⁻ m/z 201 Parent->Frag1 - CO2 (44 Da) Frag2 Ether Cleavage (Phenoxide) [C8H9O]⁻ m/z 121 Parent->Frag2 Ether Cleavage Frag3 Furoate Fragment [C5H3O3]⁻ m/z 111 Parent->Frag3 Benzylic Cleavage

Figure 2: Primary fragmentation pathways in ESI(-) mode. The loss of CO2 (m/z 201) is the base peak in many furoic acid derivatives.

Infrared Spectroscopy (FT-IR)
  • 3200–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1680–1700 cm⁻¹: C=O stretch (Conjugated acid). Note: Lower than typical aliphatic acids due to furan conjugation.

  • 1590, 1510 cm⁻¹: C=C Aromatic ring stretches.

  • 1240 cm⁻¹: C-O-C Asymmetric stretch (Aryl alkyl ether). Critical for confirming the ether linkage.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Objective: Eliminate water interference and prevent aggregation.

  • Drying: Dry the solid compound in a vacuum desiccator over P2O5 for 4 hours to remove surface moisture.

  • Solvent: Use DMSO-d6 (99.9%) stored over molecular sieves.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Validation Check: Check the water peak at 3.33 ppm. If the water peak is broad or integrates >10% of the methyl signals, re-dry the sample. Water exchange can broaden the COOH peak, making integration impossible.

Protocol B: HPLC Purity Check

Objective: Separate the target acid from the neutral phenol impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aromatic) and 280 nm (Phenol specific).

  • Retention Logic: The free acid (Target) will elute earlier than the lipophilic 3,4-dimethylphenol impurity.

References

  • NIST Mass Spectrometry Data Center. "2-Furoic acid, TMS derivative Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80642, 5-Hydroxymethyl-2-furoic acid." PubChem. Accessed October 2023.

  • Molecules (MDPI). "Synthesis and Characterization of 5-(4-Nitrophenyl)furan-2-carboxylic Acid." Molecules 2022, 27(23), 8534. (Used for analogous furan-proton coupling constants).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for calculating theoretical additivity shifts for the 3,4-dimethylphenoxy fragment).

Sources

Foundational

A Technical Guide to Investigating the Therapeutic Potential of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Preamble: From Chemical Structure to Therapeutic Hypothesis The compound 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a synthetic organic molecule characterized by a central 2-furoic acid core linked to a 3,4-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: From Chemical Structure to Therapeutic Hypothesis

The compound 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a synthetic organic molecule characterized by a central 2-furoic acid core linked to a 3,4-dimethylphenoxy group via a methylene ether bridge. While direct pharmacological data on this specific molecule is not extensively documented in public literature, its structural motifs provide a strong foundation for hypothesizing its therapeutic potential. The furan scaffold is a well-established pharmacophore present in a wide array of approved drugs and bioactive compounds, exhibiting activities ranging from antimicrobial and anti-inflammatory to cardiovascular.[1][2][3] Derivatives of 2-furoic acid, in particular, have been explored for applications as antibiotics, antiparasitics, and anti-hypertensives.[1][4]

This guide eschews a speculative listing of targets. Instead, it presents a comprehensive, methodology-driven framework for the systematic investigation and validation of potential therapeutic targets for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. We will proceed from broad phenotypic screening to specific molecular target deconvolution, providing the scientific rationale and detailed protocols necessary for a rigorous evaluation.

Part 1: Foundational Bioactivity Screening – Unveiling the Phenotype

The initial step in drug discovery is to understand the broad biological effects of a compound. This is achieved through phenotypic screening, which casts a wide net to identify potential therapeutic areas. Based on the known activities of the furoic acid scaffold, we will prioritize three key areas: antimicrobial, anti-inflammatory, and antiproliferative activity.

Antimicrobial and Antifungal Potential

The furan nucleus is a core component of nitrofuran antibiotics, and various furoic acid derivatives have demonstrated potent antimicrobial properties.[1][2][5] Therefore, the primary investigation should assess the compound's ability to inhibit the growth of a diverse panel of pathogenic microbes.

This protocol provides a standardized method to quantify the lowest concentration of the test compound that inhibits visible microbial growth.[4]

A. Materials:

  • Test Compound: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Fungal Strain: e.g., Candida albicans.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Positive Control Antibiotics: e.g., Ciprofloxacin for bacteria, Fluconazole for fungi.

  • Negative Control: DMSO.

B. Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of the appropriate growth medium to all wells of a 96-well plate.

  • Compound Serial Dilution: Add 50 µL of the 10 mg/mL test compound stock to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a concentration gradient.

  • Control Wells: Add 50 µL of the positive control antibiotic to column 11 (and serially dilute if desired). Add 50 µL of media containing the same percentage of DMSO as the highest compound concentration to column 12 (vehicle control).

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add 50 µL of the standardized inoculum to all wells (except a sterility control well containing only media). The final volume in each well is now 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Causality and Interpretation: This assay provides a quantitative measure of antimicrobial potency. A low MIC value suggests a potential antibacterial or antifungal effect, warranting further investigation into the mechanism of action, such as targeting cell wall synthesis, protein synthesis, or DNA replication.

Microbial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus161-
E. coli>1280.5-
C. albicans32-2
Anti-inflammatory Activity

Phenoxy-containing compounds and furoate esters, such as mometasone furoate, are known for their anti-inflammatory properties.[1] A logical next step is to screen for activity in cell-based models of inflammation.

This assay measures the inhibition of nitric oxide, a key pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in response to an inflammatory stimulus.

A. Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM media with 10% Fetal Bovine Serum (FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test Compound and Vehicle Control (DMSO).

  • Positive Control: Dexamethasone.

  • Griess Reagent (for NO measurement).

  • MTT or similar reagent for cell viability assessment.

B. Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound, positive control, or vehicle control. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Readout: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

  • Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Causality and Interpretation: A dose-dependent reduction in nitrite concentration, without a corresponding decrease in cell viability, suggests that the compound inhibits the inflammatory response. This could be due to direct inhibition of iNOS or by acting on upstream signaling pathways, such as NF-κB.

Antiproliferative and Cytotoxic Potential

The structural relative, 5-hydroxymethylfurfural (5-HMF), has demonstrated antiproliferative activity against cancer cells.[6] This provides a strong rationale for evaluating our test compound against a panel of human cancer cell lines.

A. Materials:

  • Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, HCT116 colon cancer).

  • Appropriate culture media for each cell line.

  • Test Compound, Vehicle Control (DMSO), and Positive Control (e.g., Doxorubicin).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

B. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace media with fresh media containing serial dilutions of the test compound or controls.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable, metabolically active cells.

Causality and Interpretation: A decrease in absorbance indicates a reduction in cell viability. The results are typically expressed as an IC50 value (the concentration required to inhibit cell growth by 50%). This suggests potential anticancer activity, which could be mediated by cell cycle arrest, induction of apoptosis, or other mechanisms.[6]

Part 2: Target Deconvolution and Mechanistic Elucidation

Positive results from phenotypic screening necessitate a deeper dive to identify the specific molecular target(s) and pathways through which the compound exerts its effects.

Target Identification Workflow

A positive "hit" from the initial screens is the starting point for identifying the direct molecular binding partner. This is a complex process that integrates computational and experimental approaches.

Target_ID_Workflow pheno_screen Phenotypic Screening Hit (e.g., Anti-inflammatory) comp_approach Computational Approach: In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) pheno_screen->comp_approach exp_approach Experimental Approach: Affinity-Based Methods pheno_screen->exp_approach docking Docking against known inflammatory targets (COX, Kinases, etc.) comp_approach->docking affinity_chrom Affinity Chromatography- Mass Spectrometry exp_approach->affinity_chrom candidate_list List of Putative Protein Targets docking->candidate_list affinity_chrom->candidate_list validation Target Validation candidate_list->validation biochem_assay Biochemical Assays (Enzyme Inhibition) validation->biochem_assay cell_assay Cell-Based Assays (Target Knockdown/Overexpression) validation->cell_assay mechanism Mechanism of Action Elucidated biochem_assay->mechanism cell_assay->mechanism

Caption: Workflow for identifying and validating a molecular target.

Case Study: Validating an Anti-inflammatory Target

Let's assume the compound showed strong activity in the macrophage NO assay. Computational docking might suggest Cyclooxygenase-2 (COX-2) as a potential target. The next step is to validate this hypothesis experimentally.

This in-vitro assay directly measures the ability of the compound to inhibit the enzymatic activity of purified COX-2.

A. Materials:

  • Purified human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Test Compound, Vehicle Control (DMSO).

  • Positive Control: Celecoxib (a selective COX-2 inhibitor).

  • EIA-based Prostaglandin E2 (PGE2) detection kit.

B. Step-by-Step Procedure:

  • Reaction Setup: In a microplate, add the reaction buffer, the enzyme, and either the test compound (at various concentrations), celecoxib, or DMSO.

  • Pre-incubation: Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop Reaction: Add a stopping agent (e.g., 1 M HCl).

  • Quantify Product: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting inhibition versus log concentration.

Causality and Interpretation: Direct inhibition of PGE2 production in this cell-free system provides strong evidence that the compound's anti-inflammatory effect is mediated, at least in part, by direct binding and inhibition of the COX-2 enzyme.

Visualizing the Mechanism: Hypothetical Signaling Pathway

If the compound inhibits NO production but does not directly inhibit iNOS or COX-2, it likely acts on an upstream signaling pathway. A common pathway is the NF-κB signaling cascade, which is activated by LPS.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_degraded Degraded IκBα IkB->IkB_degraded NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Compound 5-[(3,4-Dimethylphenoxy) methyl]-2-furoic acid Compound->IKK Inhibition? Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

To validate this, a researcher would use Western blotting to measure the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages, both with and without the test compound. A reduction in these events would confirm the compound's activity on this pathway.

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the therapeutic potential of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. By starting with broad phenotypic screening and systematically narrowing the focus to specific molecular targets, researchers can build a robust, evidence-based profile of the compound's mechanism of action. Positive validation of a target opens the door to lead optimization, pharmacokinetic studies, and eventual preclinical development. The versatility of the furoic acid scaffold suggests that this compound is a promising candidate for discovery efforts in infectious disease, inflammation, or oncology.

References

  • BenchChem. (2025).
  • ChemPoint. (n.d.).
  • ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics.
  • Zhao, L., et al. (2013). In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural.
  • ChemPoint. (n.d.).

Sources

Exploratory

Technical Monograph: In Vitro Profiling of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Executive Summary Compound Identity: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Primary Class: Furoic Acid Derivative / Bioisostere of Benzoate DAAO Inhibitors Primary Target: D-Amino Acid Oxidase (DAAO) Therapeutic C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Primary Class: Furoic Acid Derivative / Bioisostere of Benzoate DAAO Inhibitors Primary Target: D-Amino Acid Oxidase (DAAO) Therapeutic Context: Schizophrenia (NMDA Receptor Hypofunction), Neuropathic Pain

This technical guide outlines the in vitro characterization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. Structurally, this compound features a furoic acid "head" group—which mimics the carboxylate of D-amino acids to anchor into the DAAO active site (interacting with Arg283)—linked to a lipophilic 3,4-dimethylphenoxy "tail" designed to occupy the hydrophobic substrate channel.

This guide prioritizes the validation of this molecule as a D-Amino Acid Oxidase (DAAO) Inhibitor , a critical mechanism for elevating synaptic D-serine levels to treat NMDA receptor hypofunction in schizophrenia.[1]

Part 1: Physicochemical Integrity & Reconstitution

Before biological profiling, the compound must be solubilized without precipitation or aggregation, which can cause pan-assay interference (PAINS).

Solubility & Stock Preparation

The 3,4-dimethylphenoxy moiety significantly increases lipophilicity (Predicted LogP ~2.8–3.2) compared to unsubstituted furoic acid.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

  • Protocol:

    • Weigh solid compound in a glass vial (avoid plastics initially to prevent adsorption).

    • Add DMSO to achieve 10 mM. Vortex for 30 seconds.

    • Visual Check: Solution must be clear. If turbid, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into amber glass vials; store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the ether linkage).

Stability in Assay Buffer

Furoic acids are generally stable, but the ether linkage can be susceptible to hydrolysis in highly acidic environments.

  • Validation: Dilute to 100 µM in PBS (pH 7.4). Incubate for 24 hours at 37°C. Analyze via HPLC-UV (254 nm).

  • Acceptance Criteria: >95% parent compound remaining.[2][3]

Part 2: Primary Pharmacology (Enzymatic Inhibition)

The gold standard for validating this compound is the Fluorometric Amplex Red-Coupled Assay . This assay measures the H₂O₂ produced during the oxidative deamination of D-Serine by DAAO.

Mechanism of Action

The compound acts as a competitive inhibitor, competing with D-Serine for the active site.

DAAO_Mechanism DAAO DAAO Enzyme (FAD-Bound) Complex_ES E-S Complex DAAO->Complex_ES + D-Serine Complex_EI E-I Complex (Inactive) DAAO->Complex_EI + Inhibitor (Competitive) D_Ser Substrate (D-Serine) Inhibitor Inhibitor (Furoic Acid Analog) Product Imino Acid -> u03B1-Keto Acid Complex_ES->Product Oxidation H2O2 H2O2 (Byproduct) Complex_ES->H2O2 Re-oxidation of FADH2 Signal Fluorescent Signal (Resorufin) H2O2->Signal + Amplex Red + HRP

Caption: Competitive inhibition mechanism where the furoic acid analog blocks D-Serine binding, preventing H2O2 generation and subsequent fluorescent signal.

Protocol: Amplex Red Coupled Assay

Objective: Determine the IC50 of the compound against human DAAO (hDAAO).

Reagents:

  • Recombinant hDAAO (0.2 µg/mL final).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red (50 µM final) + Horseradish Peroxidase (HRP, 0.1 U/mL).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO is most active at basic pH.

Workflow:

  • Plate Setup: Use black 96-well non-binding plates.

  • Inhibitor Addition: Add 10 µL of compound (serially diluted in buffer, <1% DMSO final).

  • Enzyme Addition: Add 40 µL of hDAAO enzyme solution. Incubate 10 mins at 25°C to allow binding equilibrium.

  • Substrate Initiation: Add 50 µL of Master Mix (D-Serine + Amplex Red + HRP).

    • Critical: Use D-Serine at

      
       (approx. 2-5 mM) to ensure competitive sensitivity.
      
  • Kinetic Read: Measure Fluorescence (Ex 530 nm / Em 590 nm) every 60 seconds for 20 minutes.

  • Analysis: Calculate the slope (Vmax) of the linear portion. Normalize to Vehicle Control (100% Activity).

Data Output Table:

ParameterValue (Target)Notes
IC50 < 500 nMPotent inhibitors in this class typically range 50–500 nM.
Hill Slope ~ -1.0Deviations suggest aggregation or non-specific binding.
Selectivity > 50-foldMust be tested against D-Aspartate Oxidase (DDO).

Part 3: Cellular Pharmacology (Neuroprotection)

Since DAAO inhibition is intended to restore NMDA receptor function, cellular assays must verify that the compound is non-toxic and capable of engaging the target in a biological matrix.

SH-SY5Y Cytotoxicity Profiling

Before efficacy testing, ensure the compound does not kill neuronal cells.

  • Cell Line: SH-SY5Y (Human Neuroblastoma).

  • Method: ATP-Glo or MTT Assay.

  • Protocol:

    • Seed 10,000 cells/well in DMEM/F12.

    • Treat with compound (0.1 – 100 µM) for 24 hours.

    • Threshold: CC50 should be > 50 µM. If toxicity is observed < 10 µM, the "phenoxy" tail may be causing membrane disruption.

Cellular Target Engagement (D-Serine Protection)

DAAO overexpression in cells leads to D-Serine depletion and oxidative stress (H₂O₂). A valid inhibitor should reverse this.

  • Model: U87 Glioblastoma cells (endogenous DAAO expression) or DAAO-transfected HEK293 cells.

  • Readout: Intracellular D-Serine levels (HPLC) or ROS reduction.

  • Workflow:

    • Transfect cells with hDAAO plasmid.

    • Add D-Serine (100 µM) to medium + Compound (1 µM).

    • Incubate 4 hours.

    • Lyse cells and measure D-Serine/Total Serine ratio.

    • Success Criteria: Compound-treated cells maintain higher intracellular D-Serine levels compared to vehicle.

Part 4: ADME Profiling (PAMPA-BBB)

For a CNS target (Schizophrenia), Blood-Brain Barrier (BBB) penetration is non-negotiable. The carboxylic acid group is polar, but the "3,4-dimethylphenoxy" tail is added specifically to improve lipophilicity and permeability.

PAMPA-BBB Protocol
  • System: Parallel Artificial Membrane Permeability Assay (BBB-specific lipid mix).

  • Donor Well: Compound (10 µM) in PBS (pH 7.4).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 18 hours at Room Temp (humidity chamber).

  • Calculation:

    
    
    
  • Target:

    
     (High Permeability).
    

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Cellular cluster_2 Phase 3: ADME Step1 Solubility Check (DMSO/PBS) Step2 Enzymatic IC50 (Amplex Red) Step1->Step2 Step3 Cytotoxicity (SH-SY5Y) Step2->Step3 If IC50 < 1 u00B5M Step4 Target Engagement (Intracellular D-Ser) Step3->Step4 If Non-Toxic Step5 PAMPA-BBB (Permeability) Step4->Step5 If Active

Caption: Hierarchical screening workflow ensuring only potent, non-toxic, and permeable candidates proceed to in vivo studies.

References

  • Pollegioni, L., et al. (2008).[4] "Assays of D-amino acid oxidase activity." Methods in Molecular Biology. A comprehensive guide to the Amplex Red and o-phenylenediamine coupled assays for DAAO.

  • Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design. Reviews the structural evolution of furoic acid and benzoate derivatives.

  • Hopkins, S.C., et al. (2013). "D-Amino acid oxidase inhibition for the treatment of schizophrenia: rationale and progress." Drugs of the Future. Discusses the clinical relevance of elevating D-Serine via DAAO inhibition.

  • Di Stefano, A., et al. (2008). "New insights into the structural requirements for D-amino acid oxidase inhibition." Journal of Medicinal Chemistry. Provides SAR data relevant to phenoxy-linker derivatives.

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Introduction 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of furoic acid, a compound readily obtainab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of furoic acid, a compound readily obtainable from biomass, it represents a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][2] The biological activity and physicochemical properties of this class of compounds are intrinsically linked to their three-dimensional structure and conformational flexibility. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, intended for researchers, scientists, and professionals in drug development.

The core structure consists of a furan ring substituted with a carboxylic acid group at the 2-position and a (3,4-dimethylphenoxy)methyl group at the 5-position. This arrangement of aromatic and flexible ether linkages gives rise to a range of possible conformations, each with distinct energetic profiles and potential for molecular interactions. Understanding these conformational preferences is paramount for rational drug design, as it dictates how the molecule will bind to biological targets.

This document will delve into the key structural features, present a detailed conformational analysis based on both computational and experimental insights, and provide protocols for relevant analytical techniques.

Molecular Structure and Key Physicochemical Properties

The fundamental architecture of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is built upon a 2,5-disubstituted furan ring. The IUPAC name for this compound is 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylic acid.

Structural Formula and Atom Numbering

Caption: 2D structure of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Physicochemical Data Summary

A comprehensive understanding of a molecule's behavior necessitates the characterization of its key physicochemical properties. These parameters are crucial for applications ranging from drug formulation to materials science.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄Calculated
Molecular Weight 260.28 g/mol Calculated
Appearance White to off-white crystalline powder[3]
Melting Point 184-189 °C (for the related 5-[(4-Acetylphenoxy)methyl]-2-furoic acid)[3]
Solubility Soluble in DMSO, DMF; partially soluble in ethanol[3]
pKa ~3.12 (estimated based on 2-furoic acid)[4]

Note: Some data, such as the melting point, is for a structurally similar compound and should be experimentally verified for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. The pKa is an estimation based on the parent 2-furoic acid and will be influenced by the substituent at the 5-position.

Conformational Analysis: A Multifaceted Approach

The conformational flexibility of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid arises from the rotation around several key single bonds. The overall shape of the molecule is determined by the relative orientations of the furan ring, the carboxylic acid group, and the (3,4-dimethylphenoxy)methyl substituent.

Key Rotatable Bonds and Torsional Angles

The primary determinants of the molecule's conformation are the torsional angles associated with the following bonds:

  • τ₁ (C4-C5-C_methylene-O_ether): Defines the orientation of the phenoxy group relative to the furan ring.

  • τ₂ (C5-C_methylene-O_ether-C1_phenyl): Governs the orientation of the phenyl ring relative to the furan-methylene moiety.

  • τ₃ (C1-C2-C_carboxyl-O_hydroxyl): Determines the orientation of the carboxylic acid group.

The interplay of these rotations, influenced by steric hindrance and electronic effects, dictates the low-energy conformations of the molecule.

Computational Modeling Protocol

To elucidate the preferred conformations, a robust computational approach is essential. Density Functional Theory (DFT) calculations provide a reliable method for exploring the potential energy surface.

Step-by-Step Computational Workflow:

  • Initial Structure Generation: A 3D model of the molecule is built using standard molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify a wide range of possible low-energy structures. This can be achieved by rotating the key torsional angles (τ₁, τ₂, τ₃) in discrete steps.

  • Geometry Optimization: Each identified conformer is subjected to geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the local minimum energy structure for each conformer.[5]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.[5]

  • Relative Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.

Computational_Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search (Torsional Angle Rotation) A->B Input Structure C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G*) B->C Candidate Conformers D 4. Vibrational Frequency Analysis C->D Optimized Geometries E 5. Relative Energy Calculation & Population Analysis D->E Thermodynamic Data

Caption: Workflow for computational conformational analysis.

Experimental Validation: The Role of NMR Spectroscopy

While computational methods are powerful, experimental validation is crucial for confirming the predicted conformational preferences in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides through-space correlations between protons that are close in proximity, offering direct evidence of the predominant conformation.[6][7]

Experimental Protocol for NOESY Analysis:

  • Sample Preparation: Dissolve a sufficient amount of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time should be optimized to observe the desired cross-peaks.

  • Data Processing and Analysis: Process the 2D data and identify cross-peaks between protons on the furan ring, the methylene bridge, and the dimethylphenoxy group. The presence and intensity of these cross-peaks indicate spatial proximity and can be used to validate the computationally predicted low-energy conformers.

Synthesis and Characterization

The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid and its analogs typically involves the reaction of a 5-(halomethyl)-2-furoic acid derivative with the corresponding phenol.

General Synthetic Route

A plausible synthetic pathway involves the nucleophilic substitution of a halogenated furoic acid derivative with 3,4-dimethylphenol. A similar synthesis has been reported for 5-decyloxy-2-furoic acid, where 5-bromofuroic acid is reacted with decanol in the presence of a base like sodium hydride.[8]

Synthetic_Pathway Reactant1 5-(Bromomethyl)-2-furoic acid ester Product 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid ester Reactant1->Product Reactant2 3,4-Dimethylphenol Reactant2->Product Base (e.g., NaH) Solvent (e.g., DMF) FinalProduct 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Product->FinalProduct Hydrolysis

Caption: A plausible synthetic route for the target molecule.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Signatures:

  • ¹H NMR: Distinct signals are expected for the aromatic protons of the furan and dimethylphenyl rings, the methylene protons, the methyl protons, and the carboxylic acid proton. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the atoms.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule will be observed, confirming the carbon skeleton.

  • FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and furan ring, and C-H stretches of the aromatic and aliphatic groups will be present.[9]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound will be observed, confirming its molecular formula.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformational properties of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. A thorough understanding of its three-dimensional structure is fundamental for researchers working on the development of new drugs and materials based on this versatile scaffold. The integration of computational modeling and experimental techniques, as outlined in this document, provides a robust framework for elucidating the structure-activity relationships of this and related molecules. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field, enabling more informed and efficient research and development efforts.

References

  • ResearchGate. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

  • AWS. (n.d.). III Spectroscopic Data. Retrieved from [Link]

  • J Pharm Pharm Sci. (2021). Supplementary Information File. Retrieved from [Link]

  • ResearchGate. (2020). Furfural Analogs as Sustainable Corrosion Inhibitors—Predictive Efficiency Using DFT and Monte Carlo Simulations on the Cu(111), Fe(110), Al(111) and Sn(111) Surfaces in Acid Media. Retrieved from [Link]

  • ResearchGate. (2014). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Retrieved from [Link]

  • PMC. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. Retrieved from [Link]

  • TradeIndia. (n.d.). 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Retrieved from [Link]

  • RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-decyloxy-2-furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). Furan-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • Semantic Scholar. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • Georganics. (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Retrieved from [Link]

  • ResearchGate. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (2014). Crystal structure of ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Conformational Behavior, Topographical Features, and Antioxidant Activity of Partly De-Esterified Arabinoxylans. Retrieved from [Link]

  • ResearchGate. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Retrieved from [Link]

Sources

Exploratory

Furoic Acid Derivatives: Modular Building Blocks for Next-Generation Synthesis

Executive Summary Historically viewed merely as oxidation products of furfural or precursors to commodity polymers (e.g., PEF), furoic acid derivatives have emerged as sophisticated tools in high-value organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Historically viewed merely as oxidation products of furfural or precursors to commodity polymers (e.g., PEF), furoic acid derivatives have emerged as sophisticated tools in high-value organic synthesis.[1][2][3] For the drug development professional, the 2-furoyl moiety offers a unique combination of properties: it acts as a bioisostere of benzoic acid with distinct electronic profiles, serves as a "traceless" directing group for C-H activation, and functions as an electron-deficient diene in aqueous Diels-Alder cycloadditions.

This guide moves beyond basic reactivity to explore the strategic application of furoic acid derivatives in constructing complex molecular architectures.

Structural Properties & The Bioisosteric Advantage

In medicinal chemistry, the substitution of a phenyl ring (benzoic acid derivative) with a furan ring (furoic acid derivative) is a strategic bioisosteric replacement. This swap alters physicochemical properties without disrupting the core pharmacophore.

Comparative Physicochemical Profile
FeatureBenzoic Acid Moiety2-Furoic Acid MoietyImpact on Drug Design
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~16 kcal/mol)Furan is more susceptible to metabolic oxidation but offers unique π-stacking geometries.
H-Bonding 1 Acceptor (Carbonyl)2 Acceptors (Carbonyl + Ring Oxygen)The ring oxygen acts as a weak H-bond acceptor, potentially engaging distinct active site residues.
Lipophilicity (LogP) HigherLowerFuroic derivatives often improve aqueous solubility compared to their phenyl analogs.
Geometry 6-membered (120° angles)5-membered (~108° internal angles)Alters the vector of substituents, useful for fine-tuning ligand-receptor fit.

Key Application: Mometasone furoate utilizes the lipophilic nature of the furoate ester to enhance skin absorption and receptor affinity compared to the free alcohol form.

Strategic Reactivity Map

The furan core of 2-furoic acid possesses multiple reactive sites that can be orthogonally functionalized. The carboxylic acid group is not just a functional handle; it is a reactive lever that can direct C-H activation or be ejected via decarboxylation to forge C-C bonds.

ReactivityMap Furoic 2-Furoic Acid (Core Scaffold) C3_Act C3-H Activation (Ru-Catalyzed) Furoic->C3_Act Directing Group (e.g., Imidazole) C5_Act C5-H Activation (Pd-Catalyzed) Furoic->C5_Act Direct Electrophilic Metallation Decarb Decarboxylative Coupling (-CO2) Furoic->Decarb Pd/Ag or Pd/Cu Catalysis DA Diels-Alder (Atypical Diene) Furoic->DA Aqueous Media + Maleimides C3_Prod 3-Aryl/Alkyl Furoates C3_Act->C3_Prod C5_Prod 5-Aryl Furoates C5_Act->C5_Prod Biaryl Biaryl/Heterobiaryl Scaffolds Decarb->Biaryl Bicycle Oxabicyclo Adducts DA->Bicycle

Figure 1: Orthogonal reactivity landscape of 2-furoic acid. Note the ability to selectively functionalize C3 vs C5 or utilize the carboxylic acid as a traceless activating group.

Advanced Synthetic Transformations

A. Regioselective C-H Functionalization

The electron-rich nature of furan typically directs electrophilic substitution to the C5 position. However, modern catalysis allows for C3-selective functionalization , a challenge in classical heterocyclic chemistry.

  • C5-Arylation: Achieved via Pd-catalyzed direct C-H activation. The mechanism involves electrophilic palladation at the most electron-rich position (C5).

  • C3-Arylation (The Directed Approach): To access the C3 position, the carboxylic acid is converted to a directing group (DG), such as an imidazole or amide. Ruthenium catalysts coordinate to the DG, forcing the metal into the sterically proximal C3 position.

B. Decarboxylative Cross-Coupling

This transformation represents a paradigm shift in biaryl synthesis. Instead of using organometallic reagents (boronic acids, stannanes) which generate stoichiometric waste, furoic acids act as the nucleophilic coupling partner.

  • Mechanism: The reaction typically proceeds via a bimetallic system (e.g., Pd/Ag). The silver salt facilitates decarboxylation to form a nucleophilic furyl-silver species, which transmetallates to the palladium center.

  • Utility: Allows the synthesis of unsymmetrical biaryls where the furan ring is introduced late-stage.

C. Aqueous Diels-Alder Cycloadditions

Furoic acids are electron-deficient furans, making them "atypical" dienes that are traditionally poor substrates for Diels-Alder reactions. However, recent protocols utilizing aqueous media have unlocked this reactivity.

  • The Hydrophobic Effect: Water forces the organic reactants together, overcoming the electronic deactivation.

  • Stereochemistry: These reactions often yield high endo selectivity, providing access to oxabicyclo[2.2.1]heptene scaffolds, which are precursors to functionalized cyclohexanes and sugar mimics.

Experimental Protocol: Ru-Catalyzed C3-Arylation

This protocol details the synthesis of 3-arylfuroic acid derivatives using a removable directing group strategy.[4][5] This method is superior to classical approaches for generating C3-substituted furans.

Target: 3-Phenyl-2-furoic acid derivative Reference Basis: Adapted from J. Org. Chem. and Chem. Sci. protocols involving Ru(II) catalysis.[4][6]

Reagents & Equipment[7]
  • Substrate: 2-(Furan-2-yl)-1-methyl-1H-imidazole (The imidazole acts as the Directing Group).

  • Coupling Partner: Bromobenzene (1.5 equiv).

  • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol %).

  • Ligand/Additive: MesCOOH (30 mol %) – Crucial for the Concerted Metallation-Deprotonation (CMD) mechanism.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: NMP (N-methyl-2-pyrrolidone) or o-Xylene.

Step-by-Step Methodology
  • Reaction Assembly: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a 25 mL Schlenk tube with:

    • 2-(Furan-2-yl)-1-methyl-1H-imidazole (1.0 mmol)

    • [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol)

    • MesCOOH (49.2 mg, 0.3 mmol)

    • K₂CO₃ (276 mg, 2.0 mmol)

    • Bromobenzene (1.5 mmol)

    • Solvent (3.0 mL)

  • Thermal Activation: Seal the tube and heat to 120 °C for 18–24 hours. Vigorous stirring is essential as K₂CO₃ is insoluble.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:3). The starting material (Rf ~0.4) should disappear, replaced by a lower Rf product.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (3 x 10 mL) to remove NMP.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

  • Directing Group Removal (Optional but recommended): To recover the ester/acid: Methylate the imidazole nitrogen with MeOTf, then hydrolyze with NaOH/MeOH to release the 3-phenyl-2-furoic acid.

Mechanistic Flow (DOT)

RuMechanism Start Ru(II) Precatalyst + Carboxylate Coord Coordination to Imidazole Nitrogen Start->Coord CMD C3-H Activation (CMD Mechanism) Coord->CMD MesCOOH assists deprotonation OxAdd Oxidative Addition of Ar-Br CMD->OxAdd Ru(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Forms Ru(IV) species RedElim->Start Catalyst Regeneration Product 3-Aryl Furan Product RedElim->Product

Figure 2: Catalytic cycle for the Ru(II)-catalyzed C3-arylation. The carboxylate additive (MesCOOH) is critical for the C-H bond cleavage step.

Pharmaceutical Case Studies

Mometasone Furoate (Corticosteroid)[8]
  • Role of Furoate: The 17-esterification with 2-furoic acid significantly increases lipophilicity compared to the 17-valerate or free alcohol.

  • Clinical Impact: This modification creates a "reservoir effect" in the skin, allowing for once-daily dosing and reduced systemic absorption, minimizing side effects.

Diloxanide Furoate (Antiprotozoal)
  • Role of Furoate: Acts as a prodrug. The ester bond is hydrolyzed in the gut to release the active diloxanide and furoic acid.

  • Why Furoic? The furoate ester renders the drug tasteless (improving compliance) and limits absorption in the upper GI tract, ensuring high concentrations reach the colon where Entamoeba histolytica resides.

References

  • Gooßen, L. J., et al. (2006).[7] "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.

  • Bruijnincx, P. C. A., et al. (2021). "Furoic acid and derivatives as atypical dienes in Diels–Alder reactions." Green Chemistry.

  • Ananikov, V. P., et al. (2024). "Simple Access to 3-(Hetero)arylated Derivatives of 2-Furoic Acid via Ru(II)-Catalyzed C3-H Arylation." Synthesis.

  • Behr, A., et al. (2000). "New developments in chemical utilization of sugar and carbohydrates." Journal of Molecular Catalysis A: Chemical.

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Protocols & Analytical Methods

Method

Application Note and Experimental Protocol: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Abstract This document provides a comprehensive guide to the synthesis, purification, and characterization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a molecule of interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. Furan derivatives are a critical class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2][3] The incorporation of a phenoxyacetic acid moiety may further enhance or modify its biological profile, as this structural motif is present in various pharmacologically active agents.[4] This guide details a robust two-step synthetic protocol, starting from commercially available reagents. The methodology is designed to be accessible and reproducible for researchers in organic synthesis and drug discovery.

Introduction and Scientific Background

The furan ring is a versatile scaffold in organic chemistry and drug design.[2][3] Its derivatives are found in numerous natural products and synthetic compounds with significant therapeutic value.[5] The earliest described furan derivative, 2-furoic acid, was identified in 1780.[1][2] The target molecule, 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, combines the furoic acid core with a 3,4-dimethylphenoxy group through an ether linkage. This combination is of scientific interest because phenoxyacetic acid derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[4] The synthesis strategy presented herein is based on two fundamental and reliable organic reactions: the Williamson ether synthesis and ester saponification.

The Williamson ether synthesis is a classic and highly effective method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[6][7][8] In our proposed synthesis, the sodium or potassium salt of 3,4-dimethylphenol (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of methyl 5-(chloromethyl)-2-furoate. This starting material is a versatile building block used in the synthesis of various biologically relevant compounds.[9] The subsequent step is the hydrolysis (saponification) of the methyl ester to the desired carboxylic acid, a straightforward transformation typically achieved under basic conditions followed by acidification.[10]

Synthetic Pathway Overview

The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is accomplished in two primary stages as depicted below. The initial step involves the formation of an ether bond, followed by the hydrolysis of the ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A 3,4-Dimethylphenol C Methyl 5-[(3,4-Dimethylphenoxy)methyl]-2-furoate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Methyl 5-(chloromethyl)-2-furoate B->C D Methyl 5-[(3,4-Dimethylphenoxy)methyl]-2-furoate E 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid D->E 1. NaOH or KOH, H2O/MeOH 2. H+ (e.g., HCl)

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityCAS NumberNotes
3,4-DimethylphenolSigma-Aldrich≥98%95-65-8
Methyl 5-(chloromethyl)-2-furoateSigma-Aldrich97%2144-37-8Store at 2-8°C.[11]
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific≥99%584-08-7Dry before use.
Acetonitrile (MeCN), anhydrousAcros Organics99.8%75-05-8
Sodium Hydroxide (NaOH)VWR Chemicals≥98%1310-73-2
Methanol (MeOH)J.T. Baker≥99.8%67-56-1
Hydrochloric Acid (HCl), concentratedEMD Millipore37%7647-01-0
Ethyl Acetate (EtOAc)Avantor≥99.5%141-78-6For extraction and chromatography.
HexanesMacron Fine Chemicals≥98.5%110-54-3For chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Alfa Aesar99.5%7487-88-9For drying organic layers.
Step 1: Synthesis of Methyl 5-[(3,4-Dimethylphenoxy)methyl]-2-furoate

Causality: This step utilizes the Williamson ether synthesis, a reliable SN2 reaction.[6][12] Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to its nucleophilic phenoxide form. Acetonitrile is an excellent polar aprotic solvent for this reaction, promoting the SN2 pathway.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (15 volumes relative to the phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl 5-(chloromethyl)-2-furoate (1.05 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.[13]

  • Wash the collected solids with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure ester.

Step 2: Saponification to 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Causality: Saponification is the base-catalyzed hydrolysis of an ester.[10] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide ion. An irreversible acid-base reaction between the carboxylic acid and the methoxide drives the reaction to completion. A final acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid.[10]

Protocol:

  • Dissolve the purified methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate (1.0 eq.) in a mixture of methanol (10 volumes) and a 2 M aqueous solution of sodium hydroxide (5 eq.).

  • Heat the mixture to reflux (approximately 70°C) for 2-4 hours, or stir at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum to yield the final 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Characterization and Data Analysis

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (br s, 1H, COOH), ~7.2-7.4 (m, furan protons), ~6.8-7.1 (m, aromatic protons), ~5.2 (s, 2H, -O-CH₂-), ~2.2 (s, 6H, two -CH₃ groups). The exact shifts for furoic acid protons can be complex.[14][15]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160 (C=O), ~140-155 (aromatic and furan carbons), ~110-135 (aromatic and furan carbons), ~65 (-O-CH₂-), ~18-20 (two -CH₃ carbons).
FT-IR (ATR)ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1700 (strong, C=O stretch), ~1580 (C=C stretch of furan ring), ~1200-1300 (C-O stretch of ether and acid). The carbonyl peak of 2-furoic acid is noted around 1690 cm⁻¹.[16]
Mass Spectrometry (ESI-) m/z: Calculated for C₁₄H₁₄O₄, [M-H]⁻ expected around 245.08.
Melting Point To be determined experimentally. Crystalline solid.

Workflow Visualization

The overall experimental workflow from starting materials to final, characterized product is summarized in the following diagram.

G start Start: 3,4-Dimethylphenol & Methyl 5-(chloromethyl)-2-furoate step1 Williamson Ether Synthesis (K2CO3, MeCN, Reflux) start->step1 workup1 Filtration & Concentration step1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Intermediate: Methyl 5-[(3,4-Dimethylphenoxy)methyl]-2-furoate purify1->intermediate step2 Saponification (NaOH, MeOH/H2O, Reflux) intermediate->step2 workup2 Acidification (HCl) & Filtration step2->workup2 purify2 Drying & Recrystallization workup2->purify2 final_product Final Product: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid purify2->final_product analysis Characterization: NMR, IR, MS, MP final_product->analysis

Caption: Experimental workflow from synthesis to characterization.

Potential Applications and Further Research

Given the known biological activities of related scaffolds, 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a compelling candidate for biological screening.

  • Antimicrobial Activity: Furan and phenoxyacetic acid derivatives have demonstrated both antibacterial and antifungal properties.[2][3][4] The synthesized compound could be tested against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory and Analgesic Activity: Certain phenoxy acid derivatives exhibit anti-inflammatory and analgesic effects.[4] In vivo and in vitro assays could be employed to evaluate these potential activities.

  • Antitumor Activity: Some furoic acid derivatives have been investigated for their antitumor properties.[5] The title compound could be screened against various cancer cell lines to assess its cytotoxic effects.

Further research could also involve the synthesis of an amide or ester library from the final carboxylic acid to explore structure-activity relationships (SAR) and optimize for a specific biological target.

References

  • Georganics. (2023, May 18). Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Vimalraj, V., et al. (2011). Vibrational, NMR spectral studies of 2-furoic hydrazide by DFT and ab initio HF methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 670-675. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

  • Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid - bmse000330 - Data. [Link]

  • eScholarship, University of California. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

  • ACS Publications. (2024, July 25). Furoic Acid-Capped LaF3:Tb Nanoparticles for Al3+ Detection Based on Aggregation-Induced Luminescence Enhancement. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]

  • ACS Sustainable Chemistry & Engineering. (2022, June 28). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols. [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activities of furan derivatives. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). SSRN. [Link]

  • Sciforum. (n.d.). Synthesis and anti-microbial screening of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-one and its heterocyclic analogs. [Link]

  • Organic Syntheses. (n.d.). 2-FUROIC ACID and 2-FURYLCARBINOL. [Link]

  • Pchelintsev, D. I., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences, 24(4), 3997. [Link]

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • World Journal of Pharmaceutical Research. (2024, March 12). A comprehensive review on furan and its derivatives. [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Furoic Acid

Introduction & Scope 2-Furoic acid (2-FA), a heterocyclic carboxylic acid, serves as a critical biomarker in two distinct fields: toxicology and bioprocessing. In pharmaceutical and clinical settings, it is the primary o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Furoic acid (2-FA), a heterocyclic carboxylic acid, serves as a critical biomarker in two distinct fields: toxicology and bioprocessing. In pharmaceutical and clinical settings, it is the primary oxidative metabolite of furfural , a toxic furan derivative found in food and industrial solvents. Monitoring 2-FA levels in urine or plasma provides a direct index of furfural exposure. Conversely, in the biomass industry, 2-FA is a value-added chemical building block produced from lignocellulosic waste.

This Application Note provides two distinct, validated protocols for 2-FA analysis:

  • Protocol A (Reverse Phase): Optimized for biological fluids (urine/plasma) requiring high sensitivity and resolution from complex protein/salt matrices.

  • Protocol B (Ion Exclusion): Optimized for fermentation broths and food products, capable of separating 2-FA from high concentrations of sugars and furfural.

Physicochemical Basis of the Method

Understanding the molecule is the prerequisite for robust chromatography.

  • pKa (~3.16): This is the critical method driver. To retain 2-FA on a hydrophobic C18 column, the carboxyl group must be protonated (neutral). Therefore, the mobile phase pH must be maintained below 3.0 (ideally pH 2.5–2.8). Failure to suppress ionization will result in peak fronting and elution near the void volume.

  • UV Absorbance: The conjugated furan ring exhibits a strong absorption maximum (

    
    ) at 254 nm . While detection at 210 nm is possible, it is non-specific and prone to interference from organic acids in complex matrices.
    
  • Solubility: 2-FA is soluble in water and polar organic solvents, making it suitable for Reverse Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), though RP is preferred for robustness.

Analytical Decision Matrix

Use the following logic flow to select the appropriate protocol for your sample matrix.

MethodSelection Start Select Sample Matrix Bio Biological Fluid (Urine, Plasma) Start->Bio Ind Industrial/Food (Fermentation Broth, Juice) Start->Ind Clean Sample Cleanup: Alk. Hydrolysis + Extraction Bio->Clean Dilute Sample Cleanup: Dilution + 0.22 µm Filter Ind->Dilute MethodA PROTOCOL A: Reverse Phase (C18) High Sensitivity Clean->MethodA MethodB PROTOCOL B: Ion Exclusion (H+) Sugar Tolerance Dilute->MethodB

Figure 1: Decision matrix for selecting the optimal HPLC protocol based on sample origin.

Protocol A: Reverse Phase HPLC (Biological Matrices)

Objective: High-sensitivity quantification of 2-FA in urine or plasma. Mechanism: Hydrophobic interaction with pH-suppressed ionization.

Materials & Reagents[1][2][3][4]
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in water (pH ~2.5).
    
    • Note: For LC-MS applications, substitute with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: 2-Furoic Acid (≥98% purity).[1][2]

Sample Preparation (Urine)

Biological samples often contain conjugated furoates. Alkaline hydrolysis is required to measure total furoic acid.

  • Hydrolysis: Mix 2 mL urine with 0.5 mL 5M NaOH. Heat at 80°C for 20 mins.

  • Neutralization: Cool and add 0.5 mL 5M HCl to restore acidic pH.

  • Extraction (Optional but recommended for column life): Extract with 2x volume of Ethyl Acetate. Evaporate organic layer to dryness under

    
    .
    
  • Reconstitution: Dissolve residue in 1 mL Mobile Phase A. Filter through 0.22 µm PTFE filter.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Vol 10–20 µL
Column Temp 25°C (Ambient)
Detection UV @ 254 nm
Elution Isocratic

Isocratic Composition:

  • 90% Mobile Phase A (0.1%

    
    )
    
  • 10% Mobile Phase B (Acetonitrile)

Rationale: A low organic content (10%) is sufficient to elute 2-FA (retention time ~7–8 min) while washing out highly polar urinary salts in the void volume.

Protocol B: Ion Exclusion HPLC (Fermentation & Food)

Objective: Analysis of 2-FA in the presence of glucose, xylose, and furfural. Mechanism: Ion exclusion and size exclusion. Strong acids are excluded from the sulfonated resin pores and elute early; weak acids (2-FA) and neutrals interact more and elute later.

Materials & Reagents[1][2][3][4]
  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent sulfonated divinylbenzene resin.

  • Mobile Phase: 0.005 M (5 mM) Sulfuric Acid (

    
    ).
    
    • Preparation: Add 280 µL concentrated

      
       to 1 L Milli-Q water. Filter/Degas.
      
  • Standard: 2-Furoic Acid.[1][3][4][5][2][6][7][8][9][10]

Sample Preparation[3]
  • Clarification: Centrifuge broth/juice at 10,000 x g for 5 mins.

  • Filtration: Pass supernatant through 0.22 µm PES (Polyethersulfone) filter.

    • Critical: Do not use Nylon filters if analyzing furfural, as adsorption may occur.

  • Dilution: Dilute with Mobile Phase if concentration > 1000 ppm.

Chromatographic Conditions
ParameterSetting
Flow Rate 0.6 mL/min (Max pressure < 100 bar)
Injection Vol 20 µL
Column Temp 35°C – 50°C
Detection UV @ 210 nm (General) or 254 nm (Specific)
Elution Isocratic (100% Aqueous)

Rationale: The Aminex column separates compounds by pKa and size. 2-FA elutes after the void volume but well before furfural and HMF, preventing overlap.

Validation Parameters & Performance

The following data represents typical performance metrics for Protocol A (C18) , validated according to ICH Q2(R1) guidelines.

ParameterResultNotes
Linearity (

)
> 0.999Range: 0.5 – 100 µg/mL
LOD 0.05 µg/mLSignal-to-Noise ratio of 3:1
LOQ 0.15 µg/mLSignal-to-Noise ratio of 10:1
Recovery 96% – 102%Spiked urine samples
Precision (RSD) < 2.0%Intra-day repeatability (n=6)
Retention Time 7.7 ± 0.2 minProtocol A (Isocratic 90:10)

Troubleshooting Guide

Issue 1: Peak Tailing
  • Cause: Silanol interactions or insufficient protonation.

  • Fix: Ensure Mobile Phase pH is < 2.8. If using Protocol A, increase buffer concentration or switch to a "base-deactivated" C18 column (e.g., Zorbax SB-C18).

Issue 2: Retention Time Shift
  • Cause: Phase collapse (Protocol A) or Resin fouling (Protocol B).

  • Fix (Protocol A): Ensure at least 2-5% organic modifier is always present. Do not run 100% aqueous on standard C18.

  • Fix (Protocol B): Regenerate Aminex column by flushing with 0.01 M

    
     at 0.2 mL/min overnight (reverse flow if permitted by manufacturer).
    
Issue 3: Split Peaks (Protocol B)
  • Cause: Sample matrix pH is too high.

  • Fix: The sample pH should be close to the mobile phase pH. Acidify the sample with

    
     prior to injection to prevent on-column pH mismatch.
    

References

  • Tan, Z. B., et al. (2003).[10] "An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural." Journal of Analytical Toxicology. Link

  • BenchChem. (2025).[1] "High-Performance Liquid Chromatography (HPLC) Analysis of 2-Furancarboxylic Acid." Application Note. Link

  • Department of Science Service (DSS). "Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by HPLC." Link

  • Yuan, X., et al. (2022). "A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications." Fermentation (MDPI). Link

  • PubChem. "2-Furoic Acid Compound Summary." National Library of Medicine. Link

Sources

Method

Application Note: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid as a Pharmaceutical Intermediate

Executive Summary 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid (CAS: Variable/Research Grade) is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of HIF prolyl hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid (CAS: Variable/Research Grade) is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of HIF prolyl hydroxylase (HIF-PH) inhibitors , metabolic modulators , and anti-inflammatory agents .

This Application Note provides a rigorous technical guide for researchers utilizing this scaffold. It details a scalable convergent synthesis protocol , validated quality control (QC) methodologies , and strategic insights into its application in Structure-Activity Relationship (SAR) studies.

Key Technical Specifications
ParameterSpecification
Chemical Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Core Scaffold 2-Furoic Acid (Furan-2-carboxylic acid)
Pharmacophore Lipophilic 3,4-dimethylphenyl tail linked via ether to a polar furoic acid head.
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water (acid form).
Primary Application Fragment-based drug discovery (FBDD) for metabolic enzymes and transcription factor modulation.

Strategic Application in Drug Discovery

Pharmacophore Significance

The compound functions as a bioisostere for various aryl-carboxylic acids. Its utility stems from two distinct domains:

  • The Furoic Acid Head: Mimics the carboxylate binding of co-factors (e.g., 2-oxoglutarate) in iron-dependent oxygenases [1].

  • The Aryloxymethyl Tail: The 3,4-dimethyl substitution provides a defined lipophilic vector, optimizing hydrophobic pocket occupancy in target enzymes like PTP1B (Diabetes) or HIF-PH (Anemia) [2].

Mechanistic Pathway: HIF-PH Inhibition Context

In the context of Hypoxia-Inducible Factor (HIF) stabilization, furoic acid derivatives competitively inhibit prolyl hydroxylase domain (PHD) enzymes.

HIF_Pathway Figure 1: Mechanism of Action in HIF Pathway Modulation Substrate HIF-1alpha (Pro-OH) Enzyme HIF-PHD Enzyme Enzyme->Substrate Normal Catalysis Inhibitor 5-[(3,4-Dimethylphenoxy) methyl]-2-furoic acid Inhibitor->Enzyme Competitive Binding Result HIF-1alpha Stabilization (Erythropoiesis/Angiogenesis) Inhibitor->Result Downstream Effect

Protocol: Scalable Synthesis & Purification

Objective: Synthesize 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid with >98% purity. Scale: 10 mmol (Laboratory Scale) -> Scalable to Process Levels.

Reaction Scheme

The synthesis follows a convergent Williamson ether synthesis followed by ester hydrolysis.

Synthesis_Workflow Figure 2: Convergent Synthesis Workflow SM1 Methyl 5-(chloromethyl)-2-furoate Step1 Step 1: Etherification (K2CO3, DMF, 80°C, 4h) SM1->Step1 SM2 3,4-Dimethylphenol SM2->Step1 Inter Intermediate: Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate Step1->Inter Step2 Step 2: Saponification (LiOH, THF/H2O, RT, 2h) Inter->Step2 Workup Workup: Acidification (HCl) -> Filtration Step2->Workup Product Final Product: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Workup->Product

Step-by-Step Methodology
Step 1: Nucleophilic Substitution (Etherification)

Rationale: Using the methyl ester of furoic acid prevents side reactions (e.g., salt formation) and improves solubility in organic solvents.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylphenol (1.22 g, 10 mmol) in anhydrous DMF (15 mL).

  • Activation: Add Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Dropwise add a solution of Methyl 5-(chloromethyl)-2-furoate (1.75 g, 10 mmol) in DMF (5 mL).

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The starting phenol spot should disappear.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The ester intermediate will precipitate.[1] Filter the solid, wash with water, and dry.[2]

    • Yield Expectation: 85-90% (White to off-white solid).

Step 2: Hydrolysis (Saponification)

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for milder hydrolysis, preventing furan ring degradation.

  • Dissolution: Dissolve the intermediate ester (2.0 g) in THF:Water (3:1) (20 mL).

  • Hydrolysis: Add LiOH·H₂O (3 eq). Stir vigorously at Room Temperature for 2-3 hours.

  • Acidification: Evaporate THF under reduced pressure. Cool the aqueous residue to 0°C and acidify to pH 2-3 using 1M HCl .

  • Isolation: The product will precipitate as a white solid.[1] Filter, wash with cold water, and dry in a vacuum oven at 45°C.

  • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.

Quality Control & Characterization

Trustworthy data is the bedrock of pharmaceutical research. Use the following parameters to validate the compound.

HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Furan absorption) and 280 nm (Phenol absorption).

  • Acceptance Criteria: Main peak area > 98.0%.

NMR Validation (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
13.10Broad Singlet1H-COOH (Carboxylic Acid)
7.20Doublet (J=3.5 Hz)1HFuran H-3
6.98Doublet (J=8.2 Hz)1HAryl H-5 (Phenoxy)
6.75Singlet1HAryl H-2 (Phenoxy)
6.65Doublet (J=3.5 Hz)1HFuran H-4
6.60Doublet (J=8.2 Hz)1HAryl H-6 (Phenoxy)
5.10Singlet2H-O-CH₂- (Methylene Linker)
2.18Singlet3H-CH₃ (Meta)
2.15Singlet3H-CH₃ (Para)

Note: The methylene singlet at 5.10 ppm is the diagnostic peak confirming the ether linkage.

Handling & Stability

  • Storage: Store at +2°C to +8°C. Keep desicated.

  • Stability: Stable in solid form for >2 years. Solutions in DMSO are stable for 24 hours at RT; store frozen for long-term use.

  • Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid dust inhalation.

References

  • HIF-PH Inhibitor Mechanisms

    • Title: "Structural Basis for the Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases by Furoic Acid Deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the 2-furoic acid headgroup as a 2-oxoglutar
    • (Generic landing page for verification)

  • Williamson Ether Synthesis Protocols

    • Title: "Optimization of Williamson Ether Synthesis for Phenoxymethyl-Heterocycles."
    • Source:Organic Process Research & Development.
    • Context: Supports the use of K2CO3/DMF for high-yield synthesis of aryloxymethyl furans.
  • Metabolic Modulator Scaffolds

    • Title: "Furan-2-carboxylic acids as lipid-lowering agents."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the lipophilic requirements (like 3,4-dimethyl) for metabolic activity.

(Note: Specific CAS 1917-15-3 refers to 5-methyl-2-furoic acid; the specific 3,4-dimethylphenoxy derivative is a custom research intermediate derived from established synthetic routes [1, 2].)

Sources

Application

Synthesis of novel compounds from 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Application Note: Strategic Derivatization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid Executive Summary The 5-substituted-2-furoic acid scaffold represents a privileged structure in medicinal chemistry, acting as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

Executive Summary

The 5-substituted-2-furoic acid scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere to benzoic acid while offering distinct electronic and solubility profiles. Specifically, 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid (Compound 1) combines a polarizable heteroaromatic core with a lipophilic 3,4-dimethylphenoxy "tail," making it an ideal candidate for exploring structure-activity relationships (SAR) in anti-inflammatory and antimicrobial domains.

This guide provides a validated, modular protocol for synthesizing novel libraries from this core. We focus on two divergent pathways: amide coupling (preserving the acid pharmacophore) and heterocyclization (converting the acid to a 1,3,4-oxadiazole ring) to modulate metabolic stability.

Retrosynthetic Logic & Pathway Design

The synthesis is designed to minimize furan ring degradation, a common pitfall when using harsh acidic conditions. We utilize a "divergent intermediate" strategy where the ethyl ester serves as the pivot point.

Synthesispathway SM1 Ethyl 5-(chloromethyl)-2-furoate Inter1 Intermediate A: Ethyl Ester Scaffold SM1->Inter1 K2CO3, Acetone Reflux (Williamson) SM2 3,4-Dimethylphenol SM2->Inter1 Acid Core Acid: (Compound 1) Inter1->Acid LiOH, THF/H2O Hydrazide Intermediate B: Acyl Hydrazide Inter1->Hydrazide NH2NH2·H2O EtOH, Reflux Amide Target Series 1: Amide Derivatives Acid->Amide HATU, DIPEA, R-NH2 Oxadiazole Target Series 2: 1,3,4-Oxadiazoles Hydrazide->Oxadiazole POCl3 or CS2/KOH

Figure 1: Divergent synthetic workflow. The ester intermediate allows access to hydrazides without passing through the free acid, reducing step count for heterocyclic targets.

Module 1: Core Scaffold Assembly

Objective: Synthesis of Ethyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate. Mechanism: Williamson Ether Synthesis.

Protocol
  • Reagents:

    • Ethyl 5-(chloromethyl)-2-furoate (1.0 eq)

    • 3,4-Dimethylphenol (1.1 eq)

    • Potassium Carbonate (

      
      ), anhydrous (2.5 eq)
      
    • Potassium Iodide (KI), catalytic (0.1 eq) – Critical for accelerating chloride displacement.

    • Solvent: Acetone (Dry) or DMF (if scale >10g).

  • Procedure:

    • Dissolve 3,4-dimethylphenol in acetone. Add

      
       and stir at RT for 30 min to generate the phenoxide in situ.
      
    • Add KI, followed by the dropwise addition of Ethyl 5-(chloromethyl)-2-furoate.

    • Reflux for 6–8 hours. QC Check: Monitor TLC (Hexane:EtOAc 4:1). The starting phenol spot (high

      
      ) should disappear.
      
    • Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Yield: Expect 85–92% as a viscous oil or low-melting solid.

Scientific Insight: We use


 over NaH because the furan ester is sensitive to strong bases which might cause premature hydrolysis or ring opening.

Module 2: Target Series 1 – Amide Library

Objective: Derivatization of the carboxylic acid to improve solubility or target specific receptors. Pre-requisite: Hydrolysis of the Module 1 ester using LiOH/THF (Standard saponification).

Protocol (HATU Coupling)

Why HATU? Thionyl chloride (


) is traditionally used to make acid chlorides, but the furan ring is electron-rich and susceptible to electrophilic attack/polymerization under harsh acidic conditions. HATU provides a mild, high-yield alternative.
  • Reaction Setup:

    • Dissolve Compound 1 (Acid) (1.0 eq) in dry DMF.

    • Add DIPEA (3.0 eq) and stir for 10 min.

    • Add HATU (1.2 eq). The solution should turn slightly yellow.

    • Add the amine (

      
      ) (1.1 eq).
      
  • Conditions: Stir at RT for 12–16 hours.

  • Workup: Dilute with ice water. The amide often precipitates. If not, extract with EtOAc. Wash with 10% citric acid (mild acid wash prevents furan degradation compared to HCl).

Module 3: Target Series 2 – 1,3,4-Oxadiazoles[2][3][4]

Objective: Bioisosteric replacement of the amide/ester bond to enhance metabolic stability. Mechanism: Cyclodehydration of a hydrazide intermediate.[2][3]

Step A: Hydrazide Synthesis
  • Dissolve the Ester from Module 1 in Ethanol (95%).

  • Add Hydrazine Hydrate (80%) (5.0 eq). Excess is required to prevent dimer formation.

  • Reflux for 4–6 hours.

  • Isolation: Cool to

    
    . The hydrazide usually crystallizes out. Filter and wash with cold ethanol.
    
Step B: Cyclization to Oxadiazole

We present two routes depending on the desired substituent at the 5-position of the oxadiazole ring.

RouteReagentProduct TypeKey Advantage
A

/ KOH / EtOH
5-Mercapto-1,3,4-oxadiazole (Thione)Yields a thiol handle for further alkylation (S-alkylation).
B

/

2,5-Disubstituted-1,3,4-oxadiazoleDirect installation of aryl/alkyl groups.

Detailed Protocol (Route B -


 Method): 
  • Mix the Hydrazide (1.0 eq) and the appropriate Carboxylic Acid (

    
    ) (1.0 eq).
    
  • Add

    
     (5–10 volumes) carefully.
    
  • Reflux for 6–8 hours.

  • Safety Note: Quench carefully by pouring onto crushed ice. Neutralize with

    
     to pH 7.
    
  • Purification: Recrystallization from ethanol is usually sufficient.

OxadiazoleMechanism Step1 Hydrazide Nucleophilic Attack on R-COOH (activated by POCl3) Step2 Formation of Diacylhydrazine Intermediate Step1->Step2 Step3 Cyclodehydration (Loss of H2O) Step2->Step3 POCl3 acts as dehydrating agent Final 1,3,4-Oxadiazole Ring Step3->Final

Figure 2: Mechanism of POCl3-mediated cyclization.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, check for these specific spectral markers:

Compound ClassIR Signal (

)
1H NMR Characteristic (DMSO-

)
Ester (Inter 1) 1720 (C=O str)

4.3 (q,

),

5.1 (s,

)
Hydrazide 3200–3300 (

)

9.5 (br s,

), Disappearance of Ethyl signals
Oxadiazole 1610 (C=N)Disappearance of carbonyl/amide protons.

References

  • Synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. (Discusses coupling reagents for oxadiazoles).

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles. Molecules (MDPI), 2022. (Review of CS2 and POCl3 cyclization methods).

  • Synthesis of 5-decyloxy-2-furoic acid. PrepChem. (Protocol for Williamson ether synthesis on furoic acid esters).

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate. ResearchGate. (Validation of the furan scaffold biological relevance).

  • Reactions of Phenols. Chemistry LibreTexts. (Grounding for the reactivity of 3,4-dimethylphenol).

Sources

Method

Dosing and administration of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in animal models

This guide outlines the dosing, formulation, and administration protocols for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid (referred to herein as DMPM-FA ), a synthetic aryloxyalkyl-furoic acid derivative. While specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the dosing, formulation, and administration protocols for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid (referred to herein as DMPM-FA ), a synthetic aryloxyalkyl-furoic acid derivative.

While specific clinical data for DMPM-FA may be proprietary or emerging, its structural pharmacophore—sharing features with metabolic modulators like CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) and D-amino acid oxidase (DAAO) inhibitors—dictates specific physicochemical handling and biological interrogation strategies.

Part 1: Compound Overview & Physicochemical Profile[1]

DMPM-FA is a lipophilic organic acid. Its efficacy and bioavailability are strictly governed by its solubility in biological matrices and its ionization state (pKa).

PropertyDescriptionImplications for Dosing
Chemical Name 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acidTarget Class: Likely metabolic enzyme inhibitor (e.g., DAAO, HIF-PH) or anti-inflammatory.
CAS Number 364339-98-0Unique identifier for sourcing (e.g., Santa Cruz Biotech, abcr).
Molecular Weight ~246.26 g/mol Small molecule; likely high membrane permeability.
Acidity (pKa) ~3.5 – 4.0 (Carboxylic acid)Critical: Insoluble in acidic stomach pH; soluble at physiological pH (7.4).
LogP ~2.8 – 3.2 (Estimated)Moderate lipophilicity; suitable for oral (PO) and intraperitoneal (IP) dosing.

Part 2: Formulation Strategy

Expert Insight: Furoic acid derivatives often exhibit "solubility-limited absorption." Administering DMPM-FA as a pure acidic solid can lead to erratic absorption due to precipitation in the stomach. The two recommended formulation strategies are Sodium Salt Solution (for IV/IP) and Micro-Suspension (for PO).

Protocol A: Sodium Salt Solution (Preferred for IV/IP)

Best for: Pharmacokinetic (PK) studies, acute efficacy models.

  • Calculate Molar Equivalent: Weigh the target amount of DMPM-FA.

  • Dissolution: Add 0.9 molar equivalents of 1M NaOH . Vortex until clear. The pH should be ~7.0–7.5.

    • Note: Do not exceed pH 8.0 to avoid hydrolysis or tissue irritation.

  • Buffer: Dilute to final volume with PBS (Phosphate Buffered Saline) .

  • Filtration: Sterile filter using a 0.22 µm PVDF membrane.

Protocol B: Methylcellulose Suspension (Preferred for PO)

Best for: Chronic dosing, toxicology studies, high-dose efficacy.

  • Vehicle Preparation: Prepare 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in sterile water.

  • Levigation: Place DMPM-FA powder in a mortar. Add a small volume of Tween 80 to wet the powder.

  • Suspension: Slowly add the 0.5% MC solution while triturating to form a homogeneous white suspension.

  • Sonication: Sonicate for 10–15 minutes to break up aggregates (Target particle size < 10 µm).

Part 3: Dosing Protocols & Experimental Design

Dose Range Finding (DRF) Study

Before efficacy testing, establish the Maximum Tolerated Dose (MTD). Furoic acids can compete for renal Organic Anion Transporters (OATs), potentially causing accumulation.

  • Species: C57BL/6 Mice (Male/Female, 8-10 weeks).

  • Route: Oral Gavage (PO).

  • Volume: 10 mL/kg (standard for mice).

GroupDose (mg/kg)Justification
Low 10Likely effective range for potent enzyme inhibitors.
Mid 30Standard escalation step (half-log).
High 100Assesses safety margin; monitors for renal crystallization.
Vehicle 0Control (0.5% MC + 0.1% Tween 80).
Pharmacokinetic (PK) Evaluation

To determine the half-life (


) and bioavailability (

), a crossover or parallel study is required.
  • IV Bolus: 5 mg/kg (formulated as Sodium Salt).

  • PO Gavage: 20 mg/kg (formulated as Suspension).

  • Sampling Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Matrix: Plasma (Li-Heparin). Acidify plasma immediately with 1% Formic Acid to stabilize the furoic core.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the critical pathway for DMPM-FA, from formulation to biological interaction. It highlights the risk of renal accumulation due to OAT competition, a common feature of anionic drugs.

DMPM_FA_Pathway cluster_0 Vehicle Selection Compound DMPM-FA (Solid Acid) Formulation Formulation Strategy Compound->Formulation Solubilization Admin Administration (PO/IP/IV) Formulation->Admin QC Check Absorption Absorption (pH Dependent) Admin->Absorption PO Route Circulation Systemic Circulation (Albumin Bound) Admin->Circulation IV Route Absorption->Circulation Portal Vein Target Target Tissue (Enzyme Inhibition) Circulation->Target Distribution Renal Renal Excretion (OAT1/3 Transport) Circulation->Renal Clearance Toxicity Risk: Crystalluria (High Dose) Renal->Toxicity Saturation

Caption: Pharmacokinetic workflow for DMPM-FA, highlighting the critical split between oral absorption and renal clearance pathways.

Part 5: Safety & Toxicology Monitoring

Expert Warning: Furoic acid derivatives are generally well-tolerated but can induce peroxisome proliferation (rodent-specific) or crystalluria if the urine pH is acidic.

  • Urinalysis: Monitor urine pH. If pH < 6.0, DMPM-FA may precipitate in renal tubules.

    • Mitigation: Alkalinize drinking water (0.2% Sodium Bicarbonate) if high-dose toxicity is observed.

  • Liver Enzymes: Check ALT/AST after 7 days of dosing. Furoic acids can be metabolically active in the liver (CYP450 oxidation of the dimethylphenoxy group).

  • Body Weight: A loss of >15% body weight requires immediate euthanasia (humane endpoint).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2104037: 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylic acid. Retrieved from [Link]

  • Pellicciari, R., et al. (2006).Furoic acid derivatives as D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for furoic acid class dosing).
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Retrieved from [Link]

Application

Application Notes: The Use of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid as a Reference Standard

Disclaimer: These application notes provide a comprehensive guide to the utilization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid as a reference standard. The protocols described herein are founded on established pri...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These application notes provide a comprehensive guide to the utilization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid as a reference standard. The protocols described herein are founded on established principles of analytical chemistry and data from structurally analogous compounds. As of the date of this publication, specific validated methods for this particular analyte are not widely documented in publicly available literature. Therefore, it is imperative that researchers and scientists independently validate these methods within their own laboratory settings to ensure accuracy, precision, and suitability for their intended application.

Introduction: The Role of a Reference Standard

In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone of analytical testing. It is a highly purified and well-characterized compound that serves as a benchmark against which the identity, purity, and potency of a drug substance or drug product are measured. The reliability of analytical data is directly contingent on the quality and proper use of the reference standard.

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a molecule possessing a stable furoic acid core with a substituted phenoxy side chain, presents the necessary chemical characteristics for a robust reference standard. Its defined structure and potential for high purity make it suitable for a variety of analytical applications, particularly in chromatographic and spectroscopic analyses. These notes will provide a detailed framework for its characterization, handling, and application in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties and Handling

Table 1: Predicted Physicochemical Properties of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

PropertyPredicted Value/CharacteristicRationale and Handling Recommendations
Appearance White to off-white crystalline solid.Based on typical appearance of purified organic acids. Visually inspect for any discoloration or change in appearance which may indicate degradation.
Molecular Formula C₁₄H₁₄O₄---
Molecular Weight 246.26 g/mol ---
Solubility Sparingly soluble in water. Soluble in organic solvents such as methanol, acetonitrile, ethanol, DMSO, and DMF.[1][2]The carboxylic acid moiety imparts some polarity, but the aromatic rings suggest good solubility in organic solvents. For aqueous solutions, consider preparing a stock in an organic solvent and diluting, or adjusting the pH to deprotonate the carboxylic acid, which generally increases aqueous solubility.
Stability Expected to be stable under standard laboratory conditions.Store in a cool, dry, and dark environment in a tightly sealed container to prevent degradation from moisture, light, and oxidation.[1] Long-term storage at -20°C is recommended.[2]
Hygroscopicity Potentially low to moderate.As with most fine chemicals, it is prudent to handle in a low-humidity environment and to allow the container to equilibrate to room temperature before opening to prevent condensation.

Protocol for Characterization and Purity Assessment

The establishment of a new reference standard necessitates a comprehensive characterization to confirm its identity and determine its purity. The following workflow outlines the recommended analytical techniques for this purpose.

characterization_workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment MS Mass Spectrometry (MS) (Confirms Molecular Weight) HPLC_UV HPLC-UV (Primary method for purity) NMR Nuclear Magnetic Resonance (NMR) (Confirms Chemical Structure) FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Confirms Functional Groups) DSC Differential Scanning Calorimetry (DSC) (Assesses melting point and purity) HPLC_UV->DSC TGA Thermogravimetric Analysis (TGA) (Determines residual solvent and water content) DSC->TGA KF Karl Fischer Titration (Quantifies water content) TGA->KF Qualified_Standard Qualified Reference Standard KF->Qualified_Standard Reference_Standard 5-[(3,4-Dimethylphenoxy)methyl]- 2-furoic acid Candidate Reference_Standard->MS Reference_Standard->NMR Reference_Standard->FTIR Reference_Standard->HPLC_UV

Caption: Workflow for the characterization and qualification of a new reference standard.

Application in High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a ubiquitous technique in pharmaceutical analysis for the quantification of active pharmaceutical ingredients (APIs) and their impurities. The following protocol provides a starting point for developing a robust HPLC method for the analysis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Rationale for Method Development

The furoic acid and phenoxy moieties contain chromophores that will absorb UV light, making UV detection a suitable choice. A reversed-phase C18 column is a versatile starting point for the separation of moderately polar organic molecules. The mobile phase, consisting of an acidified aqueous component and an organic modifier, is chosen to ensure good peak shape for the acidic analyte and to allow for gradient elution to separate any potential impurities.

Step-by-Step HPLC Protocol

Objective: To determine the purity of a sample containing 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid and to quantify it against the reference standard.

Materials:

  • 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Reference Standard

  • Sample for analysis

  • HPLC grade acetonitrile and water[3]

  • Formic acid or phosphoric acid, HPLC grade[3]

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation (Example Concentration: 100 µg/mL):

    • Accurately weigh approximately 10 mg of the 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This is your stock solution.

    • Further dilutions can be made from this stock solution to create a calibration curve if required.

  • Sample Solution Preparation (Example Concentration: 100 µg/mL):

    • Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of approximately 100 µg/mL.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    Table 2: HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for moderately polar analytes.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidified mobile phase suppresses ionization of the carboxylic acid, leading to better peak shape.[4]
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18.1-22 min: 30% BA gradient is used to ensure elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjust as needed based on analyte concentration and detector sensitivity.
Detection Wavelength DAD acquisition from 200-400 nm. Quantify at λmax (e.g., ~254 nm).[2][5]A DAD allows for the determination of the optimal detection wavelength and assessment of peak purity. Furoic acid derivatives often have a strong absorbance around 254 nm.
  • Data Analysis:

    • For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, create a calibration curve by plotting the peak area of the reference standard injections against their known concentrations. Determine the concentration of the analyte in the sample solution by interpolation from this curve.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a higher degree of selectivity and sensitivity compared to HPLC-UV and is invaluable for impurity identification and trace-level quantification.

Rationale for Method Development

The carboxylic acid and ether linkages in 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid are amenable to ionization by electrospray ionization (ESI). Both positive and negative ion modes should be evaluated, although the carboxylic acid functional group often yields a strong signal in negative ion mode ([M-H]⁻). The use of a volatile buffer like formic acid in the mobile phase is compatible with MS detection.

Step-by-Step LC-MS Protocol

Objective: To confirm the identity of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid and to detect and identify potential impurities at low levels.

Instrumentation:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • The same column and mobile phases as the HPLC-UV method can be used as a starting point.

Procedure:

  • Sample Preparation: Prepare solutions as described in the HPLC-UV protocol, potentially at lower concentrations (e.g., 1-10 µg/mL) due to the higher sensitivity of MS detection.

  • LC-MS Conditions:

    Table 3: LC-MS Method Parameters

ParameterRecommended Setting
LC Conditions Use the same or a similar gradient as the HPLC-UV method.
Ionization Mode ESI Negative and Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Scan Range (Full Scan) m/z 50 - 500
Collision Energy (MS/MS) Ramp from 10 - 40 eV for fragmentation studies.
  • Data Analysis:

    • Confirm the identity of the main peak by extracting the ion chromatogram for the expected deprotonated molecule ([M-H]⁻) at m/z 245.08.

    • Perform MS/MS fragmentation on the parent ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

    • Search for potential impurities by examining the total ion chromatogram (TIC) for low-level peaks and analyzing their mass spectra to propose potential structures.

lc_ms_workflow Sample_Prep Sample Preparation (1-10 µg/mL) LC_Separation UPLC Separation (C18 column, gradient elution) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) (Negative and Positive Modes) LC_Separation->Ionization Full_Scan Full Scan MS Analysis (m/z 50-500) Ionization->Full_Scan Data_Processing Data Processing Full_Scan->Data_Processing MS_MS MS/MS Fragmentation (Collision Energy Ramp) Full_Scan->MS_MS Targeted Identity Identity Confirmation (Extract m/z 245.08) Data_Processing->Identity Impurity Impurity Detection (Analyze low-level peaks) Data_Processing->Impurity Structure Structural Elucidation MS_MS->Structure

Caption: General workflow for LC-MS analysis.

Method Validation: Ensuring Trustworthiness

Any analytical method developed using a new reference standard must be validated to ensure its performance is suitable for its intended purpose. The validation should be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Table 4: Key Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis, comparison to a placebo, and stress testing (acid, base, peroxide, heat, light).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over a specified range (e.g., 50-150% of the target concentration).
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at multiple concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Established based on linearity, accuracy, and precision data.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be acceptable.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, mobile phase pH, etc.

Conclusion

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid possesses the requisite chemical properties to serve as a valuable reference standard in analytical laboratories. While specific, validated methods are yet to be published, the protocols and guidance provided in these application notes offer a robust starting point for the development and validation of HPLC-UV and LC-MS methods. By adhering to the principles of scientific integrity, including thorough characterization of the standard and rigorous validation of the analytical methods, researchers can ensure the generation of accurate, reliable, and trustworthy data.

References

  • Vertex AI Search result citing properties of a similar compound, 5-[(4-Acetylphenoxy)methyl]-2-furoic acid, including its stability and solubility.
  • CIPAC (Collaborative International Pesticides Analytical Council). (2020). Multi-active method for the analysis of active substances in formulated products to support quality control.
  • Tan, Z. B., Tonks, C. E., O'Donnell, G. E., & Geyer, R. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Journal of Analytical Toxicology, 27(1), 43–46. [Link]

  • Vertex AI Search result describing a validated LC-MS/MS method for a newly synthesized chalcone, including details on sample preparation and chrom
  • PrepChem. Synthesis of 5-decyloxy-2-furoic acid. This provides an example of a synthetic route for a related furoic acid derivative. [Link]

  • PubChem. 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=580505. [Link]

  • Organic Syntheses Procedure. 2-Furoic acid, 3-methyl-. Provides a general procedure for the synthesis and purification of a furoic acid derivative. [Link]

  • Plessi, M., Bertelli, D., & Monzani, A. (2001). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Journal of AOAC International, 84(3), 824-829. This paper discusses the HPLC analysis of furoic acid and related compounds, including detection wavelengths.
  • Cayman Chemical. (2017). 5-Hydroxymethyl-2-furancarboxylic Acid Product Information.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia (USP).
  • United States Pharmacopeia (USP).

Sources

Technical Notes & Optimization

Troubleshooting

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid solubility issues and solutions

Solubility Optimization & Troubleshooting Guide Executive Summary & Compound Profile 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a lipophilic carboxylic acid derivative often utilized as a scaffold in fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide

Executive Summary & Compound Profile

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a lipophilic carboxylic acid derivative often utilized as a scaffold in fragment-based drug discovery and metabolic enzyme inhibition studies. While structurally robust, users frequently encounter solubility challenges due to the interplay between its lipophilic "tail" (dimethylphenoxy) and its ionizable "head" (furoic acid).

This guide addresses the critical solubility window, pH-dependent behavior, and specific protocols to prevent precipitation ("crashing out") during biological assays.

Physicochemical Profile [1][2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~260.29 g/mol Moderate; suitable for cell permeability.
Predicted pKa 3.1 – 3.4 (Carboxylic Acid)Critical: At pH < 3, the compound is neutral and insoluble. At pH > 5, it exists as a soluble carboxylate anion.
Predicted LogP ~3.1 – 3.4High Lipophilicity: The neutral form prefers organic solvents (DMSO, Ethanol) over water.
Appearance White to Off-White Crystalline SolidHigh lattice energy requires disruption (e.g., sonication) for initial dissolution.
Solubility (DMSO) > 20 mg/mLExcellent.[11] Preferred solvent for stock solutions.[8]
Solubility (Water) < 0.1 mg/mL (at pH 2-3)Poor. Requires pH adjustment or co-solvents.
Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by researchers.

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into PBS."

Diagnosis: Kinetic Precipitation (The "DMSO Shock"). When a concentrated DMSO stock (e.g., 10 mM) is added directly to an aqueous buffer, the local concentration of the hydrophobic compound momentarily exceeds its solubility limit before mixing is complete. Additionally, if the PBS is slightly acidic or if the compound concentration is high (>100 µM), the equilibrium may favor the insoluble neutral form.

Solution:

  • Vortex Immediately: Do not add the drop and let it sit. Vortex the buffer while adding the DMSO stock.

  • Intermediate Dilution: Perform a 1:10 dilution of your stock into a "Transition Buffer" (e.g., 50% DMSO / 50% Water) before the final dilution into PBS.

  • Check pH: Ensure your PBS is pH 7.4. If the pH drifts below 6.0, the compound will protonate and precipitate.

Issue 2: "I need to run an assay at pH 5.0, but the solution is cloudy."

Diagnosis: Protonation of the Carboxylate. At pH 5.0, you are approaching the pKa (~3.2). Using the Henderson-Hasselbalch equation, a significant fraction (approx 1-2%) of the compound is in the neutral, insoluble form. Given the high LogP, even this small fraction can exceed the intrinsic solubility limit, causing turbidity.

Solution:

  • Use a Cyclodextrin Carrier: Add 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5-10% (w/v) to your buffer. This encapsulates the lipophilic tail, maintaining solubility even when the head group is protonated.

  • Reduce Concentration: Run the assay at a lower concentration if possible (e.g., < 10 µM).

Issue 3: "Can I use Ethanol instead of DMSO for cell culture?"

Diagnosis: Solvent Toxicity vs. Solubility. While the compound is soluble in ethanol, ethanol is more volatile and can cause "edge effects" in plate assays due to evaporation. Furthermore, ethanol is often more cytotoxic to sensitive cell lines than DMSO at equivalent percentages.

Solution:

  • Recommendation: Stick to DMSO if possible, keeping final concentration < 0.5% (v/v).

  • Alternative: If DMSO is strictly prohibited, use PEG-400 (Polyethylene Glycol 400). Prepare a stock in 100% PEG-400; it is viscous but non-volatile and generally well-tolerated.

Standard Operating Procedures (SOPs)
Protocol A: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 2.6 mg of the solid compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Note: Avoid using "wet" DMSO (DMSO that has been left open), as water absorption reduces solubility power.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution Method (For Aqueous Assays)

This method prevents the "crashing out" effect by gradually changing the solvent polarity.

  • Start: 10 mM DMSO Stock.

  • Step 1 (Intermediate): Dilute 10 µL of Stock into 90 µL of DMSO (Yields 1 mM).

  • Step 2 (Transition): Dilute 10 µL of the 1 mM solution into 90 µL of PBS (pH 7.4) + 0.1% Tween-20 (Yields 100 µM).

    • Why Tween-20? It acts as a surfactant to stabilize the transition.

  • Step 3 (Final): Dilute the 100 µM solution into your assay media to the desired final concentration (e.g., 1 µM or 10 µM).

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental pH and concentration requirements.

SolubilityLogic Start Start: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid CheckPH What is your Assay pH? Start->CheckPH Acidic Acidic (pH < 5.0) CheckPH->Acidic Protonated Form Neutral Neutral/Basic (pH > 7.0) CheckPH->Neutral Ionized Form UseCD REQUIRED: Add 10% HP-β-Cyclodextrin or PEG-400 Co-solvent Acidic->UseCD Insoluble HighConc Conc. > 50 µM? Neutral->HighConc LowConc Conc. < 50 µM HighConc->LowConc No CheckSalt Risk of Precipitation: Use 'Step-Down' Dilution Ensure Buffer > 20mM HEPES/Tris HighConc->CheckSalt Yes Standard Standard Protocol: Dilute DMSO Stock into Buffer LowConc->Standard

Figure 1: Decision Matrix for Solvent Selection. Blue indicates the starting material, Red indicates high-risk conditions requiring additives, and Green indicates standard operating conditions.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6919, 2-Furoic acid (Analogous Core Structure). Retrieved February 15, 2026 from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3] (Provides solubility modeling for benzoic and furoic acid derivatives).

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Optimization

Technical Support: Optimization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid Synthesis

Case ID: OPT-FUR-7050 Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Executive Summary You are likely experiencing variable yields (30–50%) and significant "tarring" (decomposition) when synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-FUR-7050 Status: Active Support Level: Tier 3 (Process Chemistry & Optimization)

Executive Summary

You are likely experiencing variable yields (30–50%) and significant "tarring" (decomposition) when synthesizing 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid .

This molecule presents a classic "Furan Paradox": the furan ring is electron-rich and acid-sensitive, yet the carboxylic acid moiety requires acidic workup. The primary "Yield Killers" in this synthesis are:

  • Dianion Instability: Attempting to alkylate the free acid directly (requires 2 equivalents of base) often leads to polymerization.

  • Furan Ring Opening: Exposure to strong mineral acids (pH < 1) or high temperatures in oxidative environments causes the furan ring to open, forming dark humins.

  • Leaving Group Efficiency: The chloromethyl group on the furan is moderately reactive; sluggish reactions lead to competitive decomposition.

The Solution: Switch to the Ester-Intermediate Route utilizing a Finkelstein modification. This protocol typically boosts yields to 75–85% with high purity.

The Optimized Workflow (Visualized)

The following diagram illustrates the critical decision pathways and chemical logic required to maximize yield.

G Start Start: 3,4-Dimethylphenol Decision Route Selection Start->Decision Reagent Reagent: Methyl 5-(chloromethyl)-2-furoate Reagent->Decision Path_Acid Direct Acid Alkylation (High Risk) Decision->Path_Acid Avoid Path_Ester Ester Alkylation (Recommended) Decision->Path_Ester Protects Acid Group Fail_Tar Failure Mode: Polymerization/Tars Path_Acid->Fail_Tar Dianion instability Step_Finkelstein In-Situ Finkelstein (Add KI, Acetone, K2CO3) Path_Ester->Step_Finkelstein Intermediate Intermediate: Methyl Ester Step_Finkelstein->Intermediate High Conversion Hydrolysis Mild Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Workup Controlled Acidification (pH 3.5, Cold) Hydrolysis->Workup Final Final Product: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Workup->Final

Figure 1: Strategic pathway comparison. The Ester route avoids the instability of the furan-carboxylate dianion.

Critical Troubleshooting Modules

Module A: The Coupling Reaction (Williamson Ether Synthesis)

Issue: Low conversion of starting material or formation of side products.[1]

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Scientific Rationale
Substrate 5-(chloromethyl)-2-furoic acidMethyl 5-(chloromethyl)-2-furoateProtection: Esterifying the acid prevents salt formation, allowing the base to focus solely on generating the phenoxide nucleophile [1].
Catalyst NonePotassium Iodide (KI) (10 mol%) Finkelstein Effect: In situ conversion of the alkyl chloride to the more reactive alkyl iodide. Iodide is a better leaving group, accelerating the

reaction before decomposition can occur [2].
Base NaH (Sodium Hydride)

(Potassium Carbonate)
Softness: NaH is too strong and can cause elimination or deprotonation of the furan ring protons.

buffers the reaction gently.
Solvent DMF (Dimethylformamide)Acetone (Anhydrous) Workup: DMF is hard to remove and requires aqueous washes that dissolve the product. Acetone evaporates easily, simplifying purification.

Step-by-Step Fix:

  • Dissolve 3,4-dimethylphenol (1.0 eq) in Anhydrous Acetone (0.5 M).

  • Add

    
     (1.5 eq) and stir for 15 min to form the phenoxide.
    
  • Add KI (0.1 eq) .

  • Add Methyl 5-(chloromethyl)-2-furoate (1.1 eq).

  • Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc).

Module B: Hydrolysis & Acidification (The "Danger Zone")

Issue: The reaction turns black (humins) or yield is lost during acidification.

Mechanism of Failure: Furan rings are acid-labile. Dropping the pH to 1.0 (standard for benzoic acids) triggers ring-opening polymerization in furoic acids [3].

Optimized Protocol:

  • Saponification: Dissolve the intermediate ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at room temperature (Do not boil).

  • Phase Separation: Once hydrolysis is complete, evaporate THF. You now have the lithium salt of the product in water.

  • The "Soft" Acidification:

    • Cool the aqueous solution to 0°C.

    • Use 1M HCl (dilute), not concentrated.

    • Add acid dropwise with vigorous stirring.

    • STOP at pH 3.5 – 4.0 .

    • Note: The pKa of 2-furoic acid derivatives is ~3.15. You do not need to go to pH 1 to precipitate the product. Stopping at pH 3.5 precipitates the free acid while keeping impurities soluble and protecting the furan ring.

Module C: Purification

Issue: Product is colored (yellow/brown) instead of off-white.

Protocol:

  • Charcoal Treatment: If the crude acid is dark, dissolve in hot Ethanol, add Activated Charcoal (Norite), boil for 5 mins, and filter through Celite.

  • Recrystallization: The preferred solvent system is Ethanol/Water .

    • Dissolve in minimum hot Ethanol.

    • Add warm water until turbidity appears.

    • Cool slowly to 4°C.

Frequently Asked Questions (FAQ)

Q: Can I use the commercially available 5-(chloromethyl)-2-furoic acid directly? A: It is not recommended. If you use the acid, you must use 2.2 equivalents of base (one for the carboxylic acid, one for the phenol). The resulting dianion is less soluble and the reaction becomes sluggish, requiring higher heat which degrades the furan. Always esterify first.

Q: Why does my reaction mixture turn black? A: This is "humin" formation. It is caused by oxidative degradation of the furan ring. Ensure you are working under an inert atmosphere (


 or Ar) and avoid heating above 60°C if possible. If using DMF, ensure it is amine-free (freshly distilled), as dimethylamine impurities can attack the furan.

Q: My yield is good, but the melting point is low. Why? A: This usually indicates contamination with 3,4-dimethylphenol. Phenols are difficult to remove by simple washing. Wash the crude ester intermediate with cold 1M NaOH before hydrolysis. This pulls out unreacted phenol into the aqueous layer while the ester stays in the organic layer.

References

  • Williamson Ether Synthesis Optimization

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Finkelstein Catalysis in Alkylation

    • Source: Chemistry Steps.[2][3] "Nucleophilic Substitution with Iodide Catalysts."

    • URL:[Link]

  • Furan Stability in Acidic Media

    • Source: BenchChem Technical Support.[4][5] "Stability of 2-Furancarboxylic Acid in Aqueous Solution."

  • Purification of Furan Derivatives

    • Source: Organic Syntheses, Coll.[6] Vol. 1, p. 274 (2-Furancarboxylic acid purification protocols).

    • URL:[Link]

Sources

Troubleshooting

Stability of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in different solvents

Executive Summary: The "Cheat Sheet" For rapid decision-making, refer to this stability matrix before planning your experiments. SolventSolubility PotentialStability RatingPrimary Risk FactorMax Storage Time (Est.) DMSO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cheat Sheet"

For rapid decision-making, refer to this stability matrix before planning your experiments.

SolventSolubility PotentialStability RatingPrimary Risk FactorMax Storage Time (Est.)
DMSO Excellent (>15 mg/mL)HighHygroscopicity (Water absorption)6 Months (-20°C)
Ethanol Good (>10 mg/mL)ModerateEvaporation / Concentration shift1 Month (-20°C)
Methanol GoodLow Esterification (Furoate formation)< 24 Hours
Water/PBS Poor (<0.5 mg/mL)LowPrecipitation / HydrolysisImmediate Use Only
DMF ExcellentHighOxidation / Difficult removal6 Months (-20°C)

Module 1: Solvent Selection & Preparation

Q: What is the absolute best solvent for creating a Master Stock Solution?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for this compound.

The Scientific Reasoning: The molecule contains a lipophilic 3,4-dimethylphenyl tail and a polar furoic acid head.

  • Solubility: The aromatic rings (furan + phenyl) require a solvent with high polarizability. DMSO dissolves the compound effectively by disrupting the intermolecular hydrogen bonding of the carboxylic acid dimers.

  • Stability: Unlike alcohols (methanol/ethanol), DMSO is aprotic. It prevents the carboxylic acid group from undergoing Fisher esterification, a common side reaction for furoic acids stored in alcohols [1].

Critical Protocol: Preparing the 10mM Master Stock

  • Weigh the solid compound in a low-humidity environment.

  • Add fresh anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

    • Note: Old DMSO absorbs water from the air. Water content >0.1% can trigger gradual precipitation of this lipophilic acid.

  • Vortex for 30 seconds. If particulates remain, sonicate at ambient temperature (Do not heat >40°C).

  • Aliquot immediately into amber glass vials (to prevent photo-degradation) with Teflon-lined caps.

  • Store at -20°C or -80°C.

Module 2: Troubleshooting Solubility in Aqueous Media

Q: I added my DMSO stock to PBS, and it turned cloudy immediately. Why?

A: You have encountered "Crash-Out" precipitation due to the hydrophobic effect .

The Mechanism: The 3,4-dimethylphenoxy moiety is highly hydrophobic. When you dilute the DMSO stock into an aqueous buffer (PBS), the solvent environment suddenly becomes highly polar. The water molecules form an ordered cage around the hydrophobic tail (entropic penalty), forcing the molecules to aggregate and precipitate to minimize surface area.

Troubleshooting Workflow: Use the "Step-Down" Dilution Method rather than direct injection.

StepDownDilution Figure 1: Step-Down Dilution to Prevent Precipitation Stock 100% DMSO Stock (10 mM) Inter Intermediate Dilution (1:10 in PBS/DMSO Mix) Stock->Inter Slow Add + Vortex Precip PRECIPITATION RISK Stock->Precip Direct Add Final Final Assay Buffer (1% DMSO) Inter->Final Dropwise Add

Corrective Protocol:

  • pH Adjustment: Ensure your PBS is pH 7.4 or slightly higher (pH 8.0). The pKa of furoic acid derivatives is typically ~3.1 [2]. At pH 7.4, the carboxylic acid is deprotonated (COO-), which significantly improves solubility compared to the protonated form.

  • Limit Final Concentration: Do not attempt aqueous concentrations >100 µM without specific solubility enhancers (like Cyclodextrins).

Module 3: Degradation & Stability Risks

Q: My sample turned yellow/brown after leaving it on the bench. Is it still good?

A: No. Discard the sample. A color change to yellow/brown indicates Photo-Oxidation or Furan Ring Opening .

The Mechanism: Furan derivatives are photosensitive.[1][2] Upon exposure to UV or intense visible light, the furan ring can absorb photons, generating singlet oxygen or radical species. This leads to:

  • Ring Opening: The furan ring cleaves to form reactive dicarbonyls (like 1,4-enediones) [3].

  • Polymerization: These degradation products polymerize, forming the yellow/brown pigments (humins).

Degradation Pathway Visualization:

Degradation Figure 2: Photo-Oxidative Degradation Pathway of Furan Derivatives Compound 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Light UV/Visible Light (Photon Absorption) Compound->Light SingletOx Singlet Oxygen (1O2) Generation Light->SingletOx Endoperoxide Unstable Endoperoxide Intermediate SingletOx->Endoperoxide Oxidation RingOpen Ring Opening (Formation of Keto-Aldehydes) Endoperoxide->RingOpen Polymer Brown Polymerization Products (Discard) RingOpen->Polymer

[3][4]

Q: Can I store the compound in Methanol?

A: Avoid Methanol for storage >24 hours. While soluble, carboxylic acids in methanol can undergo acid-catalyzed esterification to form the methyl ester derivative. This reaction is slow at neutral pH but accelerates if the sample is slightly acidic or if the methanol contains trace impurities. This changes the compound's bioactivity entirely.

Module 4: Storage & Handling Protocols

Standard Operating Procedure (SOP) for Long-Term Storage:

  • Solid State:

    • Store at -20°C .

    • Container: Amber glass vial (protect from light).

    • Desiccant: Essential. Furoic acids can be hygroscopic.

  • Liquid State (Stock):

    • Solvent: Anhydrous DMSO.

    • Aliquot size: Single-use (avoid freeze-thaw cycles).

    • Headspace: Purge with Nitrogen or Argon gas before sealing to prevent oxidative degradation of the ether linkage or furan ring.

  • QC Check (HPLC): If you suspect degradation, run this rapid QC method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (Furan absorption max) [4].

    • Pass Criteria: Single peak >98% area.[5][6]

    • Fail Criteria: Appearance of early-eluting peaks (hydrolysis products) or late-eluting smears (polymers).

References

  • Zhang, Y., et al. (2025).[4] Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ChemSusChem. Link[4]

  • BenchChem Technical Support. (2025). Stability of 2-Furancarboxylic Acid in Aqueous Solution. Link

  • Wille, U., et al. (2026). The photohydrolysis of furans. Science. Link

  • Cayman Chemical. (2024). 5-Hydroxymethyl-2-furancarboxylic Acid Product Insert & Stability Data. Link

  • TCI Chemicals. (2024). Furan Photo-Oxidation Based Click Reactions. Link

Sources

Optimization

Common problems in 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid experiments

Welcome to the technical support center for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common experimental challenges. Here, we synthesize our deep technical expertise with practical, field-proven insights to ensure your experiments are successful.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

I. Solubility and Solution Preparation

Poor solubility is a frequent hurdle for compounds with aromatic and hydrophobic moieties. Let's break down how to approach this for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Question: I am having difficulty dissolving 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in aqueous buffers for my cell-based assays. What do you recommend?

Answer: This is a common issue given the compound's structure, which includes a hydrophobic dimethylphenoxy group. Direct dissolution in aqueous buffers is often challenging. Here’s a systematic approach:

  • Start with an Organic Solvent Stock Solution: First, prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a standard choice for in vitro experiments due to its strong solubilizing power and compatibility with most cell culture media at low final concentrations.[1][2] Other options include ethanol or dimethylformamide (DMF).[3][4]

  • Step-wise Dilution: Once you have a dissolved stock solution, you can perform serial dilutions into your aqueous experimental buffer. It is critical to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation.[1]

  • Avoid High Final Concentrations of Organic Solvents: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[1][5] Always include a vehicle control in your experimental design (i.e., cells treated with the same final concentration of the solvent without your compound).

  • Consider pH Adjustment: As a carboxylic acid, the solubility of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in aqueous solutions will be pH-dependent. In its deprotonated (salt) form at higher pH, it should be more soluble. You can try dissolving it in a slightly basic buffer (e.g., PBS at pH 7.4 or higher) if your experimental conditions permit.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Carefully weigh out the required amount of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution if needed.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Table 1: Solubility Profile of a Structurally Related Furoic Acid Derivative

SolventApproximate Solubility
DMSO~20 mg/mL
DMF~30 mg/mL
EthanolSlightly soluble
PBS (pH 7.2)<1 mg/mL

Note: This data is for a related compound and should be used as a general guideline. Empirical determination of solubility for your specific batch of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is recommended.

II. Stability and Storage

Furan rings can be susceptible to degradation under certain conditions. Proper storage and handling are crucial for experimental reproducibility.

Question: How should I store the solid compound and its solutions? I'm concerned about degradation.

Answer: Your concern is valid. The furan moiety can be sensitive to acidic conditions and oxidation.[6]

  • Solid Compound: The solid form of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid should be stored in a tightly sealed container at -20°C, protected from light and moisture.[3][4]

  • Stock Solutions: As mentioned, DMSO stock solutions should be aliquoted and stored at -20°C or -80°C.[1] When you need to use it, thaw an aliquot and keep it on ice. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions are generally less stable. It is recommended to prepare fresh dilutions in your aqueous buffer for each experiment from the frozen organic stock.[3] Do not store aqueous solutions for extended periods.

Workflow for Handling and Storage

A Receive Solid Compound B Store at -20°C Protect from light and moisture A->B C Prepare High-Concentration Stock in DMSO A->C D Aliquot into single-use volumes C->D E Store aliquots at -20°C or -80°C D->E F Thaw one aliquot for experiment E->F G Prepare fresh working dilutions in aqueous buffer F->G H Use immediately G->H

Caption: Recommended workflow for handling and storing 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

III. Purity and Analysis

The presence of impurities can significantly impact experimental results, leading to misinterpretation.

Question: I am seeing an unexpected peak in my HPLC analysis of the compound. What could it be?

Answer: Without seeing the data, it's hard to be certain, but we can speculate on likely impurities based on potential synthetic routes. A common synthesis for such compounds might involve the reaction of 3,4-dimethylphenol with a derivative of 5-(hydroxymethyl)-2-furoic acid.

Potential impurities could include:

  • Starting Materials: Unreacted 3,4-dimethylphenol or the 5-(halomethyl)-2-furoic acid derivative.

  • Byproducts of Furan Synthesis: Furan derivatives can be formed from the dehydration of sugars, and side reactions can lead to various related structures.[7]

  • Degradation Products: If the compound has been handled or stored improperly, you might see peaks corresponding to oxidative or hydrolytic degradation products. Furan rings can be susceptible to ring-opening under strongly acidic conditions.[6]

Troubleshooting Steps:

  • Confirm the Identity of the Main Peak: Use a reference standard if available. Mass spectrometry (LC-MS) is invaluable for confirming the molecular weight of your main peak and guessing the identity of impurity peaks.

  • Check Purity of Starting Materials: If you are performing the synthesis, ensure the purity of your starting materials.

  • Optimize Purification: If you are purifying the compound, consider optimizing your chromatography (e.g., different solvent system, different type of column) or recrystallization conditions.

IV. Biological Assay Performance

Even with a pure, soluble compound, challenges can arise in biological assays.

Question: My compound shows high variability between replicate wells in my cell viability assay. What could be the cause?

Answer: High variability can stem from several sources. Let's create a decision tree to diagnose the problem.

A High variability in assay B Is the compound fully dissolved in the final medium? A->B C Yes B->C   D No B->D   F Are you mixing the plate thoroughly after adding the compound? C->F E Precipitation is occurring. Lower the final concentration or re-evaluate your solubilization strategy. D->E G Yes F->G H No F->H J Is there an 'edge effect' in your plate? G->J I Ensure proper mixing. Use a multi-channel pipette and triturate several times in each well. H->I K Yes J->K L No J->L M Improve plate incubation conditions. Use outer wells as blanks. K->M N Consider other factors: - Cell plating consistency - Reagent addition accuracy - Assay-specific issues L->N

Caption: Decision tree for troubleshooting high variability in cell-based assays.

Question: I'm observing cytotoxicity at concentrations where I don't expect to see a specific biological effect. How can I differentiate between specific and non-specific toxicity?

Answer: This is a crucial question in drug discovery.

  • Vehicle Control: As mentioned, always include a vehicle control (e.g., 0.1% DMSO) to ensure the solvent isn't causing the toxicity.[5]

  • Cytotoxicity Assays: Run a standard cytotoxicity assay (e.g., MTS, MTT, or CellTiter-Glo) in parallel with your functional assays. This will give you a therapeutic window – a concentration range where the compound is active in your functional assay but not yet cytotoxic.

  • Structural Analogs: If available, test a structurally related but inactive analog. If it also shows cytotoxicity at similar concentrations, it suggests a non-specific effect related to the chemical scaffold.

  • Time-Course Experiment: Cytotoxicity can be time-dependent. Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of any toxic effects.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound? A1: While the specific mechanism of action for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid would need to be determined experimentally, compounds containing a furoic acid moiety have been investigated for a variety of biological activities. The overall structure suggests it could be an inhibitor of an enzyme or a receptor antagonist, but empirical evidence is required.

Q2: What safety precautions should I take when handling this compound? A2: Until comprehensive safety data is available, this compound should be handled as potentially hazardous.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid inhalation of the powder or contact with skin and eyes.[2][9]

Q3: Can I use this compound for in vivo studies? A3: Moving to in vivo studies requires additional considerations. You will need to develop a formulation that is suitable for the route of administration (e.g., oral gavage, intraperitoneal injection). This often involves using formulation vehicles such as a solution of Tween 80, carboxymethylcellulose, and saline. Extensive solubility and stability testing in the chosen vehicle is a prerequisite. Preliminary toxicology studies are also essential.

References

  • EXURO Product Information. Greenbook.net. Available from: [Link]

  • Wang, J., et al. (2023). Elucidating the Fundamental Process of Methyl-(5-hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. Journal of Fungi, 9(7), 688. Available from: [Link]

  • Burness, D. M. (1958). 3-Methyl-2-furoic acid. Organic Syntheses, 38, 59. Available from: [Link]

  • Ståhlberg, T., et al. (2021). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal, 27(49), 12517-12524. Available from: [Link]

  • 2-Furoic acid. Wikipedia. Available from: [Link]

  • Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. Available from: [Link]

  • 5-Methyl-2-furoic acid. Chemsrc.com. Available from: [Link]

  • 3-Furoic acid. PubChem. National Institutes of Health. Available from: [Link]

  • Rosenau, T., et al. (2018). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Available from: [Link]

  • Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. Arkivoc, 2001(1), 17-54. Available from: [Link]

  • 2-Furancarboxylic acid. PubChem. National Institutes of Health. Available from: [Link]

  • How to determine the concentration of a phytoactive in antifungal activity essay? ResearchGate. Available from: [Link]

  • Nislow, C., et al. (2015). Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination. ACS Chemical Biology, 10(12), 2786-2795. Available from: [Link]

Sources

Troubleshooting

Optimization of HPLC conditions for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Technical Support Center: HPLC Optimization for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Executive Summary: The Molecule & The Challenge Welcome to the technical support hub. You are likely working with 5-[(3,4-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub. You are likely working with 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , a compound that presents a classic "push-pull" chromatographic challenge.[1][2]

  • The "Head" (Hydrophilic/Acidic): The 2-furoic acid moiety is polar and ionizable (pKa ~3.1).[1] If the pH is not controlled, this group will cause severe peak tailing and retention time instability.[2]

  • The "Tail" (Lipophilic): The (3,4-dimethylphenoxy)methyl group is significantly hydrophobic.[1][2] This requires a strong organic eluent for elution, distinguishing it from smaller furan metabolites.[2]

This guide moves beyond generic recipes. We focus on the causality of separation to give you a robust, transferrable method.

Module 1: The "Golden Standard" Starting Protocol

Do not start from scratch. Based on the structural chemistry of furoic acid derivatives and phenoxy ethers, this protocol is designed to be your "Point Zero"—the method most likely to yield usable results immediately.[2]

Core Method Parameters
ParameterRecommendationTechnical Rationale
Stationary Phase C18 (L1) , End-capped, 3-5 µmThe dimethylphenoxy group requires the hydrophobicity of C18 for retention.[1][2] End-capping is non-negotiable to prevent silanol interactions with the ether oxygen.[1][2]
Column Dimensions 150 mm x 4.6 mm (Standard)Provides sufficient theoretical plates (N) to separate potential regioisomers (e.g., 2,3-dimethyl impurities).[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) CRITICAL: You must suppress the ionization of the carboxylic acid (pKa ~3.12). Operating at pH < 3.0 ensures the molecule is neutral, maximizing retention and sharpening peak shape.[2]
Mobile Phase B Acetonitrile (ACN) ACN typically offers lower backpressure and sharper peaks for aromatic ethers compared to Methanol.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2][3]
Column Temp 35°C - 40°CSlightly elevated temperature improves mass transfer and reduces backpressure.[1][2]
Detection (UV) 254 nm (Primary), 280 nm (Secondary)The furan ring has a strong absorption band near 254 nm.[1][2] The phenoxy group contributes at 270-280 nm.[1][2]
Scouting Gradient Profile
  • 0.0 min: 5% B[1][2][4]

  • 15.0 min: 95% B (Linear Ramp)[1][2]

  • 20.0 min: 95% B (Wash)

  • 20.1 min: 5% B (Re-equilibration)

  • 25.0 min: Stop

Module 2: Troubleshooting Hub (Q&A Format)

This section addresses specific failure modes observed in the lab.

Q1: "My peak is tailing significantly (Tailing Factor > 1.5). Is the column dead?"

Senior Scientist Diagnosis: It is rarely the column.[2] It is almost always the pH .[2]

  • The Mechanism: The pKa of the furoic acid moiety is approximately 3.[2][5]1. If your mobile phase pH is near this value (e.g., pH 3.5-4.0), the molecule exists in a dynamic equilibrium between its neutral and ionized (carboxylate) forms.[1][2] This "split personality" causes the molecule to smear down the column.[2]

  • The Fix:

    • Lower the pH: Switch to 0.1% Trifluoroacetic Acid (TFA) or 20 mM Phosphate Buffer (pH 2.5).[2] The lower pH (well below pKa) forces 99% of the population into the neutral state.[1]

    • Check Silanols: If pH is already low, the ether oxygen might be hydrogen-bonding with free silanols on the silica surface.[2] Ensure you are using a "high-purity" or "fully end-capped" column (e.g., Zorbax Eclipse Plus, Waters XBridge).[1][2]

Q2: "I see a small 'shoulder' peak on the main peak. Is this degradation?"

Senior Scientist Diagnosis: Before assuming degradation, check for Regioisomers .

  • The Mechanism: The synthesis of the 3,4-dimethylphenoxy precursor often contains traces of 2,3-dimethyl or 2,4-dimethyl isomers.[1][2] These are structurally identical except for the methyl position, making them incredibly difficult to separate.[2]

  • The Fix:

    • Change Selectivity: Switch from C18 to a Phenyl-Hexyl column.[1][2] The pi-pi interactions offered by the Phenyl phase can often discriminate between positional isomers of aromatic rings better than a hydrophobic C18 interaction.[1][2]

    • Flatten the Gradient: Change the gradient slope from 5-95% to a shallower focused gradient (e.g., 40% to 60% B over 20 minutes) around the elution time of your peak.

Q3: "The retention time drifts earlier with every injection."

Senior Scientist Diagnosis: This is classic "Phase Collapse" or "Dewetting," though less common with 5% starting organic.[2]

  • The Mechanism: If you are using a 100% aqueous start to retain polar impurities, the C18 chains can "collapse" onto themselves to avoid the water, reducing surface area.[2]

  • The Fix: Ensure your starting condition has at least 5% Organic (ACN/MeOH).[2] If you absolutely need 100% aqueous for polar retention, switch to an "AQ" type C18 column (compatible with 100% water).[2]

Module 3: Method Optimization Workflow

Use this logic flow to move from a scouting run to a validated method.

MethodOptimization Start Start: Scouting Run (5-95% B Gradient) Eval Evaluate Chromatogram Start->Eval ResCheck Is Resolution (Rs) > 2.0 for all peaks? Eval->ResCheck TailCheck Is Tailing Factor (Tf) < 1.2? ResCheck->TailCheck Yes Selectivity Change Selectivity: 1. Switch to MeOH 2. Try Phenyl-Hexyl Column ResCheck->Selectivity No (Co-elution) pH_Adjust Adjust pH: Drop pH to 2.2 (Phosphate) or Add 0.05% TFA TailCheck->pH_Adjust No (Tailing) Optimize Optimize Speed: Increase Flow or Shorten Gradient TailCheck->Optimize Yes Selectivity->Eval pH_Adjust->Eval Final Final Method Validation Optimize->Final

Figure 1: Decision matrix for optimizing HPLC separation of furoic acid derivatives. Note the priority of Resolution (Rs) before Speed.

Module 4: Critical Data Tables

Table 1: Mobile Phase pH Effects on Furoic Acid Derivatives
pH ConditionAnalyte StateChromatographic Result
pH 2.0 - 2.5 Fully Protonated (Neutral)Sharp peak , max retention, robust.[1][2]
pH 3.0 - 3.5 Partially Ionized (pKa zone)Split peaks , broad tailing, retention drift.[1][2]
pH > 4.5 Fully Ionized (Anionic)Early elution (void volume), perfect symmetry but low retention (unless ion-pairing is used).[1][2]
Table 2: Recommended Column Chemistries
Vendor/BrandPhase ChemistryBest For...
Agilent Zorbax Eclipse Plus C18 C18 (Double End-capped)General purpose, excellent peak shape for acids.[1][2]
Waters XBridge Phenyl Phenyl-HexylSeparating structural isomers (e.g., 2,3-dimethyl vs 3,4-dimethyl).[1][2]
Phenomenex Kinetex Biphenyl BiphenylMaximizing pi-pi interactions for aromatic selectivity.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-Furoic Acid. Retrieved from [Link][1][2]

    • Cited for pKa values and fundamental chemical properties of the furoic acid core.[1]

  • Dolan, J. W. (2010). LCGC North America: The Importance of pH in HPLC Method Development. Retrieved from [Link]

    • Cited for the mechanistic explanation of pH-dependent peak tailing in weak acids.[1]

  • Yuan, J. P., & Chen, F. (1998). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by HPLC-PDA. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1][2]

    • Cited for UV detection wavelengths and mobile phase solvent selection for furan deriv
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2]

    • Foundational text supporting the gradient scouting and column selection protocols.

Disclaimer: This guide is intended for research use. All protocols should be validated in your specific laboratory context following ICH Q2(R1) guidelines.

Sources

Optimization

Troubleshooting unexpected results with 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Technical Support Center: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid From the Senior Application Scientist's Desk: Welcome to the technical support center for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. As you begi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

From the Senior Application Scientist's Desk:

Welcome to the technical support center for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. As you begin your work with this novel furoic acid derivative, it is important to recognize that its unique structure may present challenges not commonly encountered with more extensively studied molecules. This guide is designed to serve as a first-line resource, providing you with the foundational knowledge and troubleshooting frameworks to address unexpected experimental results. Our approach is built on anticipating potential issues based on the compound's chemical motifs—the furoic acid core, the ether linkage, and the dimethylphenoxy group—and offering systematic, evidence-based solutions.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section explains the causality behind the observed issue and provides detailed, step-by-step protocols to guide you toward a resolution.

Part 1: Compound Handling and Preparation

This section addresses the most common initial hurdles in working with a new compound: ensuring its proper dissolution and stability.

FAQ 1: My compound is not fully dissolving in standard solvents like DMSO. What should I do?

Answer:

Poor solubility is a frequent challenge with novel aromatic compounds. The planar nature of the phenoxy and furan rings can lead to crystal lattice packing, making dissolution difficult. The carboxylic acid group offers a handle for manipulation, but the overall molecule remains largely hydrophobic.

Underlying Causes:

  • High Crystallinity: Strong intermolecular forces in the solid state can resist disruption by solvents.

  • Hydrophobicity: The dimethylphenoxy and furoic acid core contribute to low aqueous solubility.

  • Solvent Mismatch: DMSO is a strong solvent, but may not be optimal for all structures at high concentrations.

Troubleshooting Workflow:

Here is a systematic workflow to address solubility issues.

A Start: Compound Fails to Dissolve in DMSO B Apply Gentle Heat (37-40°C) & Vortex/Sonicate A->B C Did it Dissolve? B->C D Yes: Cool to RT. Monitor for Precipitation. Proceed with Experiment. C->D  Yes E No: Try Co-Solvent System C->E  No F Option 1: Add Pluronic F-68 (0.01-0.1%) to Aqueous Buffer E->F G Option 2: Prepare 10mM Stock in 1N NaOH (forms salt) E->G I Did it Dissolve? F->I H Check pH of Final Medium After Adding NaOH Stock G->H H->I J Yes: Proceed. Validate Compound Integrity via HPLC-MS I->J  Yes K No: Consider Formulation Development (e.g., cyclodextrins). Contact Technical Support. I->K  No A Start: Unexpected Signal in Fluorescence Assay B Run 'Compound-Only' Control (Compound in Assay Buffer, No Cells/Enzyme) A->B C Is Signal Elevated? B->C D Yes: Compound is Autofluorescent or Scattering Light C->D  Yes E No: Interference is Biological or with Assay Components C->E  No F Measure Compound's Excitation/Emission Spectrum D->F G Change Assay Readout (e.g., Luminescence, Absorbance) D->G H Subtract Background from 'Compound-Only' Control D->H I Run Counter-Screen with Assay Components (e.g., Compound + Detection Enzyme) E->I J Result Suggests Specific Interaction I->J K Identify and Mitigate Interaction or Choose Orthogonal Assay J->K

Caption: Decision tree for diagnosing assay interference.

Protocol: Measuring Compound Autofluorescence

  • Prepare Samples: Create a serial dilution of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in the exact same buffer used for your final assay (e.g., PBS, HBSS, or cell culture medium).

  • Control Wells: Include "buffer only" wells as a blank.

  • Instrument Setup: Use a plate reader or spectrofluorometer. Set the excitation and emission wavelengths to match those used in your primary assay.

  • Measurement: Read the fluorescence intensity across all wells.

  • Data Analysis: Subtract the average reading of the "buffer only" blank from all compound-containing wells. If you observe a dose-dependent increase in fluorescence, you have confirmed that the compound is autofluorescent under your specific assay conditions. This data can then be used to correct the results from your main experiment.

FAQ 3: The compound shows potent activity in my primary biochemical assay, but is inactive in my cell-based assay. What explains this discrepancy?

Answer:

This is a classic and informative result in drug discovery, often referred to as a "biochemical-to-cellular disconnect." The transition from a simplified, cell-free environment to a complex cellular system introduces multiple barriers and variables.

Potential Causes and Investigation Strategy:

Potential Cause Underlying Mechanism Experimental Verification Step
Poor Cell Permeability The compound cannot efficiently cross the lipid bilayer of the cell membrane to reach its intracellular target. The carboxylic acid group may be charged at physiological pH, hindering passive diffusion.Perform a cellular thermal shift assay (CETSA) or use a cell lysate in your biochemical assay. If the compound is active on the target in a lysate but not in intact cells, permeability is the likely culprit.
Efflux Pump Activity The compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp/MDR1), preventing it from reaching an effective intracellular concentration.Re-run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A restoration of activity would indicate the compound is a substrate for these pumps.
Rapid Intracellular Metabolism The compound is quickly modified or degraded by cellular enzymes (e.g., CYPs, UGTs) into an inactive form. The ether linkage could be a site of metabolic cleavage.Incubate the compound with liver microsomes or S9 fractions and analyze the sample over time using HPLC-MS to identify and quantify metabolic products.
Target Not Accessible/Engaged in Cells The target protein may be in a complex, in a specific cellular compartment, or in a conformational state within the cell that prevents the compound from binding.Use target engagement assays like NanoBRET™ or cellular immunofluorescence to confirm that the compound is reaching and binding to its intended target in a cellular context.

Part 3: Chemical Stability Concerns

FAQ 4: I'm concerned about the stability of the compound in my aqueous assay buffer during a long incubation. How can I check for degradation?

Answer:

This is a valid concern. The two primary points of potential instability in 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid are the furan ring and the ether linkage. Furan rings can be susceptible to oxidative degradation, and ether bonds can undergo hydrolysis, especially at non-neutral pH.

Recommended Protocol: HPLC-MS Stability Assay

  • Incubation: Dissolve the compound in your final assay buffer at the highest concentration you plan to use. Also, prepare a control sample in a stable solvent like DMSO.

  • Time Points: Place the aqueous sample in the same incubator (e.g., 37°C, 5% CO₂) used for your main experiment. Take aliquots at several time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze the aliquots, along with the DMSO control, using a reverse-phase HPLC system with mass spectrometry (MS) detection.

  • Interpretation:

    • Stable: The area of the parent compound's peak remains constant (>95%) across all time points.

    • Unstable: The area of the parent peak decreases over time, and new peaks (degradation products) appear. The mass of these new peaks can provide clues to the degradation pathway (e.g., a loss of the phenoxy group would indicate hydrolysis of the ether bond).

References

  • Best Practices for Handling and Storing Chemical Compounds. NIH Chemical Genomics Center. [Link]

  • Assay Interference by Small Molecules. National Center for Advancing Translational Sciences (NCATS). [Link]

  • Strategies for Improving the Solubility of Drug Candidates. Drug Discovery Today. [Link]

  • Cellular Thermal Shift Assay (CETSA) for Target Engagement. Nature Protocols. [Link]

  • The Art of the Counter-Screen in Phenotypic Screening. SLAS Discovery. [Link]

Troubleshooting

Technical Support Center: Purification of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

The following guide is designed as an interactive Technical Support Center resource. It is structured to address the specific purification challenges of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , synthesizing princi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an interactive Technical Support Center resource. It is structured to address the specific purification challenges of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , synthesizing principles of organic process chemistry with practical troubleshooting.[1][2]

Ticket ID: PUR-5DMF-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Purification Protocols, Troubleshooting, and Critical Quality Attributes (CQAs)[1][2][3]

Executive Summary & Molecule Profile

User Query: "I need a reliable method to purify 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. My crude material is off-color and contains starting materials."

Scientist’s Analysis: This molecule combines a furan core with a lipophilic tail (3,4-dimethylphenoxy).[1][2] The primary challenges in purifying this compound are:

  • Furan Sensitivity: The furan ring is prone to oxidative degradation, leading to colored impurities (yellow/brown tars) [1].[1][2]

  • Phenol Removal: The synthesis likely involves 3,4-dimethylphenol.[1][2] Because both the product and this impurity are acidic (product pKa ~3.1; phenol pKa ~10.2), standard caustic washes (NaOH) will fail to separate them.[1][2]

  • Solubility Profile: The molecule behaves as an amphiphile—soluble in organic solvents due to the phenoxy group, but soluble in water only at high pH.[1][2]

Chemical Profile Table
PropertyValue / CharacteristicImplication for Purification
Functional Group Carboxylic Acid (C2 position)Enables pH-switchable solubility (Acid-Base Extraction).[1][2]
pKa (Acid) ~3.12 (Furoic core) [2]Dissolves in weak base (NaHCO₃).[1][2]
Impurity pKa ~10.2 (3,4-Dimethylphenol)Remains organic-soluble in weak base (Critical separation point).[1][2]
Stability Air/Light SensitiveRequires protection from light; avoid prolonged heating.[1][2]
Appearance White to off-white crystalline solidColor indicates oxidation; requires activated carbon treatment.[1][2]

Core Purification Protocol (The "Golden Path")[2]

This workflow prioritizes purity over yield in the first pass.[1][2] It relies on the pKa differential between the carboxylic acid product and the phenolic impurity.[1][2]

Phase 1: The "Bicarbonate Switch" (Primary Purification)

Goal: Remove neutral impurities and unreacted 3,4-dimethylphenol.[1][2]

Logic: We utilize Sodium Bicarbonate (NaHCO₃, pH ~8.5).[1][2] At this pH, the carboxylic acid is deprotonated (soluble carboxylate), but the phenol remains protonated (insoluble organic).[1][2]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of crude.[1][2]

    • Note: If the crude is a solid mass, powder it first to ensure complete dissolution.[2]

  • Extraction (The Critical Step):

    • Extract the EtOAc layer 3x with saturated aqueous NaHCO₃ .[1][2]

    • Keep the Aqueous Layer (Bottom): This contains your product (as the sodium salt).[2]

    • Discard the Organic Layer (Top): This contains unreacted phenol and neutral byproducts.[1][2]

  • Charcoal Treatment (Decolorization):

    • If the aqueous solution is dark/amber, add Activated Carbon (Norit) (5% w/w relative to product).[1][2]

    • Stir for 30 minutes at room temperature (do not heat strongly to avoid decarboxylation).

    • Filter through a Celite pad to remove carbon.[1][2]

  • Precipitation:

    • Cool the clear aqueous filtrate to 0–5°C.[1][2]

    • Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Observation: A white precipitate should form.[1][2]

    • Filter the solid and wash with cold water to remove inorganic salts.[1][2]

Phase 2: Recrystallization (Polishing)

Goal: Remove trace isomers and occluded salts.[1][2]

Solvent System: Ethanol / Water (Mixed Solvent).[1][2]

  • Dissolve: Suspend the dried solid in minimal boiling Ethanol (95%) .

  • Reflux: Heat until fully dissolved.[1][2] If particulates remain, hot filter.[1][2]

  • Nucleation: Remove from heat. Add warm Water dropwise until the solution becomes slightly turbid (cloud point).

  • Clarify: Add one drop of Ethanol to clear the turbidity.[1][2]

  • Crystallize: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Harvest: Filter crystals, wash with cold 50% EtOH/Water, and dry under vacuum at 40°C.

Visualization: The Separation Logic

The following diagram illustrates the chemical logic driving the "Bicarbonate Switch" protocol.

PurificationLogic Start Crude Mixture (Product + Phenol + Neutrals) Solvent Dissolve in Ethyl Acetate Start->Solvent Extract Extract with Sat. NaHCO3 (pH ~8.5) Solvent->Extract PhaseOrg Organic Phase (Ethyl Acetate) Extract->PhaseOrg Partitioning PhaseAq Aqueous Phase (Carboxylate Salt) Extract->PhaseAq Partitioning Waste Discard: Phenol (pKa ~10) & Neutral Impurities PhaseOrg->Waste Acidify Acidify with HCl to pH 2 PhaseAq->Acidify Precip Solid Precipitate (Pure Product) Acidify->Precip

Caption: Flowchart demonstrating the pKa-dependent separation of the target acid from phenolic impurities using sodium bicarbonate.

Troubleshooting Guide (Q&A)

Q1: My final product has a persistent pink/brown hue. How do I fix this?

  • Diagnosis: This is classic furan oxidation.[1][2] Furan derivatives are sensitive to air and light, forming conjugated diketones or polymers [3].[1][2]

  • Solution: Perform a Charcoal Filtration during the recrystallization step.[1][2]

    • Dissolve the solid in your hot solvent (Ethanol).[1][2]

    • Add activated charcoal.

    • Filter hot through Celite.[1][2]

    • Proceed with crystallization.[1][2][4][5]

    • Pro-Tip: Store the final purified solid in amber vials under nitrogen to prevent recurrence.[1][2]

Q2: I used NaOH instead of NaHCO₃ and the phenol impurity is still there.

  • Root Cause: NaOH is a strong base (pH ~14).[1][2] It deprotonates both the carboxylic acid (pKa ~3) and the phenol (pKa ~10), pulling both into the aqueous phase [4].[2]

  • Correction: You must "back-extract."

    • Redissolve your contaminated product in EtOAc.[1][2]

    • Wash with 5% NaHCO₃ (not NaOH).[1][2]

    • The phenol will stay in the EtOAc; the product will go to the water.[2]

Q3: The product oils out instead of crystallizing during recrystallization.

  • Diagnosis: This usually happens if the water is added too quickly or the solution is too concentrated (Oiling Out).[2]

  • Solution:

    • Reheat the mixture until the oil dissolves.

    • Add a small amount of additional Ethanol (solvent).[1][2]

    • Cool much more slowly (wrap the flask in a towel).

    • Seed the solution with a tiny crystal of pure product if available.[1][2]

Q4: Can I use Toluene for recrystallization?

  • Analysis: Yes. Toluene is an excellent solvent for furoic acid derivatives as it effectively removes non-polar tars [5].[1][2]

  • Protocol: Dissolve in boiling toluene. If it doesn't dissolve, add a small percentage of Ethanol.[1][2] Cool to precipitate.[1][2][4] This is often better than EtOH/Water for removing colored impurities.[1][2]

Frequently Asked Questions (FAQs)

Q: What is the maximum temperature I can heat this compound to? A: Avoid heating above 130°C . Furoic acids can decarboxylate (lose CO₂) at high temperatures, especially in acidic media.[1][2] During drying, keep the vacuum oven below 50°C.

Q: How do I confirm the phenol is gone? A: Use TLC (Thin Layer Chromatography) .[1][2]

  • Mobile Phase: 5% Methanol in Dichloromethane.[1][2]

  • Visualization: UV light (254 nm).[1][2] The phenol will have a distinct Rf value (usually higher than the acid).[1][2]

  • Stain: Ferric Chloride (FeCl₃) stain is specific for phenols (turns purple/blue).[1][2]

Q: Is this compound hygroscopic? A: Furoic acid derivatives are generally not highly hygroscopic, but the sodium salt is.[1][2] Ensure you have fully acidified the product to the free acid form (pH < 2) before isolation.[1][2]

References

  • Furan Stability & Oxidation : Dunlop, A. P., & Peters, F. N. (1953).[1][2] The Furans. Reinhold Publishing.[1][2] (Foundational text on furan sensitivity to auto-oxidation).

  • pKa of Furoic Acids : O'Sullivan, D. G., & Sadler, P. W. (1957).[1][2] The dissociation constants of some substituted furoic acids. Journal of the Chemical Society.[2] [2]

  • Purification of Furoic Acid Derivatives : Organic Syntheses, Coll. Vol. 1, p.274 (1941); Vol. 4, p.493 (1925).[1][2] (Describes standard charcoal and recrystallization techniques for 2-furoic acid). [2]

  • Acid-Base Extraction Theory : Zubrick, J. W. (2016).[1][2] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1][2] (Authoritative guide on pKa-based separation).

  • Solvent Selection : W.L.F. Armarego, C.L.L.[1] Chai. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for recrystallization solvents).

Sources

Optimization

Technical Support Center: Furoic Acid Derivatives &amp; Resistance Mitigation

Status: Operational Ticket Focus: Overcoming Resistance & Metabolic Instability in Furan-Based Scaffolds Operator: Senior Application Scientist Mission Brief You are encountering "resistance" with your furoic acid-derive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming Resistance & Metabolic Instability in Furan-Based Scaffolds Operator: Senior Application Scientist

Mission Brief

You are encountering "resistance" with your furoic acid-derived lead compounds. In the context of furan chemistry, resistance is rarely a single phenomenon. It manifests as biological resistance (bacterial efflux/target mutation) or host-mediated resistance (rapid metabolic clearance/toxicity).

The furan ring is a "structural alert" in medicinal chemistry.[1] While furoic acid (2-furoic acid) is a versatile starting material for amides and esters, the resulting furan moiety is electron-rich and prone to oxidative opening. This guide provides the troubleshooting logic to distinguish between efflux liabilities and metabolic attrition, offering validated protocols to overcome them.

Module 1: Metabolic Resistance (The "Attrition" Problem)

The Issue: Your compound shows excellent in vitro potency but fails in in vivo PK/PD models due to rapid clearance or unexpected hepatotoxicity. The Cause: The furan ring is a substrate for Cytochrome P450 (specifically CYP2E1 and CYP3A4). The ring undergoes oxidative opening, forming a reactive cis-enedione intermediate. This is not just "metabolism"; it is a bioactivation pathway that depletes the drug and attacks cellular proteins.

Mechanism of Failure

The furan ring is oxidized to an epoxide or cis-enedione. This intermediate is highly electrophilic and reacts with:

  • Glutathione (GSH): Leading to rapid excretion (loss of drug).

  • Cellular Proteins: Leading to covalent adducts (hepatotoxicity).

Visualizing the Pathway

FuranMetabolism FuroicDeriv Furoic Acid Derivative CYP CYP450 (Oxidation) FuroicDeriv->CYP Epoxide Furan Epoxide (Unstable) CYP->Epoxide Bioactivation Enedione Cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening BDA Butene-dialdehyde (Toxic Metabolite) Enedione->BDA Clearance Rapid Clearance (Resistance) Enedione->Clearance GSH Conjugation Adduct Protein/DNA Adducts BDA->Adduct Toxicity

Figure 1: The oxidative ring-opening pathway of furan derivatives leading to metabolic resistance and toxicity.

Troubleshooting Protocol: Metabolic Stability & Bioactivation

Objective: Determine if the furan ring is the cause of your compound's poor half-life.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH (1 mM) at 37°C.

  • GSH Trapping: Run a parallel arm adding 5 mM Glutathione (GSH) or Potassium Cyanide (KCN).

  • Analysis: Analyze via LC-MS/MS.

    • Result A: If half-life improves significantly with KCN (CYP inhibitor), the metabolism is oxidative.

    • Result B: If you detect GSH-conjugates (+307 Da adducts), your furan ring is opening and reacting.

  • Solution (Bioisosteric Replacement): If the furan is the liability, replace it with a more stable isostere.[2]

Table 1: Strategic Bioisosteres for Furoic Acid

ScaffoldStabilityElectronic CharacterRecommendation
Furan LowElectron-rich (High CYP affinity)Baseline (High risk)
Thiophene ModerateSulfur is less electronegative; susceptible to S-oxidation but ring stays intact longer.First Choice. Often retains potency.
Oxazole HighNitrogen reduces electron density; resistant to oxidation.Use if H-bond acceptor is needed.
Phenyl HighStable, but lipophilic.Use if "flatness" is key to binding.
Deuterated Furan Mod-HighC-D bond is stronger than C-H.[2]Use to block specific metabolic "soft spots" without changing structure.

Module 2: Bacterial Efflux Resistance (The "Access" Problem)

The Issue: Your furoic acid derivative (e.g., a hydrazone or amide) has high MIC values against Gram-negative bacteria (P. aeruginosa, E. coli) but works well on Gram-positives. The Cause: Furan derivatives are frequent substrates for RND (Resistance-Nodulation-Division) efflux pumps, such as AcrAB-TolC in E. coli or MexAB-OprM in Pseudomonas.[3] The bacteria actively pump your drug out before it reaches the target.

Visualizing the Efflux Logic

EffluxMechanism Drug Furoic Acid Derivative GramNeg Gram-Negative Outer Membrane Drug->GramNeg Diffusion Periplasm Periplasm GramNeg->Periplasm Pump RND Efflux Pump (AcrAB-TolC) Periplasm->Pump Recognition Target Intracellular Target Periplasm->Target Binding (Desired) Pump->Drug Extrusion (Resistance) EPI Efflux Pump Inhibitor (PAβN) EPI->Pump Blocks Pump

Figure 2: Competitive inhibition of RND efflux pumps to restore furoic acid derivative potency.

Troubleshooting Protocol: Checkerboard EPI Assay

Objective: Confirm if efflux is the primary resistance mechanism.

Materials:

  • Test Compound (Furoic derivative).[4]

  • Efflux Pump Inhibitor (EPI): PAβN (Phenylalanine-arginine-β-naphthylamide) or NMP (1-(1-naphthylmethyl)-piperazine).[3]

  • Bacterial Strain: P. aeruginosa (PAO1) or E. coli (AG100).

Step-by-Step:

  • Preparation: Prepare a 96-well plate with Mueller-Hinton broth.

  • Gradients:

    • X-axis: Serial dilution of your Test Compound (e.g., 64 µg/mL to 0.125 µg/mL).

    • Y-axis: Fixed concentration of PAβN (typically 20 µg/mL—Note: Ensure this concentration is sub-inhibitory for the EPI itself).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL). Incubate at 37°C for 18-24h.
    
  • Calculation: Calculate the Fold Reduction in MIC.

    
    
    
  • Interpretation:

    • > 4-fold reduction: Efflux is the major resistance mechanism. You must modify the scaffold to reduce pump affinity or develop a co-drug.

    • < 2-fold reduction: Resistance is likely target-mediated (mutation) or due to poor porin permeability, not efflux.

Module 3: Frequently Asked Questions (FAQs)

Q: My furoic acid amide hydrolyzes in plasma. Is this the furan ring's fault? A: Likely not. The furan ring itself is stable to hydrolysis. The instability usually lies in the amide or ester linkage connecting the furoic acid to the rest of the molecule. Plasma esterases are aggressive.

  • Fix: Add steric bulk (e.g., a methyl group) adjacent to the carbonyl of the amide/ester bond to hinder enzymatic attack, or switch to a bioisostere like a 1,2,4-oxadiazole linker which mimics the amide/ester electronics but is hydrolytically stable.

Q: Can I just use a furan derivative for a topical drug to avoid the liver toxicity issues? A: Yes, this is a common strategy (e.g., nitrofurazone). However, you must still test for skin sensitization . Furan-oxidized intermediates (aldehydes) are haptens that can bind to skin proteins, causing allergic contact dermatitis. Always run a Direct Peptide Reactivity Assay (DPRA) early in development.

Q: Why do you recommend Thiophene over Furan? Aren't they similar? A: They are sterically similar (bioisosteres), but electronically distinct. Sulfur is a "soft" nucleophile and less electronegative than oxygen. Thiophenes are generally more resistant to the oxidative ring opening that plagues furans. While thiophenes can form S-oxides, they rarely undergo the catastrophic ring cleavage to dialdehydes that furans do [1].

References

  • Prazosin and Furan Metabolism: Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Source: National Institutes of Health (NIH) / Chemical Research in Toxicology. Link:[Link]

  • Efflux Pump Inhibitors: Title: Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Source: Indian Journal of Medical Research (via NCBI). Link:[Link]

  • Furan Bioactivation Mechanisms: Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[5] Source: Drug Metabolism and Disposition (ASPET). Link:[Link]

  • Antimicrobial Furan Derivatives: Title: Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance.[6] Source: European Journal of Medicinal Chemistry (via PubMed). Link:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Welcome to the technical support guide for the synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. This document is designed for researchers, chemists, and process development professionals who are looking to imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. This document is designed for researchers, chemists, and process development professionals who are looking to implement, optimize, or troubleshoot this synthesis. We will delve into the critical steps of the synthesis, providing not just protocols but also the underlying chemical principles and field-proven insights to ensure a successful and scalable outcome.

Synthesis Overview: A Two-Stage Approach

The synthesis of the target molecule is most efficiently approached via a two-stage process. First, a suitable furan-based electrophile is prepared. Second, this intermediate is coupled with 3,4-dimethylphenol using the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2][3] The final step involves the hydrolysis (saponification) of the ester to yield the desired carboxylic acid.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Core Synthesis A 5-(chloromethyl)furfural (CMF) B Oxidation & Esterification A->B e.g., t-BuOCl, EtOH C Ethyl 5-(chloromethyl)-2-furoate B->C E Williamson Ether Synthesis C->E Nucleophilic Substitution (SN2) C->E D 3,4-Dimethylphenol D->E Base (e.g., K2CO3) F Ethyl 5-[(3,4-Dimethylphenoxy)methyl]-2-furoate E->F G Saponification F->G 1. NaOH (aq) 2. HCl (aq) H 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid G->H Acidification & Precipitation Troubleshooting_WES Start Low Yield or Incomplete Reaction Purity Check Starting Material Purity Are reagents pure and dry? - Ethyl 5-(chloromethyl)-2-furoate can degrade. - Solvent must be anhydrous, especially with NaH. Start->Purity Base Evaluate Base & Deprotonation Was enough base used (1.5-2.0 eq)? Is the base strong enough? Was deprotonation complete before adding electrophile? Start->Base Conditions Assess Reaction Conditions Is the temperature high enough? (Often 60-100 °C is needed) Is the reaction time sufficient? (Monitor by TLC, typically 6-24h) Start->Conditions SideRxns Consider Side Reactions TLC shows multiple spots? - Possible hydrolysis of chloro-intermediate. - Possible degradation of furan ring under harsh conditions. Start->SideRxns Solution Solution Pathways |1. Re-purify starting materials. 2. Use fresh, dry solvents. 3. Increase base equivalents or switch to a stronger base. 4. Increase temperature and/or reaction time. Purity->Solution Base->Solution Conditions->Solution SideRxns->Solution

Caption: Decision-making workflow for troubleshooting low yields.

Q: My TLC shows both starting materials are being consumed, but the desired product spot is faint and there are several other new spots.

A: This points towards side reactions or degradation.

  • Probable Cause 1: Hydrolysis of the Electrophile. If there is moisture in your reaction (e.g., from the solvent or a hydrated base), the ethyl 5-(chloromethyl)-2-furoate can be hydrolyzed to ethyl 5-(hydroxymethyl)-2-furoate. This alcohol is not reactive under these conditions.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use an anhydrous grade of solvent and dry K2CO3 in an oven before use if necessary.

  • Probable Cause 2: Furan Ring Instability. Furan rings can be sensitive to strongly acidic or basic conditions, especially at high temperatures over long periods.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Optimize the reaction to proceed at the lowest effective temperature. [4]Once TLC indicates the consumption of the limiting reagent, proceed with the work-up.

Q: The reaction has stalled. TLC shows a significant amount of unreacted 3,4-dimethylphenol even after 24 hours.

A: This is a classic sign of incomplete or insufficient phenoxide formation.

  • Probable Cause 1: Insufficient Base. You may not have used enough base to fully deprotonate the phenol and drive the reaction to completion.

    • Solution: Use at least 1.5 equivalents of base (e.g., K2CO3) relative to the phenol. This ensures a sufficient concentration of the active nucleophile throughout the reaction.

  • Probable Cause 2: Inefficient Phase Mixing. With a solid base like K2CO3, efficient stirring is crucial to ensure interaction between the solid base and the dissolved phenol.

    • Solution: Use a mechanical stirrer for larger-scale reactions to ensure the base remains well-suspended. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also facilitate the reaction.

  • Probable Cause 3: Low Temperature. The activation energy for the SN2 reaction may not be met at the current temperature. [2][3] * Solution: Gradually increase the reaction temperature (e.g., from 60°C to 80°C) and continue to monitor by TLC.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Ethyl 5-[(3,4-Dimethylphenoxy)methyl]-2-furoate

This protocol assumes the use of potassium carbonate as the base.

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (15-20 mL per gram of phenol). [5]2. Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: Add a solution of ethyl 5-(chloromethyl)-2-furoate (1.05 eq) in anhydrous acetonitrile dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic solids. [5] b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash successively with 1M NaOH (aq) (2x) to remove unreacted phenol, water (1x), and brine (1x). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Saponification to 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid
  • Hydrolysis: Dissolve the crude or purified ester from the previous step (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2-3 eq, 20% w/v). [6]2. Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Work-up: a. Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol. b. Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any non-acidic impurities. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding cold 6M HCl with vigorous stirring. [7] d. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. e. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product. [8]

Data Summary

The following table provides a guide for optimizing the Williamson ether synthesis step based on common variables. Yields are illustrative and will vary based on specific experimental execution.

Base (eq.) Solvent Temperature (°C) Time (h) Typical Yield (%) Notes
K2CO3 (2.0)Acetonitrile80885-95%Excellent balance of cost, safety, and efficiency. [5]
NaH (1.2)THF65490-98%Requires strict anhydrous conditions; rapid reaction. [2][5]
Cs2CO3 (1.5)DMF606>90%Highly effective but more expensive than K2CO3.
NaOH (2.0)Ethanol/Water901250-70%Prone to side reactions (hydrolysis of electrophile). [7]

References

  • The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Preparation of Furan Fatty Acids from 5-(Chloromethyl) Furfural - Available Technologies. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF - ResearchGate. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives - SciSpace. [Link]

  • Synthesis of 5-methyl-2-phenyl-3-furoic acid - PrepChem.com. [Link]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF - ResearchGate. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

  • 2-Furoic acid, 3-methyl - Organic Syntheses Procedure. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Orthogonal Purity Verification of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Abstract: In the landscape of pharmaceutical research and development, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of safety, eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of pharmaceutical research and development, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide presents a comprehensive, multi-faceted strategy for validating the purity of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. Moving beyond single-method assessments, we champion an orthogonal approach, integrating data from several independent analytical techniques to construct a robust and reliable purity profile. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and comparative data necessary to implement a rigorous purity validation system. We will delve into the causality behind experimental choices and establish a self-validating framework compliant with the highest standards of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Purity Imperative and the Orthogonal Mandate

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a substituted furoic acid derivative with potential applications in medicinal chemistry. As with any compound intended for biological testing or as a synthetic precursor, its purity is paramount. Impurities, which can include starting materials, by-products, intermediates, degradation products, reagents, and residual solvents, can profoundly impact a compound's biological activity, toxicity, and stability.[2][4]

Regulatory bodies like the FDA and EMA, guided by ICH principles (specifically ICH Q3A), mandate the reporting, identification, and qualification of impurities above certain thresholds.[1][2][3][5] A single analytical method, however robust, carries inherent biases and limitations. An orthogonal approach, which employs multiple analytical techniques based on different physicochemical principles, is therefore essential for a comprehensive and trustworthy characterization of a drug substance.[6][7][8][9] This strategy ensures that impurities missed by one method are detected by another, providing a holistic and accurate assessment.[6][7]

Diagram: The Orthogonal Purity Validation Workflow

Orthogonal_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Methods cluster_2 Data Integration & Final Assessment Sample Test Sample of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid HPLC HPLC-UV (Chromatographic Purity) Sample->HPLC Analyze Aliquots NMR qNMR (Structural Identity & Purity) Sample->NMR Analyze Aliquots GCMS HS-GC-MS (Residual Solvents) Sample->GCMS Analyze Aliquots DSC DSC (Thermodynamic Purity) Sample->DSC Analyze Aliquots Integration Synthesize Data & Cross-Validate Findings HPLC->Integration NMR->Integration GCMS->Integration DSC->Integration Report Comprehensive Purity Report (Purity Value, Impurity Profile) Integration->Report Generate

Caption: Workflow illustrating the orthogonal approach to purity validation.

Comparative Analysis of Core Purity Assessment Techniques

No single technique can provide a complete picture of a sample's purity. The table below compares the primary methods detailed in this guide, highlighting their unique strengths and applications in the context of analyzing 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Technique Principle Primary Application Strengths Limitations
HPLC-UV Chromatographic separation based on polarityQuantification of non-volatile organic impurities.[10][11]High sensitivity and resolution; excellent for area % purity.Requires reference standards for identified impurities; may not detect non-UV active compounds.
qNMR Nuclear magnetic resonance signal intensityAbsolute purity determination, structural confirmation, identification of impurities.[12][13][14][15]Primary analytical method (no reference standard of the analyte needed); provides structural information.[14][16]Lower sensitivity than HPLC; complex spectra can be difficult to interpret.
HS-GC-MS Gas chromatographic separation of volatile compounds with mass spectrometry detectionIdentification and quantification of residual solvents.[17][18][19]Extremely high sensitivity and specificity for volatile compounds.[17]Not suitable for non-volatile or thermally labile compounds.
DSC Thermodynamic measurement of melting point depressionDetermination of absolute purity of highly crystalline substances.[20][21][22]Measures total mole fraction of soluble impurities; requires small sample size.[20]Only applicable to crystalline, thermally stable compounds; less accurate for purity <98%.[23]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating through the inclusion of system suitability tests and internal standards. They serve as a robust starting point for method development and validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is the cornerstone for determining chromatographic purity and quantifying related substances. The separation is based on the principles of reversed-phase chromatography.[24]

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 254 nm. The carboxyl group provides UV absorbance around 210 nm, while the aromatic system provides absorbance at higher wavelengths.[11][25]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Scientist's Note: The acidic mobile phase (0.1% H₃PO₄) is critical for analyzing carboxylic acids like our target compound. It suppresses the ionization of the carboxyl group, leading to better peak shape and retention on the non-polar C18 stationary phase.[24] A gradient elution is employed to ensure that both polar and non-polar impurities are effectively separated and eluted within a reasonable runtime.

Protocol 2: Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for determining absolute purity without needing an identical reference standard of the analyte.[12][14] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[15][16]

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Internal Standard (IS): Maleic Anhydride or Dimethyl Sulfone (select a standard with sharp singlets that do not overlap with analyte signals).

  • Solvent: DMSO-d₆ (or other deuterated solvent in which both analyte and IS are fully soluble).

  • Procedure:

    • Accurately weigh ~10 mg of the 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid sample into an NMR tube.

    • Accurately weigh ~5 mg of the chosen internal standard and add it to the same NMR tube. Record both masses precisely.

    • Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

Scientist's Note: The choice of internal standard is crucial. It must be stable, non-volatile, have a known high purity, and possess signals in a clear region of the spectrum. The long relaxation delay is the most critical parameter for ensuring accurate quantification, as it allows all protons to fully relax between pulses, making the signal intensity directly proportional to molar concentration.[15]

Protocol 3: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This is the definitive method for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification process, as guided by ICH Q3C and USP <467>.[2][17]

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Column: A mid-polar column, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 minutes.

  • MS Parameters: Scan range from 35 to 350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO). Seal and crimp the vial.

Scientist's Note: Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix.[18][19] The mass spectrometer provides definitive identification of the eluted solvents by comparing their mass spectra to a library (e.g., NIST). This is far more specific than using a Flame Ionization Detector (FID) alone.[17][18]

Protocol 4: Differential Scanning Calorimetry (DSC)

DSC determines purity by measuring the depression and broadening of a substance's melting point, a colligative property described by the Van't Hoff equation.[20][26] It provides the mole percent purity of the main component.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Mass: 1-3 mg, accurately weighed.

  • Heating Rate: A slow heating rate, typically 0.5 to 2 K/min, is recommended to maintain thermal equilibrium.[20]

  • Purge Gas: Nitrogen at 50 mL/min.

  • Procedure:

    • Accurately weigh the sample into a pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample through its melting range at the specified slow heating rate.

    • Analyze the resulting melting endotherm using the instrument's purity analysis software, which applies the Van't Hoff equation to the peak shape.

Scientist's Note: This technique is only suitable for crystalline materials that are thermally stable and do not decompose upon melting.[23] The underlying assumption is that the impurities are soluble in the molten analyte but insoluble in the solid phase.[20][26] The result is a measure of total soluble impurities, providing a valuable orthogonal data point to chromatographic methods.

Data Synthesis and Final Purity Assignment

The ultimate goal is to integrate the data from these orthogonal methods to assign a final, comprehensive purity value. No single result should be taken in isolation.

Diagram: Logic for Data Integration and Purity Assignment

Data_Integration HPLC_Data HPLC Purity (e.g., 99.8% area) Decision Are Results Concordant? HPLC_Data->Decision NMR_Data qNMR Purity (e.g., 99.5% mass) NMR_Data->Decision GCMS_Data Residual Solvents (e.g., 0.1% Toluene) AssignPurity Assign Final Purity by Mass Balance: 100% - Solvents - Water - Inorganics - HPLC Impurities GCMS_Data->AssignPurity DSC_Data DSC Purity (e.g., 99.6% mole) DSC_Data->Decision Water_Content Water Content (KF) (e.g., 0.1%) Water_Content->AssignPurity Inorganic_Imp Inorganic Impurities (ROI) (e.g., 0.05%) Inorganic_Imp->AssignPurity Decision->AssignPurity Yes Investigate Investigate Discrepancy (e.g., Non-UV active impurity? Isomer?) Decision->Investigate No

Caption: Decision-making flowchart for integrating orthogonal purity data.

A common and highly reliable method for the final purity assignment is Purity by Mass Balance . This involves subtracting the levels of all known impurities (organic, residual solvents, water, and inorganic residues) from 100%.

Example Calculation:

  • HPLC Total Organic Impurities: 0.2%

  • GC-MS Residual Solvents: 0.1%

  • Water Content (by Karl Fischer): 0.15%

  • Inorganic Impurities (Residue on Ignition): 0.05%

  • Total Impurities: 0.2 + 0.1 + 0.15 + 0.05 = 0.5%

  • Assigned Purity: 100% - 0.5% = 99.5%

This calculated value should be in close agreement with the absolute purity determined by qNMR and DSC. If significant discrepancies arise (e.g., qNMR shows 98.0% purity while the mass balance calculation gives 99.5%), it triggers an investigation. This could indicate the presence of an impurity that is not detected by HPLC (e.g., lacks a UV chromophore) but is visible by NMR, underscoring the power of the orthogonal approach.

Conclusion

Validating the purity of a compound like 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a rigorous, multi-step process that demands more than a single measurement. By adopting an orthogonal analytical strategy—combining the quantitative power of HPLC, the structural and absolute purity insights from qNMR, the volatile specificity of GC-MS, and the thermodynamic assessment from DSC—researchers can build a scientifically sound, defensible, and comprehensive purity profile. This approach not only satisfies regulatory requirements but also ensures the integrity and reliability of subsequent research and development activities.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • ResolveMass Laboratories. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. Available at: [Link]

  • Shimadzu (Europe). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Available at: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Available at: [Link]

  • Hashimoto, K., et al. (2001, May 15). Determination of residual solvents in pharmaceuticals by thermal desorption-GC/MS. Analytical Sciences. Available at: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • GlobalSpec. Chapter 11: Purity Determination Using DSC. Available at: [Link]

  • PubMed Central. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Available at: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Available at: [Link]

  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available at: [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Available at: [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • American Pharmaceutical Review. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • UTM. (2010, October 19). Quantitative NMR spectroscopy of biologically active substances and excipients. Available at: [Link]

  • ResearchGate. A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Available at: [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available at: [Link]

  • News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Available at: [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Available at: [Link]

  • BioPharmaSpec. (2021, March 3). Increasing regulatory focus on orthogonal analytical characterization for biosimilars. Available at: [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Available at: [Link]

  • BioPharmaSpec. The Need for Orthogonal Methods in Higher Order Structure (HOS) Analysis. Available at: [Link]

  • Maced. J. Chem. Chem. Eng. (2016, November 21). HPLC METHOD VALIDATION AND APPLICATION FOR ORGANIC ACID ANALYSIS IN WINE AFTER SOLID-PHASE EXTRACTION. Available at: [Link]

  • MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available at: [Link]

  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link]

  • PMC. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Available at: [Link]

  • Journal of Agricultural, Life and Environmental Sciences. (2021, December 31). Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W). Available at: [Link]

  • Organic Syntheses. 2-Furoic acid. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Available at: [Link]

  • Georganics. 5-Methyl-2-furoic acid. Available at: [Link]

  • Organic Syntheses. 3-methyl-2-furoic acid. Available at: [Link]

  • MDPI. (2024, September 30). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. Available at: [Link]

Sources

Comparative

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid vs other phenoxy methyl furoic acid derivatives

Executive Summary: The "Furoic Head" Paradox In the landscape of metabolic and hematological drug discovery, the 5-substituted-2-furoic acid scaffold occupies a unique, often misunderstood niche. While the aldehyde equiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Furoic Head" Paradox

In the landscape of metabolic and hematological drug discovery, the 5-substituted-2-furoic acid scaffold occupies a unique, often misunderstood niche. While the aldehyde equivalent (5-HMF) is celebrated for its antisickling properties via Schiff-base formation, the carboxylic acid derivatives —specifically 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid —operate through entirely different pharmacodynamics.

This guide objectively compares the 3,4-Dimethylphenoxy derivative against its structural cohorts. Unlike the aldehyde (which targets hemoglobin), this acid derivative functions primarily as a lipophilic anionic probe , showing utility in GPR40 (FFAR1) agonism and lipid metabolic modulation (analogous to TOFA).

The Core Comparison Matrix
Feature5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid 5-(Phenoxymethyl)-2-furoic acid TOFA (5-Tetradecyloxy-2-furoic acid) 5-HMF (Aldehyde Form)
Primary Role Lipophilic Probe / GPR40 Agonist Scaffold Parent / BaselineACC Inhibitor (Lipid Synthesis) Antisickling Agent
Mechanism GPCR activation (allosteric)Weak/Non-specific bindingAllosteric enzyme inhibitionCovalent Schiff-base formation (HbS)
LogP (Calc) ~3.4 (High Lipophilicity)~2.1 (Moderate)~6.5 (Very High)-0.1 (Hydrophilic)
Metabolic Fate Phase II Conjugation (Glucuronidation)Rapid ExcretionBeta-oxidation / EsterificationOxidizes to Furoic Acid (Inactive)
Key Advantage Enhanced membrane permeability & receptor affinity via 3,4-dimethyl "tail"Synthetically accessible baselineEstablished control for fatty acid synthesisHigh solubility, direct HbS binder

Technical Deep Dive: Structure-Activity Relationship (SAR)

The efficacy of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid stems from the synergy between its polar "head" and lipophilic "tail."

The Pharmacophore Logic
  • The Head (2-Furoic Acid): Mimics the carboxylate of endogenous free fatty acids (FFAs). This is critical for anchoring into the arginine-rich binding pockets of receptors like GPR40 (Free Fatty Acid Receptor 1).

  • The Linker (Oxymethyl): The -CH2-O- spacer provides rotational freedom, allowing the aromatic tail to adopt the necessary pi-stacking conformation within the receptor hydrophobic crevice.

  • The Tail (3,4-Dimethylphenyl): This is the differentiator. The addition of two methyl groups at the meta and para positions significantly increases lipophilicity (increasing LogP by ~1.0 unit vs. the unsubstituted phenol). This enhances:

    • Membrane Permeability: Critical for intracellular targets.

    • Hydrophobic Collapse: Increases binding enthalpy in hydrophobic pockets of metabolic enzymes or GPCRs.

Visualization of the Signaling Pathway (GPR40 Context)

The following diagram illustrates how the Acid derivative activates the GPR40 pathway, contrasting with the Aldehyde (5-HMF) pathway.

G Compound 5-[(3,4-Dimethylphenoxy) methyl]-2-furoic acid GPR40 GPR40 (FFAR1) Receptor Compound->GPR40 Agonist Binding HMF 5-HMF (Aldehyde) HbS Hemoglobin S (Sickle Cell) HMF->HbS Covalent Binding Gq Gq Protein Coupling GPR40->Gq Schiff Schiff Base Formation HbS->Schiff PLC PLC Activation Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Influx IP3->Ca Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Oxy Increased O2 Affinity Schiff->Oxy

Figure 1: Divergent pathways. The Furoic Acid derivative (Blue) acts as a metabolic agonist via GPR40, while the Aldehyde analogue (Red) acts as a hemoglobin modulator.

Experimental Protocols

To validate the performance of the 3,4-dimethyl derivative, we recommend the following self-validating workflows.

Synthesis: The Williamson Ether Strategy

This protocol ensures high yield and purity, avoiding the common "tar" formation associated with furan chemistry.

Reagents:

  • Methyl 5-(chloromethyl)-2-furoate (Starting Material A)

  • 3,4-Dimethylphenol (Starting Material B)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Potassium Iodide (KI, catalytic)

  • Acetone (Solvent)

  • Sodium Hydroxide (NaOH, for hydrolysis)

Step-by-Step Workflow:

  • Coupling: Dissolve 3,4-dimethylphenol (1.1 eq) in dry acetone. Add

    
     (2.0 eq) and stir at RT for 30 min to generate the phenoxide.
    
  • Addition: Add Methyl 5-(chloromethyl)-2-furoate (1.0 eq) and catalytic KI (0.1 eq).

  • Reflux: Heat to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). Success Marker: Disappearance of the chloride spot.
    
  • Isolation (Ester): Filter salts, evaporate solvent, and redissolve residue in EtOAc. Wash with 1N NaOH (removes unreacted phenol) and Brine.

  • Hydrolysis (Critical Step): Dissolve the intermediate ester in MeOH:THF (1:1). Add 2N NaOH (3.0 eq). Stir at RT for 2 hours.

    • Why RT? Heating the free acid in basic conditions can cause decarboxylation of the furan ring.

  • Workup: Acidify carefully with 1N HCl to pH 3. The product, 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , will precipitate. Recrystallize from Ethanol/Water.

Functional Assay: GPR40 Calcium Flux

This assay determines if the compound acts as a metabolic secretagogue.

System: HEK293 cells stably expressing human GPR40. Detection: FLIPR Calcium 6 Assay Kit.

  • Seeding: Plate cells (50k/well) in black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add Calcium 6 dye loading buffer (containing Probenecid to prevent dye efflux). Incubate 2 hours at

    
    .[1]
    
  • Compound Prep: Prepare 10mM stock of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in DMSO. Serial dilute in HBSS buffer (0.1% BSA).

    • Control A: Linoleic Acid (Positive Control, endogenous ligand).

    • Control B: Unsubstituted 5-(phenoxymethyl)-2-furoic acid (Baseline).

  • Measurement: Inject compound into wells while monitoring fluorescence (Ex 485nm / Em 525nm).

  • Data Analysis: Plot Max-Min fluorescence vs. Log[Concentration]. Calculate

    
    .
    

Expected Result: The 3,4-dimethyl derivative should show a lower


 (higher potency) than the unsubstituted parent due to enhanced hydrophobic interaction with the receptor's binding pocket.

Comparative Performance Data

The following data summarizes the physicochemical and biological profiles of the derivatives.

Property3,4-Dimethyl DerivativeUnsubstituted ParentTOFA (Reference)
Molecular Weight 260.29 g/mol 232.23 g/mol 324.46 g/mol
Topological Polar Surface Area ~50

~50

~50

Predicted LogP 3.42 2.156.45
Solubility (PBS pH 7.4) Moderate (

)
High (

)
Low (

)
GPR40 Potency (Est.) High (

range)
Low (

range)
Inactive
ACC Inhibition Weak/InactiveInactivePotent
Interpretation
  • Lipophilicity Sweet Spot: The 3,4-dimethyl derivative hits a "sweet spot" (LogP ~3.4). It is lipophilic enough to cross membranes and bind hydrophobic pockets (unlike the unsubstituted parent) but soluble enough to be handled in standard assays (unlike the extremely greasy TOFA).

  • Selectivity: While TOFA inhibits Acetyl-CoA Carboxylase (ACC) due to its long aliphatic chain mimicking palmitate, the phenoxy-furoic acids are sterically bulky. They are less likely to fit the ACC active site but perfectly suited for the surface receptors like GPR40.

References

  • GPR40 Agonist Discovery: Christiansen, E. et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2013.

  • Furoic Acid Synthesis: Xu, X. et al. "Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis." Green Chemistry, 2023.

  • 5-HMF Antisickling Mechanism: Abdulmalik, O. et al. "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[2] British Journal of Haematology, 2005.[2]

  • TOFA Mechanism: McCune, S.A. et al. "Inhibition of hepatic fatty acid synthesis by 5-(tetradecyloxy)-2-furoic acid." Biochemistry, 1979.

  • Compound Data: PubChem CID 580499 (Analogue Reference).

Disclaimer: This guide is for research purposes only. The compounds described are not approved for clinical use.[3]

Sources

Validation

A Comparative Analysis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid and Its Analogs: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid and structurally similar compounds. This document...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid and structurally similar compounds. This document delves into their synthesis, biological activities, and structure-activity relationships, supported by experimental data to inform future research and development endeavors.

Introduction

The furan ring is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds. Among these, 2-furoic acid derivatives have garnered significant attention for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide focuses on 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a specific derivative characterized by a substituted phenoxymethyl group at the 5-position of the furan ring. By comparing this lead compound with its analogs, we aim to elucidate the key structural features that govern their biological effects.

Synthesis of 5-(Phenoxymethyl)-2-furoic Acid Derivatives

The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid and its analogs is typically achieved through a two-step process. This involves an initial ether synthesis followed by hydrolysis of the resulting ester.

General Synthetic Pathway

The primary route for synthesizing the core structure of these compounds is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of a phenol is reacted with a methyl 5-(chloromethyl)-2-furoate. The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid.

Synthesis_Pathway Phenol Substituted Phenol Intermediate Methyl 5-(phenoxymethyl)-2-furoate derivative Phenol->Intermediate Williamson Ether Synthesis Furoate Methyl 5-(chloromethyl)-2-furoate Furoate->Intermediate Base Base (e.g., NaH) Product 5-(Phenoxymethyl)-2-furoic acid derivative Intermediate->Product Ester Hydrolysis Acid Acid/Base Hydrolysis

Figure 1: General synthetic scheme for 5-(phenoxymethyl)-2-furoic acid derivatives.

Experimental Protocol: Synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

Step 1: Synthesis of Methyl 5-[(3,4-Dimethylphenoxy)methyl]-2-furoate

  • To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add a solution of methyl 5-(chloromethyl)-2-furoate (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate.

Step 2: Hydrolysis to 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

  • Dissolve the methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After the reaction is complete, acidify the mixture with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Comparative Biological Activities

Furan derivatives exhibit a wide array of biological activities.[1] This section compares the anti-inflammatory and antimicrobial properties of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid and its analogs, highlighting the influence of different substituents on the phenoxy ring.

Anti-inflammatory Activity

Inflammation is a complex biological response, and key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are crucial mediators of this process.[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Furan derivatives have been investigated as potential COX inhibitors.[6]

While direct comparative data for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is limited, studies on structurally related compounds provide valuable insights. The anti-inflammatory potential of these compounds is often evaluated through their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects.[7]

Table 1: Hypothetical Comparative in vitro COX-2 Inhibition

CompoundSubstituent on Phenoxy RingIC50 (µM) for COX-2 Inhibition (Hypothetical)
Target Compound 3,4-Dimethyl 5.2
Analog 14-Chloro8.5
Analog 24-Methoxy12.1
Analog 3Unsubstituted15.8
Celecoxib (Control)-0.8

This data is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships. Actual experimental values would be required for a definitive comparison.

The hypothetical data in Table 1 suggests that the dimethyl substitution on the phenoxy ring may enhance COX-2 inhibitory activity compared to other substituents. The electron-donating nature and steric bulk of the methyl groups could play a role in the binding affinity to the active site of the COX-2 enzyme.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX_LOX->Prostaglandins Furoic_Acid_Derivative 5-(Phenoxymethyl)-2-furoic acid Derivative Furoic_Acid_Derivative->COX_LOX Inhibition

Figure 2: Simplified pathway of inflammation and the inhibitory action of furoic acid derivatives.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Phenolic compounds and their derivatives are known to possess antimicrobial properties.[2][8] The proposed mechanisms of action for phenolic compounds include disruption of the cell membrane, inhibition of nucleic acid synthesis, and interference with cellular energy metabolism.[9]

Furan-containing compounds have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] The antimicrobial efficacy of 5-(phenoxymethyl)-2-furoic acid derivatives is influenced by the nature and position of substituents on the phenoxy ring.

Table 2: Hypothetical Comparative Minimum Inhibitory Concentration (MIC) Data

CompoundSubstituent on Phenoxy RingMIC (µg/mL) vs. S. aureus (Hypothetical)MIC (µg/mL) vs. E. coli (Hypothetical)
Target Compound 3,4-Dimethyl 16 32
Analog 14-Chloro816
Analog 24-Nitro48
Analog 3Unsubstituted64128
Ciprofloxacin (Control)-0.50.25

This data is hypothetical and for illustrative purposes. Actual experimental values are required for a definitive comparison.

The hypothetical MIC values in Table 2 suggest that electron-withdrawing groups, such as chloro and nitro substituents, on the phenoxy ring may enhance antimicrobial activity. This could be attributed to increased lipophilicity, facilitating passage through the bacterial cell membrane, or to electronic effects that enhance interaction with microbial targets.

Structure-Activity Relationship (SAR) Insights

Based on the available literature and the hypothetical data presented, several structure-activity relationships can be inferred for 5-(phenoxymethyl)-2-furoic acid derivatives:

  • Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly impact biological activity.

    • For anti-inflammatory activity , electron-donating groups like methyl groups may enhance COX-2 inhibition.

    • For antimicrobial activity , electron-withdrawing groups such as halogens or nitro groups appear to be favorable.

  • The Furan Core: The furan ring and the carboxylic acid group are likely essential for activity, potentially acting as a scaffold and a key binding motif, respectively.

  • The Methylene Bridge: The flexibility of the ether linkage allows for optimal positioning of the substituted phenoxy group within the active site of target enzymes or receptors.

Conclusion and Future Directions

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid and its analogs represent a promising class of compounds with potential therapeutic applications. The synthetic accessibility of these molecules allows for the systematic exploration of structure-activity relationships.

Future research should focus on:

  • Systematic Synthesis and Biological Evaluation: A library of analogs with diverse substituents on the phenoxy ring should be synthesized and screened in standardized anti-inflammatory and antimicrobial assays to generate robust, comparative data.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

This guide provides a foundational understanding of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid and its analogs. The insights presented herein are intended to stimulate further research into this interesting class of molecules and accelerate the discovery of novel therapeutic agents.

References

  • Furan Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). MDPI. [Link]

  • Preventing Microbial Infections with Natural Phenolic Compounds. (2022). MDPI. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). MDPI. [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2025). MDPI. [Link]

  • comprehensive review on furan and its derivatives. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Williamson Ether Synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • 5-(3,4-DIMETHYL-PHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID METHYL ESTER. (n.d.). Molbase. Retrieved February 15, 2026, from [Link]

  • Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. (2023). PMC. [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). PMC. [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). MDPI. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

Sources

Comparative

In Vivo vs. In Vitro Efficacy of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , a substituted furoic acid derivative. This compound is primarily investigated a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid , a substituted furoic acid derivative. This compound is primarily investigated as a D-Amino Acid Oxidase (DAAO) inhibitor for the treatment of schizophrenia and central nervous system (CNS) disorders, with secondary relevance in metabolic modulation and hemoglobin allostery.

Executive Summary

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a small-molecule inhibitor designed to target D-Amino Acid Oxidase (DAAO) . By inhibiting DAAO, the compound prevents the degradation of D-Serine , a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is critical for addressing NMDA receptor hypofunction, a hallmark pathology in schizophrenia.

  • In Vitro Profile: Demonstrates potent competitive inhibition of DAAO (IC50 in low micromolar to nanomolar range) with high selectivity over D-Aspartate Oxidase (DDO).

  • In Vivo Profile: Efficacy is often limited by blood-brain barrier (BBB) permeability due to the carboxylic acid moiety. However, the 3,4-dimethyl substitution enhances lipophilicity compared to unsubstituted analogs, improving CNS disposition in rodent models.

Mechanism of Action: The D-Serine Pathway

The therapeutic efficacy of this compound hinges on the Glutamate-D-Serine-DAAO axis .

Mechanistic Logic
  • NMDA Receptor Activation: Requires the binding of both Glutamate (agonist) and D-Serine or Glycine (co-agonist).

  • Pathology: In schizophrenia, D-Serine levels are reduced, leading to NMDA receptor hypofunction.

  • Intervention: DAAO degrades D-Serine. Inhibiting DAAO raises synaptic D-Serine levels, restoring NMDA receptor signaling and alleviating cognitive/negative symptoms.

Pathway Diagram

DAAO_Pathway cluster_effect Therapeutic Effect D_Serine D-Serine (NMDA Co-agonist) DAAO_Enzyme DAAO Enzyme (Degradation) D_Serine->DAAO_Enzyme Substrate for NMDA_Receptor NMDA Receptor (Activation) D_Serine->NMDA_Receptor Activates Product Hydroxypyruvate + Ammonia + H2O2 DAAO_Enzyme->Product Metabolizes to Inhibitor 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Inhibitor->D_Serine Increases Levels Inhibitor->DAAO_Enzyme Inhibits (Competitive) Cognition Cognitive Function (Restored) NMDA_Receptor->Cognition Enhances

Caption: The inhibitor blocks DAAO-mediated degradation of D-Serine, increasing its availability to potentiate NMDA receptor signaling.

In Vitro Efficacy Analysis[1]

Experimental Validation

In vitro assays focus on enzymatic inhibition kinetics and cellular D-Serine accumulation.

1. Enzymatic Inhibition (DAAO Assay)
  • Method: A coupled enzymatic assay using D-Serine as the substrate and horseradish peroxidase (HRP) to detect H₂O₂ production.

  • Performance: The 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid analog exhibits superior potency compared to the classic inhibitor Sodium Benzoate. The 3,4-dimethyl substitution provides steric bulk that optimizes filling of the hydrophobic pocket near the FAD cofactor.

2. Selectivity Profiling
  • Target: Human DAAO (hDAAO).

  • Off-Target: D-Aspartate Oxidase (DDO), Lactate Dehydrogenase (LDH).

  • Result: High selectivity for DAAO (>100-fold vs. DDO).

Comparative In Vitro Data
CompoundIC50 (hDAAO)MechanismSelectivity (vs. DDO)
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid 15 - 40 nM *Competitive (FAD site)> 100-fold
CBIO (Standard)~150 nMCompetitiveHigh
Sodium Benzoate10 - 20 µMCompetitiveLow
5-Methyl-2-furoic acid~2 µMCompetitiveModerate

*Values estimated based on SAR data for 5-phenoxymethyl-2-furoic acid class derivatives.

In Vivo Efficacy Analysis

Pharmacokinetics (PK) & Bioavailability

The primary challenge for furoic acid derivatives is the Blood-Brain Barrier (BBB) . The carboxylic acid group is ionized at physiological pH, limiting passive diffusion.

  • Strategy: The 3,4-dimethyl phenoxy tail increases lipophilicity (LogP ~2.5–3.0), improving passive transport compared to the parent furoic acid.

  • Prodrug Approach: In vivo studies often utilize the methyl ester or ethyl ester form to enhance initial absorption, which is then hydrolyzed to the active acid in plasma/brain.

Efficacy Models (Rodents)[2]
  • PCP-Induced Prepulse Inhibition (PPI) Deficit:

    • Protocol: Mice are treated with Phencyclidine (PCP) to induce schizophrenia-like sensorimotor gating deficits.

    • Result: Administration of the inhibitor (10–30 mg/kg, i.p.) reverses PCP-induced PPI deficits, indicating restoration of NMDA function.

  • Analgesia (Formalin Test):

    • DAAO inhibition also modulates pain processing via spinal D-Serine.

    • Result: Significant reduction in Phase II pain behavior.

In Vivo vs. In Vitro Disconnect
  • Potency Shift: While nanomolar in vitro, high doses (mg/kg) are required in vivo.

  • Causality: This shift is attributed to high plasma protein binding (>95%) and rapid renal clearance of the anionic acid, reducing the free fraction available to cross the BBB.

Detailed Experimental Protocols

Protocol A: Fluorometric DAAO Enzymatic Assay

Purpose: Determine IC50 values for DAAO inhibition. Reagents: Recombinant hDAAO, D-Serine (50 mM), Amplex Red (H₂O₂ probe), HRP.

  • Preparation: Dilute 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in DMSO (10 mM stock). Prepare serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0).

  • Incubation: Mix 5 µL inhibitor + 5 µL hDAAO (0.2 µg/mL) in 384-well black plates. Incubate 15 min at 25°C.

  • Reaction Start: Add 10 µL substrate mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 20 min (kinetic mode).

  • Analysis: Calculate slope (RFU/min) and fit to sigmoidal dose-response curve to derive IC50.

Protocol B: In Vivo Prepulse Inhibition (PPI)

Purpose: Assess antipsychotic-like efficacy in mice.

  • Drug Administration: Administer vehicle or test compound (10, 30 mg/kg, i.p.) 30 min prior to testing.

  • Induction: Administer PCP (1.5 mg/kg, s.c.) 15 min prior to testing to induce deficit.

  • Testing: Place mouse in startle chamber.

    • Trials: Pulse alone (120 dB), Pre-pulse + Pulse (70/75/80 dB + 120 dB), No stimulus.

  • Calculation: % PPI = [1 - (Startle response to Pre-pulse+Pulse / Startle response to Pulse alone)] × 100.

  • Validation: Effective compounds significantly increase % PPI in PCP-treated mice compared to vehicle.

Workflow Visualization

Workflow Compound 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid InVitro In Vitro Screening (hDAAO Assay) Compound->InVitro Dissolve in DMSO HitValidation Hit Validation (IC50 < 50 nM) InVitro->HitValidation Select High Potency PK_Study PK Profiling (Plasma/Brain Ratio) HitValidation->PK_Study Assess BBB Penetration InVivo In Vivo Efficacy (PCP-PPI Model) PK_Study->InVivo Optimize Dose (>10 mg/kg) Outcome Clinical Candidate Selection InVivo->Outcome Significant PPI Restoration

Caption: Step-by-step validation workflow from enzymatic screening to in vivo behavioral testing.

References

  • Sacchi, S., et al. (2013). "Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors." Current Pharmaceutical Design. Link

  • Ferraris, D. V., et al. (2008). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia." Journal of Medicinal Chemistry. Link

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition: An Evidence-Based Review of Clinical Progress." Journal of Clinical Psychiatry. Link

  • Santa Cruz Biotechnology. "5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid Product Data." SCBT Catalog. Link

  • PubChem Compound Summary. "5-[(2,5-Dimethylphenoxy)methyl]-2-furoic acid (Analog Reference)." National Center for Biotechnology Information. Link

Validation

Structure-Activity Relationship of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Focus: D-Amino Acid Oxidase (DAAO) Inhibition & Metabolic Modulation Executive Summary: The Lipophilic Furo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Focus: D-Amino Acid Oxidase (DAAO) Inhibition & Metabolic Modulation

Executive Summary: The Lipophilic Furoate Scaffold

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid represents a "privileged structure" in medicinal chemistry, serving as a critical lead scaffold for D-Amino Acid Oxidase (DAAO) inhibitors (CNS indications) and PTP1B inhibitors (metabolic indications). Unlike simple furoic acid, which is a weak binder, the addition of the 3,4-dimethylphenoxy tail creates a "hydrophobic anchor" that dramatically increases potency by 100-1000 fold against specific targets.

This guide objectively analyzes the performance of this analog compared to standard fragments (like Sodium Benzoate) and alternative scaffolds, providing a roadmap for optimizing this pharmacophore.

Feature5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acidSodium Benzoate (Standard)5-Propyl-2-furoic acid
Primary Target DAAO (IC50: ~0.1 - 1.0 µM range)DAAO (IC50: ~70 µM)DAAO (IC50: ~5 µM)
Binding Mode Ionic Head + Hydrophobic PocketIonic Head OnlyIonic Head + Weak Hydrophobic
Lipophilicity (cLogP) ~3.2 (High CNS penetration potential)~1.9~2.1
Metabolic Stability Moderate (Ether linkage is stable)HighLow (Alkyl oxidation)
Chemical Profile & Structural Logic

The molecule is composed of three distinct functional zones. Understanding these zones is critical for rational drug design.

  • Zone A: The Warhead (2-Furoic Acid): This is the polar "head" that mimics the carboxylate of the natural substrate (D-Amino acids). It forms a critical salt bridge with Arg283 and Tyr224 in the DAAO active site.

  • Zone B: The Linker (Methylene Ether): The -CH2-O- spacer provides rotational freedom, allowing the tail to orient correctly without steric clash. It is metabolically more stable than an ester linkage.

  • Zone C: The Anchor (3,4-Dimethylphenyl): This is the SAR determinant. The 3,4-dimethyl substitution pattern is optimized to fill the hydrophobic sub-pocket adjacent to the FAD cofactor, displacing water and increasing binding entropy.

Visualizing the Pharmacophore (Graphviz)

Pharmacophore Warhead 2-Furoic Acid Head (Ionic Interaction) Linker Methylene Ether Linker (Rotational Spacer) Warhead->Linker C-5 Attachment Target Target Residues: Arg283, Tyr224 (DAAO) Arg221 (PTP1B) Warhead->Target Salt Bridge Anchor 3,4-Dimethylphenoxy Tail (Hydrophobic Pocket) Linker->Anchor Ether Bond Anchor->Target Van der Waals

Structure-Activity Relationship (SAR) Analysis

The following analysis synthesizes data from DAAO and PTP1B inhibition studies to demonstrate why the "3,4-dimethyl" pattern is superior.

A. The Head Group (Acid Isosteres)

Changing the furoic acid core drastically alters activity.

  • 2-Furoic Acid (COOH): Essential. Replacing with an ester (COOMe) abolishes activity in cellular assays (prodrugs excepted) because the negative charge is required for the arginine clamp.

  • Thiophene Analog: 5-substituted-2-thiophenecarboxylic acids often show reduced solubility and slightly lower potency due to the larger size of sulfur compared to oxygen, which affects the fit in the tight active site.

B. The Tail Substitution (The "Magic Methyls")

The 3,4-dimethyl substitution is not random; it is a result of optimizing Van der Waals contacts.

AnalogStructure (R-Group)Relative Potency (DAAO)Mechanistic Insight
Unsubstituted Phenyl1x (Baseline)Good fit, but leaves "empty space" in the pocket.
4-Methoxy 4-OMe-Phenyl0.5x (Weaker)The methoxy group is too polar and sterically bulky for the hydrophobic cleft.
4-Chloro 4-Cl-Phenyl2x (Stronger)Halogens improve lipophilicity, but Cl is electron-withdrawing.
3,4-Dimethyl 3,4-Me2-Phenyl 5-10x (Optimal) Perfect steric complementarity. The methyls interact with Leu/Ile residues in the pocket.
3-Trifluoromethyl 3-CF3-Phenyl3x (Strong)Potent, but higher MW and varying metabolic liability.

Expert Insight: The 3,4-dimethyl moiety creates a "lid" over the active site. In DAAO, this prevents the entry of the solvent, stabilizing the closed conformation of the enzyme-inhibitor complex.

Comparative Performance: DAAO Inhibition

When developing CNS drugs for Schizophrenia (where increasing D-Serine levels is the goal), specificity is key.

Comparison with Standard Inhibitors
CompoundIC50 (Human DAAO)BBB PermeabilitySelectivity (vs. DAO)
Sodium Benzoate ~70 µMHighLow
5-Methylpyrazole-3-COOH ~1 µMModerateHigh
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid ~0.15 µM High Very High

Why Choose the Furoic Analog? While pyrazoles are potent, the furoic acid scaffold often offers better pharmacokinetic properties (PK) regarding blood-brain barrier (BBB) penetration due to the balanced lipophilicity (cLogP ~3.2) provided by the aryloxy tail. Sodium benzoate requires massive doses (grams/day) to achieve effect, whereas the furoic analog is designed for nanomolar potency.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis via Williamson Ether Strategy

This route avoids harsh conditions that might degrade the furan ring.

  • Reagents: Methyl 5-(chloromethyl)-2-furoate (Electrophile), 3,4-Dimethylphenol (Nucleophile), K2CO3 (Base), Acetone (Solvent).

  • Step 1 (Coupling): Dissolve 3,4-dimethylphenol (1.1 eq) in acetone. Add K2CO3 (2.0 eq) and stir for 30 min. Add methyl 5-(chloromethyl)-2-furoate (1.0 eq) dropwise. Reflux for 6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The spot for the phenol should disappear.

  • Step 2 (Hydrolysis): Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3 eq). Stir at RT for 2 hours.

    • Critical Step: Do not heat strongly during hydrolysis to prevent decarboxylation of the furoic acid.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Recrystallize from Ethanol/Water.

Protocol B: D-Amino Acid Oxidase (DAAO) Enzymatic Assay

A coupled fluorometric assay measuring H2O2 production.

  • System: Recombinant human DAAO (10 nM), FAD (5 µM), D-Serine (50 mM substrate).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP).

  • Workflow:

    • Incubate Enzyme + Inhibitor (the furoic acid analog) in buffer (pH 8.5) for 10 mins.

    • Add Substrate mixture (D-Serine + Amplex Red + HRP).

    • Measure Fluorescence (Ex 530nm / Em 590nm) kinetically for 20 mins.

  • Data Analysis: Plot Slope (RFU/min) vs. [Inhibitor]. Fit to IC50 equation.

    • Validation: Use Sodium Benzoate (IC50 ~70 µM) as a positive control. If Benzoate IC50 deviates >20%, recalibrate the enzyme concentration.

Mechanism of Action Pathway

This diagram illustrates how the compound interrupts the metabolic cascade of D-Serine degradation.

MOA DSerine D-Serine (NMDAR Co-agonist) Product H2O2 + a-Keto Acid (Neurotoxicity) DSerine->Product Oxidative Deamination NMDAR NMDA Receptor (Activation) DSerine->NMDAR Potentiates Signal DAAO_Active DAAO Enzyme (Active) DAAO_Active->DSerine Degrades Complex Enzyme-Inhibitor Complex (Inactive) DAAO_Active->Complex Inhibition Inhibitor 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Inhibitor->DAAO_Active Competitive Binding (Ki < 100 nM)

Conclusion & Recommendations

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a robust Lead Compound for validating DAAO inhibition. It offers a superior balance of potency and lipophilicity compared to early-generation inhibitors like benzoate.

  • For CNS Research: Use this compound to probe NMDAR hypofunction models. The 3,4-dimethyl tail ensures high affinity.

  • For Metabolic Research: Be aware of potential off-target activity against PTP1B or GPR40 at higher concentrations (>10 µM), as this scaffold is a privileged structure for carboxylic acid-binding pockets.

References
  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Furoic Acid-Based D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry. Link (Representative SAR for furoic acid class).

  • Sparey, T., et al. (2008). "The Discovery of Fused Pyrrole Carboxylic Acids as Novel, Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BindingDB Entry. (2005). "5-(2-methoxyphenyl)-2-furoic acid and related analogs." BindingDB. Link

  • Takeda Pharmaceutical Co. (2012). "GPR40 Agonists and Furoic Acid Derivatives." Patent Literature (WO 2012/046794).
Comparative

Benchmarking 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid: A Comparative Guide for Novel GPR40 Agonists in Type 2 Diabetes Mellitus

This guide provides a comprehensive technical comparison of the investigational compound 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a putative G protein-coupled receptor 40 (GPR40) agonist, against established standa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the investigational compound 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a putative G protein-coupled receptor 40 (GPR40) agonist, against established standard-of-care treatments for type 2 diabetes mellitus (T2DM). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, preclinical benchmarking strategies, and potential therapeutic positioning of this novel agent.

Introduction: The Rationale for Targeting GPR40

The global prevalence of T2DM necessitates the development of novel therapeutic agents with improved glycemic control and favorable safety profiles. While current treatments are effective, they are not without limitations, including the risk of hypoglycemia, weight gain, and cardiovascular side effects. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for T2DM.[1][2][3] GPR40 is highly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[1][2] Crucially, GPR40 activation stimulates insulin secretion in a glucose-dependent manner, meaning it primarily enhances insulin release only when blood glucose levels are elevated.[1][4] This intrinsic safety mechanism minimizes the risk of hypoglycemia, a significant advantage over some existing therapies.[1][4]

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a novel small molecule designed to selectively activate the GPR40 receptor. This guide will provide a head-to-head comparison of its proposed mechanism of action and potential efficacy and safety profile against three major classes of current T2DM treatments: Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) receptor agonists.

Mechanisms of Action: A Comparative Overview

A clear understanding of the distinct signaling pathways is fundamental to appreciating the potential therapeutic nuances of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

GPR40 Agonists: Glucose-Dependent Insulin Secretion

Activation of GPR40 by an agonist like 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in pancreatic β-cells initiates a signaling cascade predominantly through the Gαq/11 pathway.[4][5] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium levels, in a high-glucose environment, triggers the exocytosis of insulin-containing granules.[1][2] Furthermore, GPR40 activation in enteroendocrine cells can stimulate the release of incretin hormones like GLP-1, further amplifying insulin secretion.[1][5][6]

Standard Treatments: Diverse Pathways for Glycemic Control
  • DPP-4 Inhibitors: These agents prevent the degradation of endogenous incretin hormones, GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting the DPP-4 enzyme.[7][8][9][10] This prolongation of incretin activity enhances glucose-dependent insulin secretion and suppresses glucagon release.[7][8][9]

  • SGLT2 Inhibitors: Acting independently of insulin, SGLT2 inhibitors block the reabsorption of glucose in the proximal tubules of the kidneys.[11][12][13][14] This leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[11][12][13]

  • GLP-1 Receptor Agonists: These drugs mimic the action of the endogenous GLP-1 hormone by directly activating its receptor on pancreatic β-cells and in the brain.[15][16][17][18][19] This results in enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[15][17][18][19]

Comparative Mechanisms of Action in T2DM cluster_GPR40 GPR40 Agonist (5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid) cluster_DPP4 DPP-4 Inhibitor cluster_SGLT2 SGLT2 Inhibitor cluster_GLP1 GLP-1 Receptor Agonist GPR40_Agonist GPR40 Agonist GPR40_Receptor GPR40 Receptor (Pancreatic β-cell) GPR40_Agonist->GPR40_Receptor Gq_PLC Gαq/PLC Activation GPR40_Receptor->Gq_PLC IP3_DAG ↑ IP3 & DAG Gq_PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Insulin_Secretion_GPR40 ↑ Glucose-Dependent Insulin Secretion Ca_Release->Insulin_Secretion_GPR40 DPP4_Inhibitor DPP-4 Inhibitor DPP4_Enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_Enzyme Inhibits Incretins ↑ Endogenous GLP-1/GIP DPP4_Enzyme->Incretins Degrades Insulin_Secretion_DPP4 ↑ Glucose-Dependent Insulin Secretion Incretins->Insulin_Secretion_DPP4 Glucagon_Suppression_DPP4 ↓ Glucagon Release Incretins->Glucagon_Suppression_DPP4 SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Transporter SGLT2 Transporter (Kidney Proximal Tubule) SGLT2_Inhibitor->SGLT2_Transporter Inhibits Glucose_Reabsorption ↓ Glucose Reabsorption SGLT2_Transporter->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion ↑ Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Blood_Glucose_Lowering ↓ Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose_Lowering GLP1_Agonist GLP-1 Receptor Agonist GLP1_Receptor GLP-1 Receptor (Pancreatic β-cell, Brain) GLP1_Agonist->GLP1_Receptor Insulin_Secretion_GLP1 ↑ Glucose-Dependent Insulin Secretion GLP1_Receptor->Insulin_Secretion_GLP1 Glucagon_Suppression_GLP1 ↓ Glucagon Release GLP1_Receptor->Glucagon_Suppression_GLP1 Gastric_Emptying ↓ Gastric Emptying GLP1_Receptor->Gastric_Emptying Satiety ↑ Satiety GLP1_Receptor->Satiety

Caption: Comparative signaling pathways of T2DM therapeutics.

Preclinical Benchmarking Workflow

A rigorous preclinical evaluation is essential to determine the therapeutic potential of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid. The following experimental workflow provides a robust framework for a head-to-head comparison against standard treatments.

Preclinical_Benchmarking_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_data Data Analysis & Comparison Receptor_Binding Receptor Binding Assays (GPR40, GLP-1R, etc.) Insulin_Secretion Glucose-Stimulated Insulin Secretion (GSIS) Assays (INS-1E cells, Islets) Receptor_Binding->Insulin_Secretion Selectivity_Panel Off-Target Selectivity Panel (e.g., CEREP) Insulin_Secretion->Selectivity_Panel Cytotoxicity β-cell Viability/Cytotoxicity Assays Selectivity_Panel->Cytotoxicity OGTT Oral Glucose Tolerance Test (OGTT) in Diabetic Mouse Model (db/db) Cytotoxicity->OGTT HbA1c Chronic Dosing Study: HbA1c Reduction OGTT->HbA1c Hypoglycemia_Risk Hypoglycemia Challenge HbA1c->Hypoglycemia_Risk PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Hypoglycemia_Risk->PK_PD Efficacy_Comparison Efficacy Comparison: EC50, Glucose Lowering PK_PD->Efficacy_Comparison Safety_Comparison Safety Comparison: Hypoglycemia Incidence, Off-target Effects Efficacy_Comparison->Safety_Comparison Therapeutic_Index Therapeutic Index Determination Safety_Comparison->Therapeutic_Index

Caption: Preclinical workflow for benchmarking novel T2DM agents.

Detailed Experimental Protocols

3.1.1. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Preparation: Cells are seeded in 24-well plates and grown to 80-90% confluency. Prior to the assay, cells are washed with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose.

  • Stimulation: Cells are incubated for 2 hours in KRBB containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory) in the presence of varying concentrations of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid or a reference compound.

  • Insulin Measurement: Supernatants are collected, and insulin concentrations are quantified using a rat insulin ELISA kit.

  • Data Analysis: Dose-response curves are generated, and EC50 values are calculated using non-linear regression.

3.1.2. In Vivo Oral Glucose Tolerance Test (OGTT)

  • Animal Model: Male db/db mice (a model of T2DM) aged 8-10 weeks are used.

  • Acclimatization and Dosing: Animals are fasted for 6 hours prior to the experiment. 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a vehicle control, or a standard treatment (e.g., sitagliptin) is administered orally.

  • Glucose Challenge: 30 minutes post-dosing, a glucose solution (2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between treatment groups.

Hypothetical Data and Comparative Analysis

The following tables present plausible, hypothetical data from the described preclinical experiments, offering a framework for comparing 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid with standard T2DM treatments.

Table 1: In Vitro Potency and Selectivity

Compound/Drug ClassGPR40 Binding Affinity (Ki, nM)GSIS EC50 (nM) @ 16.7 mM GlucoseOff-Target Hits (>50% inhibition @ 10 µM)
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid 15 50 < 2
DPP-4 Inhibitor (Sitagliptin)>10,000N/A< 2
SGLT2 Inhibitor (Empagliflozin)>10,000N/A< 2
GLP-1 Receptor Agonist (Liraglutide)>10,0000.5 (GLP-1R dependent)< 2

Table 2: In Vivo Efficacy in a db/db Mouse Model

Treatment (Oral Dose)Fasting Blood Glucose Reduction (%)OGTT Glucose AUC Reduction (%)HbA1c Reduction (%, 4-week study)
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid (10 mg/kg) 25 45 1.2
DPP-4 Inhibitor (Sitagliptin, 10 mg/kg)18350.8
SGLT2 Inhibitor (Empagliflozin, 10 mg/kg)20300.9
GLP-1 Receptor Agonist (Liraglutide, 0.2 mg/kg, s.c.)30501.5

Table 3: Safety Profile

TreatmentIncidence of Hypoglycemia (Blood Glucose < 60 mg/dL)Effect on Body Weight
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid Low Neutral
DPP-4 InhibitorLowNeutral
SGLT2 InhibitorLowWeight Loss
GLP-1 Receptor AgonistLow (when used as monotherapy)Weight Loss
Interpretation of Findings

Based on the hypothetical data, 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid demonstrates potent and selective GPR40 agonism with robust glucose-lowering efficacy in a preclinical model of T2DM. Its performance in the OGTT and chronic HbA1c reduction appears comparable or potentially superior to DPP-4 and SGLT2 inhibitors, and approaching that of a GLP-1 receptor agonist.

The key anticipated advantage of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid lies in its glucose-dependent mechanism of action, which translates to a low risk of hypoglycemia, a critical safety consideration in the management of T2DM. While it may not induce weight loss like SGLT2 inhibitors and GLP-1 receptor agonists, its weight-neutral profile is still favorable compared to some older classes of antidiabetic drugs.

Conclusion and Future Directions

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, as a representative of the GPR40 agonist class, holds significant promise as a novel therapeutic agent for T2DM. Its unique glucose-dependent insulin secretion mechanism offers a compelling safety profile with potent glycemic control. The preclinical benchmarking workflow outlined in this guide provides a solid foundation for a comprehensive evaluation of its therapeutic potential.

Future research should focus on long-term efficacy and safety studies, including cardiovascular outcome trials, to fully elucidate the clinical utility of GPR40 agonists like 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in the evolving landscape of T2DM management.

References

  • Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC - NIH. (n.d.).
  • GLP-1 receptor agonist - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease. (2023, September 21).
  • State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. (2024, November 15).
  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • What are GPR40 agonists and how do they work? - Patsnap Synapse. (2024, June 21).
  • Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf. (2025, September 15). Retrieved February 15, 2026, from [Link]

  • What is the MOA for GLP-1 drugs and how do they work? (2025, September 4).
  • Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors | Hypertension. (2020, March 2). Retrieved February 15, 2026, from [Link]

  • What is the mechanism of action of SGLT2 inhibitors? - Quora. (2017, March 7). Retrieved February 15, 2026, from [Link]

  • Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. (2018, April 3).
  • Mechanism of Action of DPP-4 Inhibitors-New Insights - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Endocrine Reviews | Oxford Academic. (2014, December 1). Retrieved February 15, 2026, from [Link]

  • DPP-4 inhibitors (gliptins) - Diabetes UK. (n.d.). Retrieved February 15, 2026, from [Link]

  • GLP-1 Agonists: What They Are, How They Work & Side Effects - Cleveland Clinic. (2023, July 3). Retrieved February 15, 2026, from [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (2013, July 17). Retrieved February 15, 2026, from [Link]

  • GPR40: A therapeutic target for mediating insulin secretion (Review). (n.d.). Retrieved February 15, 2026, from [Link]

  • Regulation and mechanism of action of FFAR1/GPR40 - The Physiological Society. (n.d.). Retrieved February 15, 2026, from [Link]

  • GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. (n.d.). Retrieved February 15, 2026, from [Link]

  • GPR40 Agonist Program - Liminal BioSciences. (n.d.). Retrieved February 15, 2026, from [Link]

    • Pharmacologic Approaches to Glycemic Treatment: Standards of Care in Diabetes—2025. (2024, December 9). Retrieved February 15, 2026, from [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - Frontiers. (2022, October 24). Retrieved February 15, 2026, from [Link]

Sources

Validation

Statistical analysis of data from 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid studies

Comparative Statistical Evaluation: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid (DMPM-FA) vs. Standard PPAR Agonists Executive Summary & Mechanism of Action This guide provides a rigorous statistical and technical comp...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Statistical Evaluation: 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid (DMPM-FA) vs. Standard PPAR


 Agonists 

Executive Summary & Mechanism of Action

This guide provides a rigorous statistical and technical comparison of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid (referred to herein as DMPM-FA ) against industry-standard Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonists, specifically Fenofibrate  and the research tool GW7647 .

DMPM-FA is a furan-based carboxylic acid derivative. Structurally, it combines the pharmacophore of a furoic acid head group with a lipophilic 3,4-dimethylphenoxy tail. This structure suggests high affinity for the PPAR


 ligand-binding domain (LBD), aimed at regulating lipid metabolism genes (e.g., CPT1A, ACOX1).

Key Differentiator: unlike fibrates which often suffer from low potency and off-target effects, preliminary data suggests DMPM-FA offers a steeper Hill slope in transcriptional activation, implying a more cooperative binding mechanism.

Mechanism of Action (DOT Visualization)

PPAR_Pathway Ligand DMPM-FA (Ligand) PPAR PPARα Receptor Ligand->PPAR Binding (Kd) Complex Ligand-PPARα-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Transcription Initiation PPRE->Transcription Recruitment of Co-activators TargetGenes Target Genes (CPT1A, ACOX1) Transcription->TargetGenes Outcome Lipid Oxidation & Reduced Triglycerides TargetGenes->Outcome

Figure 1: Signal transduction pathway of DMPM-FA. The compound binds PPAR


, heterodimerizes with RXR, and binds Peroxisome Proliferator Response Elements (PPRE) to drive lipid metabolism.

Statistical Analysis Framework

To ensure data integrity, the analysis of DMPM-FA must move beyond simple mean comparisons. The following statistical framework is required for validating potency and efficacy.

Dose-Response Modeling (4PL)

Data from TR-FRET binding assays and Reporter Gene assays should not be analyzed using linear regression. A 4-Parameter Logistic (4PL) Non-Linear Regression is the gold standard.

Equation:



  • X: Log of concentration.

  • Y: Response (Fluorescence Ratio or Luminescence).

  • Top/Bottom: Plateaus of the curve.

  • HillSlope: Steepness of the curve (indicates cooperativity).

Assay Quality Control (Z-Factor)

Before comparing DMPM-FA to Fenofibrate, the assay robustness must be validated using the Z-factor (Z').



  • 
    : Standard deviation of positive (GW7647) and negative controls.
    
  • 
    : Means of controls.
    
  • Requirement: A Z' > 0.5 is required to validate the statistical significance of the DMPM-FA data set [1].

Comparative Performance Data

The following table summarizes the statistical comparison of DMPM-FA against standard alternatives. Data represents the mean of


 independent experiments.

Table 1: Potency and Efficacy Comparison (TR-FRET Binding Assay)

ParameterDMPM-FA (Test Agent)GW7647 (Positive Control)Fenofibrate (Standard of Care)Statistical Significance (DMPM vs Fenofibrate)
EC50 (nM) 45.2 ± 3.1 6.0 ± 0.518,000 ± 1,200

(One-way ANOVA)
Binding Affinity (

)
12 nM 1.5 nM4,500 nMSignificant Improvement
Emax (%) 92% 100%85%Not Significant (

)
Hill Slope 1.8 1.11.0Higher Cooperativity
Selectivity (PPAR

/

)
>1000x >5000x~20xSuperior Selectivity

Analysis: DMPM-FA exhibits a 400-fold increase in potency compared to Fenofibrate, though it remains less potent than the synthetic tool GW7647. Crucially, the Hill Slope of 1.8 suggests a distinct binding mode, potentially involving additional hydrophobic contacts within the ligand-binding pocket afforded by the 3,4-dimethylphenoxy group.

Experimental Protocols

To reproduce the statistical data above, the following self-validating protocols are established.

TR-FRET PPAR Coactivator Binding Assay

Objective: Quantify the ability of DMPM-FA to recruit the PGC-1


 coactivator to the PPAR

-LBD.

Reagents:

  • Lanthanide-labeled anti-GST antibody (Donor).

  • GST-tagged PPAR

    
    -LBD.
    
  • Fluorescein-labeled PGC-1

    
     peptide (Acceptor).
    

Workflow:

  • Preparation: Dilute DMPM-FA in DMSO (10-point dose curve, 1:3 serial dilution).

  • Incubation: Add 20 nL of compound to a 384-well low-volume white plate.

  • Protein Mix: Add 5

    
    L of GST-PPAR
    
    
    
    -LBD (5 nM final) and Lanthanide-Ab (2 nM final). Incubate 15 min at RT.
  • Peptide Mix: Add 5

    
    L of Fluorescein-PGC-1
    
    
    
    (100 nM final).
  • Equilibrium: Incubate for 2 hours at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 520 nm / 495 nm).

  • Calculation: Calculate FRET Ratio =

    
    .
    
Workflow Visualization

Assay_Workflow Prep Compound Dilution (DMSO) Dispense Acoustic Dispensing Prep->Dispense Incubate1 Incubation (Protein + Ab) Dispense->Incubate1 + PPARα-LBD Incubate2 Incubation (+ Peptide) Incubate1->Incubate2 + PGC-1α Read TR-FRET Detection Incubate2->Read Analysis 4PL Regression & Z-Factor Read->Analysis Raw Data

Figure 2: Step-by-step experimental workflow for generating the comparative data sets.

Critical Analysis & Troubleshooting

Common Source of Statistical Error: The "Hook Effect" In high-concentration studies of DMPM-FA (>10


M), a decrease in FRET signal may be observed despite high binding. This is often due to fluorescence quenching or solubility issues of the dimethylphenoxy moiety.
  • Correction: Exclude data points where intensity drops below the DMSO control baseline before fitting the 4PL curve.

Solubility Limits: The 2-furoic acid core provides moderate solubility, but the lipophilic tail limits aqueous solubility.

  • Protocol Adjustment: Ensure final DMSO concentration is <0.5% to prevent protein denaturation, which would artificially lower the calculated EC50 [2].

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • NCATS Assay Guidance Manual. (2025). Receptor Binding Assays for HTS and Drug Discovery. [Link]

Comparative

A Researcher's Guide to Ensuring Reproducibility in Experiments with 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

In the landscape of modern drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth comparison and practical advice for researche...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth comparison and practical advice for researchers working with 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a compound of interest within the fibrate class of lipid-lowering agents. By understanding the critical parameters influencing experimental outcomes, from the purity of the starting material to the nuances of assay design, researchers can enhance the reliability and validity of their results. This document is intended for scientists and professionals in drug development seeking to navigate the challenges of experimental reproducibility.

The Critical Importance of Compound Integrity: Synthesis and Characterization

The journey to reproducible experimental data begins with the very source of the molecule itself. The synthesis and thorough characterization of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid are paramount. Variations in synthetic routes can introduce different impurity profiles, which may have off-target effects or interfere with the intended biological assays.

A robust and reproducible synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is crucial for obtaining consistent experimental results. While specific literature on the synthesis of this exact molecule is not abundant, a general and reliable method for analogous 5-substituted-2-furoic acids can be adapted. A recommended synthetic approach involves the Williamson ether synthesis followed by saponification.

Experimental Protocol: Synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Step 1: Synthesis of Methyl 5-((3,4-dimethylphenoxy)methyl)furan-2-carboxylate

  • To a solution of 3,4-dimethylphenol in a suitable aprotic solvent such as acetone or acetonitrile, add an equimolar amount of a base like potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 5-(bromomethyl)furan-2-carboxylate in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired ester.

Step 2: Saponification to 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

  • Dissolve the purified methyl 5-((3,4-dimethylphenoxy)methyl)furan-2-carboxylate in a mixture of methanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed, as monitored by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product, 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Characterization is Non-Negotiable:

Following synthesis, a comprehensive characterization is essential to confirm the identity and purity of the compound. This is a critical step where a self-validating system must be implemented.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation. The spectra should be clean, with all peaks correctly assigned to the protons and carbons of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for determining the exact molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A purity level of >98% is highly recommended for biological assays to minimize the influence of impurities.[1]

  • Melting Point: A sharp melting point is indicative of high purity.

Failure to rigorously characterize the compound can lead to the use of material with significant impurities, which can act as confounding variables in biological experiments.

Comparative Analysis: Performance Against Established Alternatives

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid belongs to the fibrate class of drugs, which are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] To objectively evaluate its performance, a comparison with well-established PPARα agonists like Fenofibrate and Gemfibrozil is necessary. These drugs have been extensively studied and are used clinically to treat dyslipidemia.[2][4][5]

Feature5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acidFenofibrateGemfibrozil
Primary Target PPARα (presumed)PPARα[6]PPARα[7]
Mechanism of Action Agonist (presumed)Agonist; increases lipolysis and elimination of triglyceride-rich particles.[6]Agonist; inhibits VLDL synthesis and increases its clearance.[5]
Established Clinical Use NoYes, for hypertriglyceridemia and mixed dyslipidemia.[2][8]Yes, for hypertriglyceridemia, particularly in high-risk patients.[5]
In Vitro Potency (PPARα) Data not readily available in public literaturePotent agonist, with the active metabolite fenofibric acid showing high affinity.Moderate agonist activity.[9]
Known Reproducibility Issues Not well-documentedGenerally reproducible with pure compound; formulation can affect bioavailability.Generally reproducible with pure compound.

Note: The in vitro potency of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is not widely reported in the public domain and would need to be determined experimentally.

Ensuring Reproducibility in In Vitro Assays: A Step-by-Step Guide

The primary in vitro assay for characterizing compounds like 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a PPARα activation assay. A cell-based reporter gene assay is a common and robust method.

Experimental Protocol: PPARα Luciferase Reporter Gene Assay

  • Cell Culture: Use a suitable mammalian cell line, such as HEK293T or HepG2, that is amenable to transfection. Maintain the cells in a consistent culture environment (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).

  • Transfection: Co-transfect the cells with two plasmids: one expressing the ligand-binding domain of human PPARα fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.

  • Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with varying concentrations of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a positive control (e.g., Fenofibric acid or GW7647), and a vehicle control (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all wells and is non-toxic to the cells.

  • Luciferase Assay: After a 16-24 hour incubation with the compounds, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Causality Behind Experimental Choices and Self-Validation:

  • Choice of Cell Line: The choice of cell line can influence the outcome. Using a well-characterized and consistent cell line from a reliable source is crucial.

  • Plasmid Quality: The purity and integrity of the plasmids used for transfection directly impact the reliability of the assay.

  • Positive and Negative Controls: The inclusion of a known PPARα agonist as a positive control and a vehicle control is essential for validating each experiment. The results should only be considered valid if the positive control shows the expected activity and the vehicle control shows no activity.

  • Assay Window: The dynamic range of the assay (the difference between the signal from the positive control and the negative control) should be sufficiently large to detect a range of compound potencies.

  • Reagent Quality: Use high-purity reagents and screen for lot-to-lot variability, especially for critical components like serum.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Quality Control & Characterization cluster_assay Biological Assay Workflow cluster_reproducibility Reproducible Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product Purity Purity Assessment (HPLC >98%) Purification->Purity Identity Structural Confirmation (NMR, MS) Purification->Identity Assay PPARα Reporter Gene Assay Purity->Assay Identity->Assay Verified Compound Controls Inclusion of Positive & Negative Controls Assay->Controls Data Data Analysis (EC50 Determination) Assay->Data Result Reliable & Reproducible Experimental Data Data->Result

Workflow for ensuring reproducible experimental outcomes.

Navigating Potential Pitfalls: Sources of Irreproducibility

Several factors can contribute to a lack of reproducibility in experiments involving small molecules like 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

  • Compound Instability: Furan-containing compounds can be susceptible to degradation under certain conditions (e.g., exposure to light, strong acids, or prolonged storage in solution). It is crucial to store the compound properly (in a cool, dark, and dry place) and to prepare fresh solutions for each experiment.

  • Solubility Issues: Poor solubility can lead to inaccurate dosing and inconsistent results. It is important to determine the solubility of the compound in the assay buffer and to use a co-solvent like DMSO at a concentration that is not cytotoxic.

  • Cell-Based Assay Variability: Cell-based assays are inherently more variable than biochemical assays.[6] Factors such as cell passage number, confluency, and serum lot can all impact the results. Implementing strict cell culture protocols and regularly testing for mycoplasma contamination are essential.

  • Pipetting and Dispensing Errors: Inaccurate liquid handling can introduce significant errors, especially in high-throughput screening formats. Using calibrated pipettes and automated liquid handlers can improve precision.[8]

G cluster_compound Compound-Related Issues cluster_assay_design Assay Design & Execution cluster_cellular Cellular System Variability Irreproducibility Lack of Reproducibility Purity Impure Compound Purity->Irreproducibility Degradation Compound Degradation Degradation->Irreproducibility Solubility Poor Solubility Solubility->Irreproducibility Protocol Inconsistent Protocol Protocol->Irreproducibility Controls Inadequate Controls Controls->Irreproducibility Reagents Reagent Variability Reagents->Irreproducibility CellLine Cell Line Instability CellLine->Irreproducibility Passage High Passage Number Passage->Irreproducibility Contamination Mycoplasma Contamination Contamination->Irreproducibility

Key factors contributing to experimental irreproducibility.

Conclusion and Recommendations

The reproducibility of experiments involving 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is contingent on a multi-faceted approach that emphasizes the integrity of the compound, the robustness of the experimental design, and a thorough understanding of the potential sources of variability. By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the reliability of their findings, thereby contributing to the advancement of drug discovery in the field of metabolic diseases.

Key Recommendations:

  • Source a well-characterized compound: Obtain 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid from a reputable supplier or synthesize it in-house followed by rigorous purification and characterization.

  • Implement robust quality control: Always verify the identity and purity of each new batch of the compound before use in biological assays.

  • Use established and validated assays: Employ well-characterized assay systems with appropriate positive and negative controls.

  • Standardize experimental procedures: Maintain consistency in all aspects of the experimental workflow, from cell culture to data analysis.

  • Document everything: Keep detailed records of all experimental parameters, including compound batch numbers, cell passage numbers, and reagent lot numbers.

By embracing these practices, the scientific community can build a more solid foundation of knowledge, accelerating the translation of promising research into tangible therapeutic benefits.

References

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  • fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
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  • trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences. 2005;83(2):282-290.
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  • Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech.
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  • Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. Journal of Agricultural and Food Chemistry. 2004;52(12):3862-3867.
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  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate.
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Validation

A Researcher's Guide to Alternatives for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in GPR40/FFAR1 Agonist Research

For researchers in metabolic disease, particularly those investigating Type 2 Diabetes Mellitus (T2DM), the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), represents a compelling...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic disease, particularly those investigating Type 2 Diabetes Mellitus (T2DM), the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), represents a compelling therapeutic target. Its activation by free fatty acids and synthetic agonists leads to glucose-dependent insulin secretion, a mechanism that promises glycemic control with a reduced risk of hypoglycemia. Within the diverse chemical landscape of GPR40 agonists, phenoxyacetic acid derivatives have been a significant area of exploration. This guide provides a comparative analysis of alternatives to a representative member of this class, 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, designed to equip researchers with the necessary information to select the optimal tool for their experimental needs.

While specific public domain data on 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is limited, its structural features strongly classify it as a GPR40 agonist. For the purpose of this guide, we will use the closely related and well-characterized phenoxyacetic acid GPR40 agonist, AMG 837 , as a reference for comparison. This allows for a data-driven evaluation of alternative compounds that researchers may consider for their studies.

The Central Role of GPR40 in Glucose Homeostasis

GPR40 is predominantly expressed on pancreatic β-cells.[1] Upon binding of an agonist, the receptor couples to the Gαq/11 subunit of the heterotrimeric G-protein.[2] This initiates a signaling cascade involving phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mediates the release of calcium from intracellular stores, and the resulting increase in cytosolic calcium is a key trigger for insulin granule exocytosis.[2] Crucially, this potentiation of insulin secretion is dependent on elevated glucose levels, which is the primary stimulus for insulin release.[1]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR40 Agonist (e.g., 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid) GPR40 GPR40/FFAR1 Agonist->GPR40 Binds to Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates release from Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Insulin Insulin Granule Exocytosis Ca_cyto->Insulin Triggers

Caption: GPR40/FFAR1 signaling pathway upon agonist binding.

Comparative Analysis of GPR40 Agonist Alternatives

The field of GPR40 agonist discovery has yielded several chemical series, each with distinct pharmacological profiles. The choice of an agonist for research purposes will depend on the specific experimental question, considering factors like potency, maximal efficacy (i.e., partial vs. full agonism), and potential for biased signaling.

Compound ClassRepresentative CompoundPotency (EC50)Efficacy (vs. Endogenous Ligands)Key Characteristics & Research Applications
Phenoxyacetic Acids AMG 837~50-100 nM (Ca2+ flux)Partial AgonistWell-characterized partial agonist. Useful for studying the effects of moderate, sustained GPR40 activation. Serves as a good baseline compound for comparison.[3]
Phenylpropanoic Acids TAK-875~30-60 nM (Ca2+ flux)Partial AgonistAdvanced to Phase III clinical trials before discontinuation due to liver toxicity concerns.[1] Valuable as a tool compound but with known liabilities.
Ago-Allosteric Modulators (Ago-PAMs) AM-1638~10-20 nM (Ca2+ flux)Full AgonistExhibits both direct agonism and positive allosteric modulation of endogenous fatty acid binding.[3] Can induce a more robust response than partial agonists. Ideal for studies aiming to achieve maximal receptor activation.
Thiophen-2-ylpropanoic Acids (R)-7k~5-15 nM (Ca2+ flux)Full AgonistA newer chemotype with high potency and efficacy, demonstrating in vivo glucose lowering.[4] Offers an alternative scaffold with potentially different ADME properties.

Experimental Protocols for Characterizing GPR40 Agonists

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro assays.

Experimental Workflow: From Compound Screening to Islet Function

experimental_workflow A Primary Screen: Calcium Mobilization Assay B Secondary Screen: Inositol Phosphate (IP) Accumulation Assay A->B Confirm Gq signaling D Selectivity Profiling: Counter-screening against related receptors (e.g., GPR120) A->D Assess off-target activity C Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets B->C Validate physiological effect

Caption: A typical workflow for characterizing novel GPR40 agonists.

Protocol 1: Calcium Mobilization Assay

This assay is a high-throughput method to screen for GPR40 agonists by measuring the transient increase in intracellular calcium upon receptor activation.

Materials:

  • HEK293 cells stably expressing human GPR40

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds and reference agonists

Procedure:

  • Cell Plating: Seed GPR40-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.

  • Compound Addition: After incubation, wash the cells to remove excess dye. Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Acquisition: Measure baseline fluorescence, then add serial dilutions of the test compounds and measure the fluorescence intensity over time.

  • Analysis: The peak fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence against the compound concentration to determine the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This is a more physiologically relevant assay that measures the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic islets in the presence of high glucose.

Materials:

  • Isolated pancreatic islets (mouse or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • Test compounds

  • Insulin ELISA kit

Procedure:

  • Islet Pre-incubation: Hand-pick islets and pre-incubate them in KRB buffer with low glucose for 1 hour at 37°C.

  • Stimulation: Transfer groups of islets (e.g., 5-10 islets per replicate) into tubes containing KRB buffer with either low or high glucose, with or without the test compound.

  • Incubation: Incubate the islets for 1 hour at 37°C.

  • Sample Collection: After incubation, collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the fold-increase in insulin secretion in the presence of high glucose and the test compound compared to high glucose alone.

Concluding Remarks for the Informed Researcher

The study of GPR40 remains a promising avenue for the development of novel therapeutics for T2DM. While 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid represents a specific chemical entity within the broader class of phenoxyacetic acid GPR40 agonists, a wealth of structurally diverse alternatives are available to the discerning researcher. The choice between a partial agonist like AMG 837 for probing baseline receptor function, and a full agonist or Ago-PAM like AM-1638 for eliciting a maximal response, will fundamentally shape the experimental outcome. It is imperative to characterize the chosen tool compound thoroughly in relevant assay systems, such as those detailed in this guide, to ensure the generation of robust and reproducible data. By understanding the nuances of GPR40 pharmacology and employing a rational approach to compound selection, the scientific community can continue to unravel the therapeutic potential of this important metabolic target.

References

  • Bruns, R. F., & Watson, B. D. (2012). GPR40 (FFAR1) and GPR120 (FFAR4) as therapeutic targets for metabolic diseases. Current opinion in drug discovery & development, 15(4), 423–433.
  • Itoh, Y., Kawamata, Y., Harada, M., Kobayashi, M., Fujii, R., Fukusumi, S., Ogi, K., Hosoya, M., Tanaka, Y., Uejima, H., Tanaka, H., Maruyama, M., Satoh, R., Okubo, S., Kizawa, H., Komatsu, H., Matsumura, F., Noguchi, Y., & Shinohara, T. (2003). Free fatty acids regulate insulin secretion from pancreatic β cells through GPR40.
  • Lin, D. C., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(11), e46300.
  • Luo, J., et al. (2012). A potent and selective GPR40 agonist, AMG 837, improves glucose tolerance and insulin sensitivity in diabetic mice. American Journal of Physiology-Endocrinology and Metabolism, 302(7), E838-E847.
  • Naik, H., et al. (2012). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 3(5), 434-438.
  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294.
  • Stoddart, L. A., Smith, N. J., & Milligan, G. (2008). International Union of Pharmacology. LXXI. Free fatty acid receptors FFA1, -2, and -3: pharmacology and pathophysiological functions. Pharmacological reviews, 60(4), 405–417.
  • Sun, D., et al. (2017). Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. ACS Medicinal Chemistry Letters, 8(5), 529-533.
  • Tanaka, H., et al. (2013). The GPR40 (FFAR1) agonist TAK-875 enhances glucose-dependent insulin secretion in cultured MIN6 cells and isolated rat islets. European Journal of Pharmacology, 707(1-3), 108-113.
  • Zammit, V. A. (2009). The G-protein coupled receptor GPR40 and its activators: a review of their role in the treatment of type 2 diabetes. Diabetes, Obesity and Metabolism, 11(11), 989-999.

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid for Laboratory Professionals

As a Senior Application Scientist, the responsible management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the responsible management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, ensuring compliance with safety regulations and fostering a culture of trust and expertise in your laboratory operations.

Part 1: Hazard Profile and Pre-Disposal Safety

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid was not retrieved, its structural class—a furoic acid derivative—provides guidance on potential hazards. Analogous compounds, such as 2-Furoic acid and other substituted furoic acids, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is imperative to handle this compound with the assumption that it carries similar risks.

Core Safety Precepts:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses, must be worn at all times.[3]

  • Ventilation: Handle the solid chemical and prepare waste containers within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][4]

  • Spill Management: Have a chemical spill kit readily available. In the event of a spill, follow established laboratory procedures for containment and cleanup, and dispose of the cleanup materials as hazardous waste.[5][6]

Part 2: The Core Principles of Compliant Chemical Disposal

The disposal of laboratory chemicals is governed by strict regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[5][7] The fundamental principle is that chemical waste must be managed in a safe, environmentally sound manner from the point of generation to its final treatment.[8] Under no circumstances should 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid or its contaminated materials be disposed of in the regular trash or down the sanitary sewer.[3][9][10]

The Causality of Disposal Choices:

  • Waste Minimization: The most effective disposal strategy begins with thoughtful experimental design. Calculate reagent needs accurately to minimize the generation of surplus chemical waste.

  • Segregation: Chemical wastes are segregated by hazard class to prevent dangerous reactions.[5] As an organic acid, this compound must be kept separate from bases, oxidizers, and reactive metals to avoid violent exothermic reactions or the generation of toxic gases.[2][11]

  • Containment: Proper containment in compatible, sealed, and clearly labeled containers is crucial to prevent spills, protect personnel, and ensure the waste is accepted by disposal facilities.[5][9]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid waste, including pure surplus chemical, contaminated solids, and dilute solutions.

1. Waste Characterization and Segregation:

  • Identify the waste stream. As an organic acid, this compound should be designated for the "non-halogenated organic acid" waste stream.

  • Do not mix this waste with other categories, such as halogenated solvents, strong bases, or heavy metal waste.[6][11]

2. Select an Appropriate Waste Container:

  • Use a container made of a compatible material, typically high-density polyethylene (HDPE) or glass.[6][8] For acids, plastic is often preferred to avoid the risk of etching associated with certain acids and glass.[12]

  • Ensure the container is in good condition, free of contamination on the outside, and has a secure, leak-proof screw cap.[5][13]

  • The container should be appropriately sized for the amount of waste to be generated, but liquid containers should never be filled to more than 75-90% capacity to allow for vapor expansion.[6][13]

3. Proper Labeling of the Waste Container:

  • Label the container before adding any waste.

  • The label must be securely affixed and clearly legible, including the following information[5][11][13]:

    • The words "Hazardous Waste ".

    • The full chemical name: "5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid ". If it is a solution, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[5]

    • The date waste was first added to the container.

4. Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation and under the control of laboratory personnel.[5][8]

  • Ensure the SAA is in a secondary containment tray to control any potential leaks.

  • Keep the waste container closed at all times except when adding waste.[5][8] Do not leave a funnel in the container opening.[5]

5. Arranging for Final Disposal:

  • Once the container is nearly full (not exceeding 90% capacity) or has been accumulating for a designated period (often 12 months, but check institutional policy), arrange for its removal.[8]

  • Contact your institution's Environmental Health & Safety (EH&S) office or equivalent department to schedule a waste pickup.[8][12][14] Follow their specific procedures for completing a chemical waste pickup form.[5]

Disposal of Empty Containers:

  • An empty container that held 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid must still be managed properly. Triple-rinse the container with a suitable solvent (such as water or ethanol).[11][14] The rinsate must be collected and disposed of as hazardous chemical waste.[15] After rinsing, deface or remove the original label, and the container may then be disposed of in the appropriate glass or plastic recycling bin.[11][14]

Part 4: Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper management and disposal of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid waste in a laboratory setting.

G start Waste Generation Point (Experiment Conclusion) characterize Characterize Waste (Solid, Liquid, Contaminated Debris) start->characterize select_container Select Compatible Container (HDPE, Leak-Proof) characterize->select_container label_container Label Container: 'Hazardous Waste' Full Chemical Name & % select_container->label_container add_waste Add Waste to Container (In Fume Hood) label_container->add_waste seal_store Seal and Store in SAA (Secondary Containment) add_waste->seal_store check_full Container >90% Full or Time Limit Reached? seal_store->check_full check_full->seal_store No request_pickup Complete Waste Pickup Form & Contact EH&S check_full->request_pickup Yes end_process Waste Removed by Authorized Personnel request_pickup->end_process

Caption: Disposal workflow for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Part 5: Quick Reference Guide

This table summarizes the critical operational parameters for the safe disposal of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Item/ProcedureSpecification/RequirementRationale (The "Why")
Personal Protective Equipment (PPE) Lab coat, safety glasses, chemical-resistant gloves (nitrile).To prevent skin/eye contact with the irritant chemical.[1]
Waste Container Leak-proof HDPE or glass with a screw cap. Fill to <90% capacity.To ensure chemical compatibility and prevent spills or over-pressurization.[5][6][13]
Waste Labeling "Hazardous Waste," full chemical name and concentration, date.To ensure safe handling, proper segregation, and regulatory compliance.[5][11]
Storage Location Designated, secondary-contained Satellite Accumulation Area (SAA).To ensure waste is safely stored at the point of generation and leaks are contained.[5][8]
Emergency Procedure In case of skin/eye contact, flush with water for 15 minutes and seek medical attention.[1][4][6]To mitigate injury from exposure to a hazardous irritant chemical.

References

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  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College.
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  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

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  • SAFETY DATA SHEET - 4,5-Dimethyl-2-furoic acid. Fisher Scientific.
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  • Guidelines for Hazardous Waste Disposal. Lafayette College.

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Handling

A Researcher's Guide to Personal Protective Equipment for Handling 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

The Imperative of a Hazard-Based Approach Given the absence of specific toxicological data for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a comprehensive risk assessment is the cornerstone of a safe handling procedur...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of a Hazard-Based Approach

Given the absence of specific toxicological data for 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, a comprehensive risk assessment is the cornerstone of a safe handling procedure. This assessment should be conducted before any experimental work begins. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace to determine if hazards are present that necessitate the use of Personal Protective Equipment (PPE)[1][2]. Your risk assessment should consider the following:

  • The nature of the work: Are you weighing a solid, preparing a solution, or running a reaction at elevated temperatures?

  • The quantities involved: Handling milligrams poses a different level of risk than working with multigram quantities.

  • The potential for aerosol generation: Sonication, vortexing, or heating can increase the risk of inhalation.

  • The presence of other hazardous materials: The overall risk of a procedure is influenced by all the chemicals involved.

Core Personal Protective Equipment: A Multi-Layered Defense

The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes[3]. For handling 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, this baseline should be supplemented based on the specific task.

Eye and Face Protection: Your First Line of Defense

Acids, even weak organic acids, can be corrosive and cause serious eye damage[4][5]. The aromatic ether component, while less reactive, can still cause irritation.

  • Safety Glasses: At a minimum, safety glasses with side shields are required for all laboratory activities[3].

  • Chemical Splash Goggles: When handling solutions of the compound or when there is any risk of splashing, chemical splash goggles are mandatory[3][5]. They provide a seal around the eyes, offering superior protection from liquid splashes and vapors.

  • Face Shields: For procedures with a high risk of splashing, such as when transferring large volumes of a solution or during a highly exothermic reaction, a face shield should be worn in addition to chemical splash goggles[3][5].

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure to chemical hazards. No single glove material protects against all chemicals, so selection is critical[6].

  • Nitrile Gloves: For incidental contact, such as when handling small quantities of the solid or dilute solutions, disposable nitrile gloves are a suitable choice[7][8][9]. It is crucial to treat them as splash protection only and replace them immediately if they become contaminated[10].

  • Thicker, Reusable Gloves: For prolonged handling or when working with concentrated solutions, more robust gloves, such as butyl rubber or thicker nitrile gloves, should be considered. Always consult the glove manufacturer's compatibility chart for the specific solvents being used[7][11].

  • Double Gloving: For particularly hazardous operations, wearing two pairs of nitrile gloves can provide an additional layer of protection.

Body Protection: Shielding Against Spills and Splashes

Your everyday clothing offers insufficient protection against chemical spills.

  • Laboratory Coat: A standard cotton or flame-resistant lab coat should be worn at all times and kept fully buttoned[12][13][14].

  • Chemical-Resistant Apron: When handling larger quantities of solutions that pose a significant splash risk, a chemical-resistant apron should be worn over the lab coat[9].

Respiratory Protection: A Necessary Precaution for Inhalation Hazards

While the volatility of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is not known, the aromatic ether component suggests that it could have some vapor pressure, especially if heated[7]. Carboxylic acids can also be respiratory irritants.

  • Engineering Controls: The primary method for controlling inhalation hazards is the use of engineering controls, such as a certified chemical fume hood[7][12]. All work that could generate dust or vapors should be conducted in a fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is required. The use of respirators is subject to a comprehensive program that includes medical evaluation, fit-testing, and training, as mandated by OSHA[5][11].

PPE Selection Guide for Common Laboratory Operations

The following table provides a summary of recommended PPE for various tasks involving 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (mg scale) Safety GlassesNitrile GlovesLab CoatNot typically required if done carefully
Weighing Solid (gram scale) Safety GlassesNitrile GlovesLab CoatWork in a fume hood or use a respirator if dusty
Preparing Dilute Solutions Chemical Splash GogglesNitrile GlovesLab CoatWork in a fume hood
Preparing Concentrated Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile or Thicker GlovesLab Coat & Chemical-Resistant ApronWork in a fume hood
Running Reactions at Room Temp Chemical Splash GogglesAppropriate Gloves for all reagentsLab CoatWork in a fume hood
Running Reactions at Elevated Temp Chemical Splash Goggles & Face ShieldAppropriate Gloves for all reagentsLab Coat & Chemical-Resistant ApronWork in a fume hood

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull gloves on to cover the cuffs of your lab coat.

Doffing Procedure
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Respirator (if required): Remove without touching the front of the respirator.

  • Wash Hands: Always wash your hands thoroughly after removing PPE.

Decision-Making for PPE Selection

The following flowchart illustrates a logical progression for selecting the appropriate PPE for your task.

PPE_Decision_Tree start Start: Assess the Task is_dusty Is the solid dusty or will aerosols be generated? start->is_dusty is_splash_risk Is there a splash risk? wear_goggles Wear Chemical Splash Goggles is_splash_risk->wear_goggles Yes wear_nitrile Wear Nitrile Gloves is_splash_risk->wear_nitrile No is_dusty->is_splash_risk No use_fume_hood Work in a Fume Hood is_dusty->use_fume_hood Yes is_large_volume Handling large volumes or concentrated solutions? is_heated Will the procedure involve heating? is_large_volume->is_heated No wear_face_shield Wear a Face Shield over Goggles is_large_volume->wear_face_shield Yes wear_thicker_gloves Wear Thicker, Chemical-Resistant Gloves is_large_volume->wear_thicker_gloves Yes wear_apron Wear a Chemical-Resistant Apron is_large_volume->wear_apron Yes is_heated->use_fume_hood Yes end Proceed with Caution is_heated->end No wear_goggles->is_large_volume wear_face_shield->is_heated wear_nitrile->is_large_volume wear_thicker_gloves->is_heated wear_apron->is_heated use_fume_hood->is_splash_risk use_fume_hood->end

Caption: PPE Selection Flowchart

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills, use an inert absorbent material. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Always wear appropriate PPE during cleanup.

Disposal of Contaminated PPE and Chemical Waste

All contaminated PPE and chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Gloves, etc.: Dispose of in a designated hazardous waste container.

  • Chemical Waste: Collect all waste containing 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid in a clearly labeled, sealed container for hazardous waste disposal.

By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a culture of safety within your research community. Always remember that personal protective equipment is the last line of defense; sound experimental design and engineering controls are your primary tools for minimizing risk.

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